Frentizole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-20-11-7-8-12-13(9-11)21-15(17-12)18-14(19)16-10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBWYQRKOUBPCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046279 | |
| Record name | Frentizole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID14730484 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
26130-02-9 | |
| Record name | Frentizole [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026130029 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Frentizole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(6-METHOXY-2-BENZOTHIAZOLYL)-3-PHENYLUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FRENTIZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7EY946394I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Frentizole: An In-Depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Frentizole is a benzothiazole urea derivative that has demonstrated a complex and multifaceted mechanism of action, primarily characterized by its immunomodulatory and, more recently discovered, anti-proliferative properties. Initially investigated for its immunosuppressive effects in the context of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus, emerging research has unveiled novel cellular targets, suggesting its potential repositioning for oncology applications. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Mechanisms of Action
This compound exerts its biological effects through at least three distinct mechanisms:
-
Inhibition of Lymphocyte Proliferation: this compound demonstrates a significant inhibitory effect on the proliferation of lymphocytes, a key driver of autoimmune responses.
-
Disruption of Tubulin Polymerization: Recent studies have identified this compound as a tubulin-binding agent, leading to cell cycle arrest and apoptosis, highlighting its potential as an anti-mitotic and anti-cancer agent.
-
Inhibition of the Aβ-ABAD Interaction: this compound has been shown to interfere with the interaction between amyloid-beta (Aβ) and amyloid-binding alcohol dehydrogenase (ABAD), a pathway implicated in the pathogenesis of Alzheimer's disease.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with this compound's mechanism of action.
| Activity | Assay | Target | Effect | Value | Reference |
| Immunosuppression | Mitogen-Induced Blastogenesis | Lymphocytes | Inhibition of Proliferation | See Table 2 | [1] |
| Anti-proliferative | Cell Viability Assay | HeLa, U87MG, A172 cells | G2/M Phase Arrest | Not specified | [2][3] |
| Neuroprotection | ELISA-based screening assay | Aβ-ABAD Interaction | Inhibition | IC50: 200 µM |
Table 1: Overview of this compound's Bioactivities
| Mitogen | This compound Concentration | Effect | Reference |
| Concanavalin A (Con A) | 500 ng/mL | Marked inhibition of thymidine incorporation | [1] |
| Con A, PWM, PHA | 125 ng/mL | Significant inhibition of response to all three mitogens | [1] |
| Phytohemagglutinin (PHA) | 500 ng/mL | Inhibition of thymidine incorporation | [1] |
| Pokeweed Mitogen (PWM) | 500 ng/mL | Inhibition of thymidine incorporation | [1] |
| Various Phytomitogens | 62.5 ng/mL | Maximal inhibition of uridine incorporation | [1] |
Table 2: Dose-Dependent Inhibition of Mitogen-Induced Lymphocyte Proliferation by this compound
Signaling Pathways and Experimental Workflows
This compound's Impact on Lymphocyte Activation
This compound interferes with the signaling cascade initiated by mitogens, leading to the suppression of lymphocyte proliferation. This is a critical component of its immunosuppressive activity.
Caption: this compound's inhibition of the lymphocyte activation pathway.
Anti-mitotic Mechanism of this compound via Tubulin Inhibition
This compound's ability to bind to tubulin disrupts microtubule dynamics, a process essential for the formation of the mitotic spindle during cell division. This leads to an arrest of the cell cycle in the G2/M phase and can subsequently induce apoptosis.
Caption: this compound's disruption of the cell cycle via tubulin inhibition.
Experimental Workflow: Mitogen-Induced Blastogenesis Assay
This workflow outlines the key steps in assessing the inhibitory effect of this compound on lymphocyte proliferation.
Caption: Workflow for assessing this compound's effect on lymphocyte proliferation.
Experimental Protocols
Mitogen-Induced Lymphocyte Proliferation Assay
Objective: To quantify the inhibitory effect of this compound on T-lymphocyte proliferation induced by mitogens.
Methodology:
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs):
-
Whole blood is collected from healthy donors in heparinized tubes.
-
PBMCs are isolated by density gradient centrifugation using Ficoll-Paque.
-
Cells are washed and resuspended in complete RPMI-1640 medium supplemented with fetal bovine serum, L-glutamine, and antibiotics.
-
-
Cell Culture and Treatment:
-
PBMCs are seeded in 96-well flat-bottom plates at a density of 1 x 10^5 cells/well.
-
Cells are treated with a range of this compound concentrations (e.g., 10 ng/mL to 1000 ng/mL).
-
A mitogen, such as Phytohemagglutinin (PHA) at 5 µg/mL or Concanavalin A (Con A) at 2.5 µg/mL, is added to stimulate proliferation.
-
Control wells include cells with mitogen only (positive control) and cells alone (negative control).
-
-
Proliferation Assay:
-
Plates are incubated for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
For the final 18 hours of incubation, 1 µCi of [3H]-thymidine is added to each well.
-
Cells are harvested onto glass fiber filters using a cell harvester.
-
The amount of incorporated [3H]-thymidine is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
The results are expressed as counts per minute (CPM).
-
The percentage of inhibition is calculated using the formula: [1 - (CPM of treated cells / CPM of untreated cells)] x 100.
-
An IC50 value, the concentration of this compound that causes 50% inhibition of proliferation, can be determined from the dose-response curve.
-
Tubulin Polymerization Assay
Objective: To determine the direct effect of this compound on the in vitro polymerization of tubulin.
Methodology:
-
Reagents and Preparation:
-
Purified tubulin (e.g., from bovine brain) is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).
-
GTP is added to a final concentration of 1 mM.
-
This compound is dissolved in an appropriate solvent (e.g., DMSO) and diluted to various concentrations.
-
-
Assay Procedure:
-
The reaction is performed in a 96-well plate.
-
Tubulin solution is mixed with different concentrations of this compound or a control vehicle.
-
The plate is placed in a spectrophotometer pre-warmed to 37°C.
-
The change in absorbance at 340 nm is monitored over time (e.g., every 30 seconds for 60 minutes). An increase in absorbance indicates tubulin polymerization.
-
-
Data Analysis:
-
The rate of polymerization is determined from the slope of the linear phase of the absorbance curve.
-
The effect of this compound is quantified by comparing the polymerization rates in the presence and absence of the compound.
-
Positive controls (e.g., paclitaxel for polymerization promotion) and negative controls (e.g., nocodazole for polymerization inhibition) should be included.
-
Aβ-ABAD Interaction Assay (ELISA-based)
Objective: To measure the inhibitory effect of this compound on the binding of amyloid-beta (Aβ) to amyloid-binding alcohol dehydrogenase (ABAD).
Methodology:
-
Plate Coating:
-
96-well ELISA plates are coated with recombinant human ABAD overnight at 4°C.
-
Plates are washed with a wash buffer (e.g., PBS with 0.05% Tween 20) and blocked with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1 hour at room temperature.
-
-
Binding Reaction:
-
Biotinylated Aβ peptide is pre-incubated with various concentrations of this compound for 30 minutes at room temperature.
-
The Aβ-Frentizole mixture is then added to the ABAD-coated wells and incubated for 2 hours at room temperature.
-
-
Detection:
-
Plates are washed, and streptavidin-horseradish peroxidase (HRP) conjugate is added to each well and incubated for 1 hour at room temperature.
-
After another wash step, a TMB substrate solution is added, and the reaction is allowed to develop in the dark.
-
The reaction is stopped with a stop solution (e.g., 2N H2SO4).
-
-
Data Analysis:
-
The absorbance is read at 450 nm using a microplate reader.
-
The percentage of inhibition is calculated based on the reduction in signal in the presence of this compound compared to the control (Aβ and ABAD without this compound).
-
The IC50 value is determined from the dose-response curve.
-
Conclusion
This compound's mechanism of action is complex, involving distinct molecular targets that contribute to its immunosuppressive, anti-proliferative, and potentially neuroprotective effects. Its ability to inhibit lymphocyte proliferation provides a clear rationale for its investigation in autoimmune disorders. The more recent discovery of its tubulin-destabilizing activity opens up new avenues for its development as an anti-cancer therapeutic. Furthermore, its role as an inhibitor of the Aβ-ABAD interaction warrants further exploration in the context of neurodegenerative diseases. This technical guide provides a foundational understanding of this compound's activities, offering valuable insights for researchers and drug development professionals seeking to further elucidate its therapeutic potential.
References
Frentizole as a Tubulin Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Frentizole, a compound originally developed for its immunosuppressive properties, has emerged as a promising agent in oncology by targeting a fundamental component of the cell cytoskeleton: tubulin. This technical guide provides an in-depth overview of this compound's mechanism of action as a tubulin inhibitor. It details its effects on microtubule dynamics, cell cycle progression, and cancer cell proliferation. This document summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes its mechanism of action and experimental validation through signaling pathway and workflow diagrams. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound as an anticancer agent.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their critical role in mitosis makes them an attractive target for cancer chemotherapy. Tubulin inhibitors are a class of drugs that interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.
This compound is a benzothiazole derivative that has been identified as a microtubule-destabilizing agent. It exerts its anticancer effects by inhibiting tubulin polymerization, a mechanism of action that places it in the category of compounds that bind to the colchicine site on β-tubulin. This guide will explore the technical details of this compound's function as a tubulin inhibitor.
Mechanism of Action
This compound functions as a tubulin polymerization inhibitor, leading to the disruption of the microtubule network within cells. Docking studies have suggested that this compound binds to the colchicine binding site at the interface of the α- and β-tubulin subunits. This binding prevents the polymerization of tubulin dimers into microtubules. The consequences of this inhibition are significant and multifaceted:
-
Disruption of Microtubule Dynamics: By inhibiting polymerization, this compound leads to a net depolymerization of microtubules, resulting in the collapse of the microtubule cytoskeleton.
-
Mitotic Arrest: The disruption of the mitotic spindle, a structure essential for chromosome segregation during mitosis, causes cells to arrest in the G2/M phase of the cell cycle.
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for this compound's action as a tubulin inhibitor.
Caption: Proposed signaling pathway of this compound as a tubulin inhibitor.
Quantitative Data
The antiproliferative activity of this compound has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Carcinoma | Low µM range | |
| U87MG | Glioblastoma | 7.33 |
Note: A specific binding affinity (Ki or Kd) for this compound to tubulin has not been reported in the reviewed literature.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound as a tubulin inhibitor.
Tubulin Polymerization Assay
This assay measures the effect of this compound on the in vitro polymerization of purified tubulin.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Temperature-controlled spectrophotometer
Procedure:
-
Prepare the tubulin solution by resuspending lyophilized tubulin in General Tubulin Buffer on ice.
-
Prepare the reaction mixture containing tubulin (final concentration ~3 mg/mL), GTP (final concentration 1 mM), and glycerol (final concentration 10%) in General Tubulin Buffer.
-
Add varying concentrations of this compound or vehicle control (DMSO) to the wells of a pre-warmed 96-well plate.
-
Initiate the polymerization reaction by adding the tubulin reaction mixture to the wells.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the change in absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in cells treated with this compound.
Materials:
-
Cancer cell line (e.g., HeLa)
-
Cell culture medium and supplements
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL).
-
Incubate at 37°C for 30 minutes.
-
Add Propidium Iodide (50 µg/mL) and incubate in the dark for 15 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Immunofluorescence Microscopy of Microtubules
This method is used to visualize the effects of this compound on the microtubule network in cells.
Materials:
-
Cancer cell line (e.g., HeLa)
-
Coverslips
-
This compound
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Bovine Serum Albumin (BSA)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Grow cells on coverslips in a petri dish.
-
Treat cells with this compound or vehicle control for the desired time.
-
Fix the cells with 4% PFA in PBS for 10 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Block non-specific binding with 1% BSA in PBS for 30 minutes.
-
Incubate with the primary anti-α-tubulin antibody diluted in blocking buffer for 1 hour.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Experimental Workflow
The following diagram outlines a typical experimental workflow to validate this compound as a tubulin inhibitor.
Caption: Experimental workflow for validating this compound as a tubulin inhibitor.
Conclusion
This compound represents a compelling example of drug repurposing, demonstrating significant potential as an anticancer agent through its activity as a tubulin polymerization inhibitor. Its ability to disrupt microtubule dynamics, induce G2/M cell cycle arrest, and trigger apoptosis in cancer cells positions it as a valuable candidate for further preclinical and clinical investigation. This technical guide provides a foundational resource for researchers to design and execute studies aimed at further elucidating the therapeutic utility of this compound and its analogs in oncology. Future work should focus on determining its precise binding kinetics to tubulin and exploring its efficacy in in vivo cancer models.
Frentizole: A Technical Guide to its Immunosuppressive Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Frentizole is a benzothiazole derivative with demonstrated immunosuppressive and immunomodulatory properties. This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, its effects on lymphocyte proliferation and function, and its potential therapeutic applications in autoimmune diseases. Detailed experimental protocols for key assays and a summary of quantitative data are presented to facilitate further research and development.
Introduction
This compound, chemically known as 1-(6-methoxy-2-benzothiazolyl)-3-phenylurea, is an orally active compound that has been investigated for its ability to modulate immune responses. Initially explored for its potential in treating autoimmune conditions such as rheumatoid arthritis and systemic lupus erythematosus, this compound has been shown to exert its effects through multiple mechanisms, including the inhibition of lymphocyte proliferation and interference with key intracellular signaling pathways. This guide synthesizes the available scientific literature to provide an in-depth understanding of this compound's immunosuppressive profile.
Mechanism of Action
This compound's immunosuppressive effects are attributed to its multifaceted mechanism of action, primarily involving the disruption of critical cellular processes in lymphocytes.
Inhibition of Tubulin Polymerization
Recent studies have identified this compound as an inhibitor of microtubule formation. By binding to tubulin, this compound disrupts the polymerization process, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis. This antimitotic activity is a key contributor to its antiproliferative effects on rapidly dividing cells, including activated lymphocytes.
Modulation of the mTOR Signaling Pathway
This compound and its derivatives have been shown to interact with the mechanistic target of rapamycin (mTOR) signaling pathway. Computational docking studies suggest that this compound can bind to the FKBP-rapamycin-binding (FRB) domain of mTOR, potentially inhibiting its kinase activity in a manner analogous to rapamycin. The mTOR pathway is a central regulator of lymphocyte proliferation, differentiation, and survival, and its inhibition by this compound likely contributes significantly to the drug's immunosuppressive capacity.
Quantitative Data Summary
The following tables summarize the quantitative data on the immunosuppressive effects of this compound from various in vitro and in vivo studies.
| Assay | Cell Type | Mitogen/Stimulant | This compound Concentration | Effect | Reference |
| Lymphocyte Proliferation (Thymidine Incorporation) | Human Peripheral Blood Lymphocytes | Concanavalin A (Con A) | 500 ng/mL | Marked inhibition of DNA synthesis.[1] | [1] |
| Lymphocyte Proliferation (Thymidine Incorporation) | Human Peripheral Blood Lymphocytes | Phytohaemagglutinin (PHA) | 125 ng/mL | Significant inhibition of DNA synthesis.[1] | [1] |
| Lymphocyte Proliferation (Thymidine Incorporation) | Human Peripheral Blood Lymphocytes | Pokeweed Mitogen (PWM) | 125 ng/mL | Significant inhibition of DNA synthesis.[1] | [1] |
| Lymphocyte Proliferation (Uridine Incorporation) | Human Peripheral Blood Lymphocytes | Not Specified | 62.5 ng/mL | Maximal inhibition of RNA synthesis.[1] | [1] |
| In Vivo Model | Animal | Disease Model | This compound Dosage | Effect | Reference |
| Autoimmune Disease | Female NZB/NZW mice | Systemic Lupus Erythematosus | 80-84 mg/kg/day (high-dose) | Suppressed anti-DNA antibody levels and significantly prolonged lifespan when initiated at a young age.[2] | [2] |
| Autoimmune Disease | Female NZB/NZW mice | Systemic Lupus Erythematosus | 8 mg/kg/day (low-dose) | No significant therapeutic benefit.[2] | [2] |
Effects on Lymphocyte Subpopulations
This compound exhibits differential effects on lymphocyte subpopulations. In vitro studies have shown that this compound is more effective at suppressing human lymphocytes responding to Concanavalin A (Con A) and Pokeweed Mitogen (PWM) compared to Phytohaemagglutinin (PHA), specific antigens, or alloantigens.[3] This suggests a preferential effect on the cytotoxic/suppressor subpopulation of human T lymphocytes.[3] In contrast, methylprednisolone appears to have a greater impact on the helper/inducer T cell subset.[3]
Experimental Protocols
Lymphocyte Proliferation Assay ([³H]-Thymidine Incorporation)
This protocol is a standard method for assessing the antiproliferative effects of this compound on lymphocytes.
Materials:
-
Ficoll-Paque PLUS
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Phytohaemagglutinin (PHA), Concanavalin A (Con A), or Pokeweed Mitogen (PWM)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
[³H]-Thymidine (1 µCi/well)
-
96-well flat-bottom microtiter plates
-
Cell harvester
-
Liquid scintillation counter
Methodology:
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend the isolated PBMCs in complete RPMI 1640 medium at a concentration of 1 x 10⁶ cells/mL.
-
Assay Setup:
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Add 50 µL of medium containing the desired mitogen (e.g., PHA at 5 µg/mL).
-
Add 50 µL of medium containing various concentrations of this compound or vehicle control.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.
-
-
[³H]-Thymidine Labeling: 18 hours prior to harvesting, add 1 µCi of [³H]-thymidine to each well.
-
Harvesting and Measurement:
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
Calculate the percentage of inhibition of proliferation compared to the vehicle control.
-
Tubulin Polymerization Assay
This assay measures the effect of this compound on the in vitro polymerization of tubulin.
Materials:
-
Purified tubulin (>99%)
-
G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 10% glycerol)
-
This compound
-
Temperature-controlled spectrophotometer with a 340 nm filter
-
96-well, half-area, clear-bottom plates
Methodology:
-
Preparation:
-
Prepare a stock solution of this compound in a suitable solvent.
-
On ice, prepare the tubulin solution in G-PEM buffer to the desired final concentration (e.g., 3 mg/mL).
-
-
Assay:
-
Add the tubulin solution to the wells of a pre-chilled 96-well plate.
-
Add this compound or vehicle control to the respective wells.
-
Place the plate in the spectrophotometer pre-warmed to 37°C.
-
Immediately begin recording the absorbance at 340 nm every 30 seconds for at least 60 minutes.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm versus time.
-
The increase in absorbance corresponds to the rate of tubulin polymerization.
-
Compare the polymerization curves of this compound-treated samples to the vehicle control.
-
Signaling Pathways
The immunosuppressive effects of this compound can be visualized through its impact on key signaling pathways within T lymphocytes.
T-Cell Receptor Signaling and this compound's Putative Intervention Points
Upon T-cell receptor (TCR) engagement with an antigen-presenting cell (APC), a cascade of intracellular signaling events is initiated, leading to T-cell activation, proliferation, and effector function. This compound is thought to interfere with this process at multiple levels.
Conclusion
This compound demonstrates significant immunosuppressive properties through its dual action on tubulin polymerization and the mTOR signaling pathway. These mechanisms lead to the inhibition of lymphocyte proliferation and a preferential effect on cytotoxic/suppressor T-cell populations. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound in autoimmune and inflammatory diseases. Further in vivo studies are warranted to fully elucidate its clinical efficacy and safety profile.
References
- 1. Effect of this compound on mitogen-induced blastogenesis in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prolonged lifespans in female NZB/NZW mice treated with the experimental immunoregulatory drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The immunomodulatory action of this compound, a novel immunosuppressive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Frentizole and the Aβ-ABAD Interaction: A Technical Guide for Researchers
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth overview of the interaction between Frentizole and its derivatives with the Amyloid-beta (Aβ) and Amyloid-beta Binding Alcohol Dehydrogenase (ABAD) complex, a key therapeutic target in Alzheimer's disease. This document outlines the core mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes critical pathways and workflows.
Introduction: The Aβ-ABAD Axis in Alzheimer's Disease
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. While the precise mechanisms of Aβ-induced neurotoxicity are multifaceted, a critical intracellular pathway involves the interaction of Aβ with the mitochondrial enzyme, Amyloid-beta Binding Alcohol Dehydrogenase (ABAD).
ABAD is a member of the short-chain dehydrogenase/reductase (SDR) family and is primarily located in the mitochondrial matrix. Under normal physiological conditions, ABAD plays a role in cellular metabolism. However, in the context of AD, the binding of Aβ to ABAD triggers a cascade of detrimental events, including:
-
Mitochondrial Dysfunction: The Aβ-ABAD complex impairs mitochondrial function, leading to decreased ATP production and increased generation of reactive oxygen species (ROS).
-
Oxidative Stress: The surge in ROS contributes to significant oxidative stress within the neuron, damaging cellular components.
-
Apoptosis: Ultimately, the sustained mitochondrial dysfunction and oxidative stress activate apoptotic pathways, leading to neuronal cell death.
The disruption of the Aβ-ABAD interaction has therefore emerged as a promising therapeutic strategy to mitigate Aβ-induced neurotoxicity.
This compound and its Derivatives as Aβ-ABAD Interaction Inhibitors
This compound, a benzothiazole derivative, has been identified as an inhibitor of the Aβ-ABAD interaction. While this compound itself demonstrates weak inhibitory activity, its derivatives have shown significantly greater potency.
Quantitative Data
The following tables summarize the available quantitative data for this compound and its more potent derivatives, K-690 and K-691.
| Compound | Target | Assay Type | IC50 (μM) | Reference |
| This compound | Aβ-ABAD Interaction | Enzymatic Inhibition | Weak inhibitor | [1] |
| K-690 | ABAD Function | Enzymatic Inhibition | 1.97 ± 1.08 | [2] |
| K-691 | ABAD Function | Enzymatic Inhibition | 1.85 ± 1.13 | [2] |
Table 1: In Vitro Inhibitory Activity
| Compound | Parameter | Species | Value | Reference |
| Derivative 4 | Acute Toxicity (LD50 - male) | Mice | 559 mg/kg | [3] |
| Derivative 4 | Acute Toxicity (LD50 - female) | Mice | 575 mg/kg | [3] |
| Derivative 4 | Blood-Brain Barrier Permeability | Mice | Capable of crossing the BBB | [3] |
| Derivative 8 | Blood-Brain Barrier Permeability | Mice | Capable of crossing the BBB | [3] |
| Derivative 9 | Blood-Brain Barrier Permeability | Mice | Capable of crossing the BBB | [3] |
Table 2: Preclinical Data for this compound Derivatives
Signaling Pathway and Experimental Workflows
Aβ-ABAD Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the interaction of Aβ and ABAD within the mitochondria, leading to neuronal cell death.
Caption: Aβ-ABAD signaling cascade in Alzheimer's disease.
Experimental Workflow: Screening for Aβ-ABAD Interaction Inhibitors
This diagram outlines a typical experimental workflow for identifying and validating inhibitors of the Aβ-ABAD interaction, such as this compound and its derivatives.
Caption: Workflow for Aβ-ABAD inhibitor discovery and development.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the this compound-Aβ-ABAD interaction.
ELISA-Based Screening for Inhibitors of Aβ-ABAD Interaction
This protocol is adapted from methods used to screen for small molecule inhibitors of protein-protein interactions.[4]
Objective: To identify compounds that inhibit the binding of Aβ to ABAD in a high-throughput format.
Materials:
-
High-binding 96-well microplates
-
Recombinant human ABAD protein
-
Biotinylated Aβ peptide (e.g., Aβ42)
-
Test compounds (e.g., this compound and derivatives) dissolved in DMSO
-
Streptavidin-HRP (Horse Radish Peroxidase)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Coating buffer (e.g., 0.1 M sodium bicarbonate, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)
-
Assay buffer (e.g., PBS)
Procedure:
-
Coating: Coat the wells of a 96-well plate with recombinant human ABAD (e.g., 1-5 µg/mL in coating buffer) overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites by incubating with blocking buffer for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Compound Incubation: Add test compounds at various concentrations to the wells, followed by the addition of biotinylated Aβ peptide (e.g., at its Kd concentration for ABAD). Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer to remove unbound Aβ and compounds.
-
Streptavidin-HRP Incubation: Add Streptavidin-HRP conjugate diluted in assay buffer and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding the stop solution.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percentage inhibition of Aβ-ABAD binding for each compound concentration and determine the IC50 value.
ABAD Enzymatic Activity Assay
This protocol is based on the measurement of NADH oxidation.[4]
Objective: To determine the effect of this compound derivatives on the enzymatic activity of ABAD.
Materials:
-
Recombinant human ABAD protein
-
S-acetoacetyl-CoA (SAAC)
-
NADH
-
Test compounds (e.g., K-690, K-691)
-
Assay buffer (e.g., 100 mM sodium phosphate, pH 7.4)
-
UV-transparent 96-well plates or cuvettes
Procedure:
-
Reaction Mixture Preparation: In each well or cuvette, prepare a reaction mixture containing assay buffer, NADH (final concentration ~150 µM), and the test compound at various concentrations.
-
Enzyme Addition: Add recombinant human ABAD protein (final concentration ~10 µg/mL) to the reaction mixture.
-
Pre-incubation: Pre-incubate the mixture for 5-10 minutes at 37°C.
-
Initiate Reaction: Initiate the enzymatic reaction by adding the substrate, SAAC (final concentration ~200 µM).
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10 minutes) using a spectrophotometer. The decrease in absorbance corresponds to the oxidation of NADH.
-
Analysis: Calculate the initial reaction velocity (V₀) for each compound concentration. Determine the percentage of inhibition relative to a control without the inhibitor and calculate the IC50 value.
Cell-Based Assay for Aβ-induced Toxicity in SH-SY5Y Cells
Objective: To evaluate the protective effect of this compound derivatives against Aβ-induced cytotoxicity in a neuronal cell line.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Aβ42 peptide, pre-aggregated to form oligomers
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
LDH (Lactate Dehydrogenase) cytotoxicity assay kit
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in 96-well plates at a density of 1-2 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Aβ Treatment: Add pre-aggregated Aβ42 oligomers (final concentration e.g., 5-10 µM) to the wells. Include control wells with vehicle (DMSO) and Aβ42 alone.
-
Incubation: Incubate the cells for 24-48 hours.
-
Cytotoxicity Assessment (MTT Assay):
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm.
-
-
Cytotoxicity Assessment (LDH Assay):
-
Collect the cell culture supernatant.
-
Perform the LDH assay according to the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength.
-
-
Analysis: Calculate the percentage of cell viability (MTT assay) or cytotoxicity (LDH assay) for each treatment group relative to the control.
Clinical Status
To date, there is no publicly available information on clinical trials specifically investigating this compound or its derivatives for the treatment of Alzheimer's disease. The current research appears to be in the preclinical stage of development. The broader landscape of Alzheimer's disease clinical trials is extensive, with many ongoing studies targeting various aspects of the disease pathology.[5][6]
Conclusion
The interaction between Aβ and ABAD represents a significant pathway contributing to mitochondrial dysfunction and neuronal death in Alzheimer's disease. This compound and its derivatives have been identified as promising inhibitors of this interaction. The quantitative data, while still emerging, suggests that derivatives like K-690 and K-691 have potent in vitro activity. Further preclinical studies are necessary to fully elucidate their therapeutic potential, and to progress these or similar compounds towards clinical evaluation. The experimental protocols and workflows detailed in this guide provide a framework for researchers to further investigate this important therapeutic target.
References
- 1. Identification of small-molecule inhibitors of the Abeta-ABAD interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. Secure Verification [cherry.chem.bg.ac.rs]
- 4. Identification of Human ABAD Inhibitors for Rescuing Aβ-Mediated Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Current therapeutics for Alzheimer’s disease and clinical trials [explorationpub.com]
Frentizole's Dual Role: A Technical Guide to its mTOR Inhibition and Senomorphic Properties
For Immediate Release
This technical guide provides an in-depth analysis of the emerging role of Frentizole, an immunosuppressive agent, as a modulator of cellular senescence through the inhibition of the mechanistic target of rapamycin (mTOR) signaling pathway. This document is intended for researchers, scientists, and drug development professionals interested in the fields of aging, cellular senescence, and mTOR-targeted therapies.
Executive Summary
This compound, a compound initially developed for its immunosuppressive properties, has recently been identified as a potential senomorphic agent. Emerging research indicates that this compound and its derivatives can allosterically inhibit mTOR, a key regulator of cell growth and metabolism, in a manner similar to rapamycin. This inhibition of the mTORC1 complex leads to a reduction in the phosphorylation of its downstream target, p70 S6 kinase (S6K), a critical step in protein synthesis and cell growth. Furthermore, this compound has demonstrated senomorphic effects by modulating the Senescence-Associated Secretory Phenotype (SASP), particularly by downregulating the secretion of pro-inflammatory cytokines such as IL-6 and MCP-1. These findings position this compound as a promising candidate for further investigation in the context of age-related diseases and other conditions characterized by cellular senescence.
This compound: Chemical and Physical Properties
This compound is a benzothiazole derivative with the following chemical properties:
| Property | Value | Reference |
| IUPAC Name | 1-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylurea | [1] |
| Molecular Formula | C₁₅H₁₃N₃O₂S | [1][2][3] |
| Molecular Weight | 299.35 g/mol | [1][3] |
| CAS Number | 26130-02-9 | [1][2] |
| Solubility | Insoluble in water (<0.2 µg/mL) | [1][2] |
| pKa | 7.02 ± 0.70 (Predicted) | [2] |
Mechanism of Action: mTOR Inhibition
In silico and in vitro studies have elucidated this compound's mechanism of action as an inhibitor of the mTOR signaling pathway.[4]
Allosteric Inhibition of mTORC1
Computational docking studies suggest that this compound and its derivatives can bind to the FKBP-rapamycin-binding (FRB) domain of mTOR kinase.[4][5] This binding is allosteric and mimics the inhibitory action of rapamycin. By binding to the FRB domain, this compound prevents the association of raptor with mTOR, a necessary step for the activation of the mTORC1 complex.[4][6]
Downregulation of p70 S6 Kinase Phosphorylation
The functional consequence of this compound's interaction with mTORC1 is the inhibition of its kinase activity. This is evidenced by a decrease in the phosphorylation of the downstream effector p70 S6 kinase (S6K) at the threonine 389 (Thr389) residue.[4] Dephosphorylation of S6K leads to a reduction in protein synthesis and a decrease in cell size and proliferation.[6]
References
- 1. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 2. OHSU SenNet Senescence-Associated Beta-Galactosidase (SA b-Gal) Staining of Carboxymethyl Cellulose (CMC) E... [protocols.io]
- 3. Senescence Associated β-galactosidase Staining [bio-protocol.org]
- 4. Senescence Associated β-galactosidase Staining [en.bio-protocol.org]
- 5. pubcompare.ai [pubcompare.ai]
- 6. This compound derivatives with mTOR inhibiting and senomorphic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Frentizole Structural Analogues and Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Frentizole, a benzothiazole derivative initially developed for its immunosuppressive properties, has emerged as a versatile scaffold for the development of novel therapeutic agents targeting a range of diseases, from neurodegenerative disorders to cancer and age-related conditions. Its structural backbone offers a unique starting point for the design of analogues and derivatives with diverse pharmacological activities. This technical guide provides a comprehensive overview of the core structural analogues and derivatives of this compound, detailing their synthesis, biological activities, and mechanisms of action. All quantitative data are summarized in structured tables for comparative analysis, and detailed experimental methodologies are provided for key cited experiments. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying scientific principles.
Core Structural Classes and Synthetic Approaches
The structural versatility of the this compound scaffold has led to the development of several distinct classes of analogues. The primary modifications involve substitutions on the benzothiazole ring and variations of the urea or thiourea moiety.
This compound-Based Indolyl Thiourea Analogues
This class of compounds has been primarily investigated for its potential in treating Alzheimer's disease by targeting monoamine oxidase (MAO) and amyloid-beta binding alcohol dehydrogenase (ABAD).[1]
Synthesis Protocol:
A general synthetic route to these analogues involves a multi-step process:
-
Synthesis of the Isothiocyanate Intermediate: The starting substituted aniline is reacted with thiophosgene in a suitable solvent like dichloromethane in the presence of a base such as triethylamine to yield the corresponding isothiocyanate.
-
Coupling Reaction: The synthesized isothiocyanate is then coupled with an appropriate amino-indole derivative in a solvent like acetonitrile at room temperature to yield the final this compound-based indolyl thiourea analogue.
-
Purification: The crude product is purified using column chromatography on silica gel with an appropriate eluent system (e.g., hexane/ethyl acetate).
2-Aminobenzothiazole (BZT) Analogues with Antitumor Activity
This compound and its analogues have demonstrated promising antitumor activity by inhibiting tubulin polymerization.[2] These derivatives often feature modifications on the benzothiazole core and the urea side chain.
Synthesis Protocol: [3]
-
Bromination of 2-Aminobenzothiazoles: Commercially available or synthesized 2-aminobenzothiazoles can be brominated using N-bromosuccinimide (NBS) in a solvent like chloroform.
-
Urea Formation: The substituted 2-aminobenzothiazole is reacted with the desired isocyanate (e.g., ethyl isocyanate, phenyl isocyanate) in a suitable solvent like tetrahydrofuran (THF) to yield the corresponding urea derivative.
-
Amide and Carbamate Formation: Benzoyl derivatives can be prepared by reacting the 2-aminobenzothiazole with benzoyl chloride. Phenylacetamides are synthesized using 2-phenylacetyl chloride. Carbamates are formed by reaction with the corresponding chloroformates.[3]
-
Purification: Products are typically purified by column chromatography.
This compound Derivatives with mTOR Inhibiting Properties
Recent studies have explored this compound derivatives as inhibitors of the mechanistic target of rapamycin (mTOR), a key regulator of cell growth and aging.[4]
Synthesis Protocol:
While specific synthetic details for these mTOR-inhibiting derivatives are still emerging in the public domain, their synthesis likely follows similar principles of functionalizing the core benzothiazole-urea structure based on computational docking studies. This would involve the synthesis of diverse libraries of this compound-like compounds through combinatorial approaches, followed by screening for mTOR inhibitory activity.
Biological Activity and Quantitative Data
The biological activities of this compound analogues are diverse, reflecting the range of molecular targets they engage.
Monoamine Oxidase (MAO) Inhibition
Several this compound-based indolyl thiourea analogues have been identified as potent inhibitors of both MAO-A and MAO-B.[1][5]
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Reference |
| 19 | 6.34 | 0.30 | [1][5] |
Tubulin Polymerization Inhibition and Antiproliferative Activity
This compound and its analogues have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and antitumor effects.[2][6]
| Compound | Cell Line | Antiproliferative IC50 (µM) | Reference |
| This compound (6e) | HeLa | < 10 | [2] |
| This compound (6e) | U87MG | 7.33 | [6] |
| Benzamide 3ea | HeLa | < 10 | [2] |
| Brominated ethyl urea 5b | HeLa | < 10 | [2] |
| Brominated ethyl urea 5d | HeLa | < 10 | [2] |
| Brominated ethyl urea 5f | HeLa | < 10 | [2] |
mTOR Inhibition
This compound derivatives have been identified as potential allosteric inhibitors of mTOR, binding to the FKBP-rapamycin-binding (FRB) domain of mTOR kinase.[4][7] While specific IC50 values are not yet widely published, studies have demonstrated their ability to inhibit mTORC1-mediated phosphorylation of its substrate p70 S6 kinase (S6K).[4]
Key Signaling Pathways
mTOR Signaling Pathway
This compound derivatives have been shown to modulate the mTOR signaling pathway, a central regulator of cell growth, proliferation, and metabolism. The pathway is composed of two distinct complexes, mTORC1 and mTORC2.
References
- 1. mTOR - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Nontoxic Immunosuppressive Drug, and Its Analogs Display Antitumor Activity via Tubulin Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. mdpi.com [mdpi.com]
- 7. Secure Verification [cherry.chem.bg.ac.rs]
Frentizole: A Whitepaper on its Repurposing for Oncology
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Frentizole, an immunomodulatory agent, has emerged as a compelling candidate for drug repurposing in oncology. This document provides an in-depth technical analysis of the preclinical evidence supporting this compound's potential as an anti-cancer therapeutic. The core mechanism of action is identified as the inhibition of tubulin polymerization, leading to mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis in cancer cells. This guide synthesizes the available quantitative data, details relevant experimental protocols, and visualizes the key cellular pathways and workflows to facilitate further research and development in this promising area.
Introduction to this compound and its Anti-Cancer Potential
This compound is a benzothiazole derivative originally developed for its immunosuppressive properties.[1] The strategy of repurposing existing drugs for new therapeutic indications offers a streamlined and cost-effective approach to expanding the arsenal of cancer treatments.[2] Preclinical investigations have revealed that this compound exhibits significant antiproliferative activity against various cancer cell lines, with a particularly noteworthy efficacy against glioblastoma, a notoriously difficult-to-treat brain tumor.[1][3]
Mechanism of Action: Tubulin Polymerization Inhibition
The primary anti-cancer mechanism of this compound is its ability to interfere with microtubule dynamics by inhibiting tubulin polymerization.[1][2] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. By disrupting the formation of the mitotic spindle, this compound effectively halts the cell cycle in the G2/M phase, preventing cancer cell proliferation.[1][2] This sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[2]
Quantitative Preclinical Data
The following tables summarize the key quantitative findings from in vitro studies on this compound's anti-cancer effects.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Non-Tumorigenic Control | IC50 (µM) |
| HeLa | Cervical Carcinoma | Low µM range | HEK-293 | >10 µM |
| U87 MG | Glioblastoma | 7.33 | ||
| A172 | Glioblastoma | >10 µM |
Data sourced from a 72-hour MTT assay. The lower IC50 value in cancer cell lines compared to the non-tumorigenic cell line suggests a degree of selectivity for cancer cells.
Table 2: Cellular Effects of this compound on Cancer Cells
| Effect | Cell Line | Method | Result |
| Cell Cycle Arrest | HeLa | Flow Cytometry | Accumulation of cells in the G2/M phase.[1][2] |
| Apoptosis Induction | HeLa | Flow Cytometry (Annexin V/PI staining) | Increased percentage of apoptotic cells.[2] |
| Microtubule Disruption | HeLa | Immunofluorescence Confocal Microscopy | Severe disruption of the microtubule network.[1] |
Note: While the cited studies confirm these effects, specific quantitative data on the percentage of cells in G2/M phase or the percentage of apoptotic cells were not provided in the primary literature.
Signaling Pathway and Experimental Workflows
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound's mechanism of action leading to apoptosis.
Experimental Workflow for Assessing Anti-Cancer Activity
References
- 1. This compound, a Nontoxic Immunosuppressive Drug, and Its Analogs Display Antitumor Activity via Tubulin Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Nontoxic Immunosuppressive Drug, and Its Analogs Display Antitumor Activity via Tubulin Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Frentizole: An Examination of its Antiviral Potential and Immunomodulatory Role in Host Viral Response
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Frentizole, a benzothiazole urea derivative, is recognized for its immunomodulatory properties. This document provides a comprehensive technical overview of the historical studies investigating the antiviral potential of this compound. The primary focus of existing research has been on its role as an immunosuppressant and the consequential impact on host susceptibility to viral infections, rather than direct antiviral activity. This guide synthesizes the available in vivo data, details the experimental methodologies employed in these seminal studies, and visually represents the experimental workflows. Notably, there is a conspicuous absence of modern in vitro studies to characterize any direct antiviral mechanism of action, a gap that presents a clear opportunity for future research. The findings indicate that this compound, even at doses significantly higher than those required for immunosuppression, does not appear to increase the host's susceptibility to certain viral pathogens.
Introduction
This compound is a phenylurea-substituted benzothiazole that has been historically investigated for its immunosuppressive effects. Its development spurred research into its potential applications in autoimmune diseases. A critical aspect of evaluating any immunomodulatory agent is understanding its effect on the host's ability to combat infections, including those of viral origin. This whitepaper consolidates the key findings from early in vivo studies that explored the interplay between this compound administration and the host response to viral challenges.
In Vivo Studies on Host Resistance to Viral Infections
The most definitive research on this compound's effect on viral infections dates to a 1977 study which aimed to determine if its immunosuppressive properties would increase host susceptibility to various pathogens.
Summary of Findings
Quantitative Data from In Vivo Host Resistance Studies
The available literature provides qualitative outcomes rather than specific quantitative viral titer reductions or IC50 values. The primary metric was the survival and mortality of the host organism.
| Virus | Host | This compound Dosage | Outcome Compared to Control | Reference |
| Herpes Simplex Virus | Mice | Up to 50x immunosuppressive dose | No significant increase in mortality | [1][2] |
| Influenza A (Ann Arbor) | Mice | Up to 50x immunosuppressive dose | No significant increase in mortality | [1][2] |
Table 1: Summary of In Vivo Viral Challenge Studies with this compound.
Experimental Protocols
The methodologies detailed below are based on the 1977 study by Scheetz et al., which provides the most comprehensive experimental insight into this compound's effects on viral host resistance[1][2].
Animal Model and Drug Administration
-
Animal Model: Specific-pathogen-free male mice were used for the viral challenge studies.
-
Drug Formulation: this compound was administered subcutaneously.
-
Dosing Regimen: this compound was administered at doses up to 50 times the established immunosuppressive dose level. Azathioprine was used as a comparator immunosuppressive agent.
-
Treatment Duration: Animals received daily treatment for 10 consecutive days prior to viral inoculation.
Viral Challenge Protocols
-
Herpes Simplex Virus (HSV) Challenge:
-
Virus Strain: Not explicitly detailed in the abstract.
-
Inoculation Route: Intraperitoneal injection.
-
Challenge Dose: A predetermined lethal dose (e.g., LD50) was used to challenge the animals.
-
Endpoint: Mortality and survival time were monitored and compared between this compound-treated, azathioprine-treated, and control groups.
-
-
Influenza A Virus Challenge:
-
Virus Strain: Ann Arbor influenza virus.
-
Inoculation Route: Aerosol infection to mimic a natural route of respiratory infection.
-
Endpoint: Mortality rates were observed and recorded across the different treatment and control groups.
-
Visualizations: Workflows and Conceptual Diagrams
The following diagrams illustrate the experimental process and the conceptual framework derived from the available data.
Caption: Experimental workflow for in vivo viral challenge studies.
Caption: Conceptual model of this compound's observed effect.
Discussion and Future Directions
The existing body of research, while limited, suggests that this compound's immunomodulatory action does not broadly compromise host defenses against the viruses tested. The 1977 study by Scheetz et al. is pivotal, demonstrating that even high doses of this compound did not lead to increased mortality in mouse models of HSV and influenza A infection[1][2]. This distinguishes it from some other broad-spectrum immunosuppressants.
However, the lack of data from modern virological assays is a critical deficiency. To truly understand the antiviral potential of this compound, the following areas require investigation:
-
In Vitro Antiviral Assays: Standardized in vitro studies are necessary to determine if this compound has any direct inhibitory effect on viral replication. This would involve cell-based assays to calculate metrics such as IC50 (half-maximal inhibitory concentration) and CC50 (half-maximal cytotoxic concentration) against a panel of viruses.
-
Mechanism of Action Studies: If any direct antiviral activity is observed, further studies would be required to elucidate the mechanism. This could involve time-of-addition assays, reverse transcriptase assays, protease inhibition assays, or other specific enzymatic or functional tests depending on the virus.
-
Broad-Spectrum Screening: The historical studies were limited to two viruses. A broader screening against other viral families, including both DNA and RNA viruses, would be beneficial.
-
Impact on Innate Immune Signaling: Modern molecular techniques could be used to investigate how this compound affects specific innate immune signaling pathways (e.g., interferon pathways) during a viral infection.
Conclusion
The current understanding of this compound's antiviral potential is based on decades-old in vivo studies that primarily assessed the impact of its immunosuppressive properties on host survival following a viral challenge. These studies concluded that this compound does not increase susceptibility to herpes simplex or influenza A viruses in mice. There is no publicly available, peer-reviewed data demonstrating direct in vitro antiviral activity or elucidating a specific antiviral mechanism of action. Therefore, while this compound may be considered "host-safe" from the perspective of the viral infections studied, it cannot be classified as an antiviral agent based on current evidence. The field is open for a modern re-evaluation of this compound and its analogs for any direct antiviral properties.
References
- 1. This compound, a novel immunosuppressive, and azathioprine: their comparative effects on host resistance to Pseudomonas aeruginosa, Candida albicans, herpes simplex virus, and influenza (Ann Arbor) virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel immunosuppressive, and azathioprine: their comparative effects on host resistance to Pseudomonas aeruginosa, Candida albicans, herpes simplex virus, and influenza (Ann Arbor) virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Frentizole as a Scaffold for Multi-Target Ligands in Alzheimer's Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by complex multifactorial pathology, including the extracellular deposition of amyloid-beta (Aβ) plaques, intracellular neurofibrillary tangles of hyperphosphorylated tau protein, and significant neuroinflammation. The intricate nature of AD has led to a paradigm shift in drug discovery, moving from single-target agents to multi-target-directed ligands (MTDLs) that can simultaneously modulate several key pathological pathways. In this context, the benzothiazole derivative, frentizole, has emerged as a promising scaffold for the development of novel MTDLs. While this compound itself has shown weak activity against targets relevant to AD, its structural framework has proven to be a valuable starting point for designing more potent derivatives and analogues. This technical guide provides an in-depth overview of the research into this compound and its derivatives for AD, focusing on their mechanism of action, quantitative data, and the experimental protocols used in their evaluation.
The Rationale for a Multi-Target Approach
The failure of numerous single-target therapies in late-stage clinical trials for AD has underscored the need for a more holistic therapeutic strategy. The MTDL approach aims to address multiple facets of the disease, potentially leading to synergistic effects and improved clinical outcomes. Key targets for MTDLs in AD include enzymes involved in Aβ production and aggregation, tau pathology, oxidative stress, and neuroinflammation. Two such targets that have garnered significant interest are monoamine oxidase (MAO) and amyloid-beta binding alcohol dehydrogenase (ABAD).
This compound and its Derivatives: Targeting ABAD and MAO
This compound has been identified as a weak inhibitor of the interaction between Aβ and ABAD, an enzyme implicated in mitochondrial dysfunction in AD.[1] This initial finding spurred further investigation into this compound-based structures to develop more potent inhibitors. Research has primarily focused on two avenues: the development of direct this compound derivatives and the synthesis of this compound-based hybrid molecules.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its derivatives/analogues from preclinical studies.
| Compound | Target | IC50 Value (µM) | Reference |
| This compound | Aβ-ABAD Interaction | 200 | [1] |
| K-690 | ABAD | 1.97 ± 1.08 | [2] |
| K-691 | ABAD | 1.85 ± 1.13 | [2] |
Table 1: Inhibitory Activity of this compound and its Derivatives against ABAD
| Compound | Target | IC50 Value (µM) | Reference |
| Compound 19 | human MAO-A | 6.34 | [1][3] |
| (this compound-based indolyl thiourea analogue) | human MAO-B | 0.30 | [1][3] |
Table 2: Inhibitory Activity of a this compound-Based Analogue against MAO
Signaling Pathways and Experimental Workflows
Proposed Multi-Target Mechanism of this compound-Based Analogues
The dual inhibition of MAO and ABAD by this compound-based compounds represents a promising strategy to combat AD pathology. MAO-B inhibition can reduce oxidative stress and neuroinflammation, while ABAD inhibition may mitigate Aβ-induced mitochondrial dysfunction.
Caption: Proposed dual-target mechanism of this compound-based analogues in AD.
Experimental Workflow for Screening this compound Derivatives
The identification of potent this compound derivatives and analogues involves a systematic screening process, beginning with chemical synthesis followed by a series of in vitro enzymatic assays.
Caption: General experimental workflow for screening this compound derivatives.
Experimental Protocols
Monoamine Oxidase (MAO) Inhibition Assay
The inhibitory activity of this compound analogues against human MAO-A and MAO-B is typically determined using a fluorometric assay, such as the Amplex™ Red Monoamine Oxidase Assay Kit.[4][5]
Principle: The assay measures the hydrogen peroxide (H₂O₂) produced during the oxidative deamination of a substrate (e.g., p-tyramine for both MAO-A and MAO-B, or benzylamine specifically for MAO-B) by MAO. In the presence of horseradish peroxidase (HRP), the Amplex™ Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) reacts with H₂O₂ in a 1:1 stoichiometry to produce the highly fluorescent product, resorufin. The fluorescence is measured to determine the rate of the reaction.
Materials:
-
Amplex™ Red Monoamine Oxidase Assay Kit (containing Amplex™ Red reagent, HRP, MAO-A and MAO-B substrates, and specific inhibitors)
-
Recombinant human MAO-A and MAO-B enzymes
-
Test compounds (this compound analogues)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (excitation ~530-560 nm, emission ~590 nm)
Procedure:
-
Reagent Preparation: Prepare working solutions of the Amplex™ Red reagent, HRP, and substrates according to the kit manufacturer's instructions. Prepare serial dilutions of the test compounds and reference inhibitors (e.g., clorgyline for MAO-A, pargyline for MAO-B).
-
Enzyme Reaction:
-
To each well of the microplate, add the appropriate MAO enzyme (MAO-A or MAO-B) in a suitable buffer.
-
Add the test compound or reference inhibitor at various concentrations.
-
Include control wells with enzyme and substrate only (positive control) and wells with substrate only (background control).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor binding.
-
-
Initiation of Reaction: Add the substrate to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) at 37°C.
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the rate of reaction (slope of the fluorescence versus time plot).
-
Determine the percent inhibition for each concentration of the test compound relative to the positive control.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Caution: Some thiourea-containing compounds have been found to be potent inhibitors of horseradish peroxidase (HRP), which can interfere with the Amplex™ Red assay.[1][3] It is crucial to perform control experiments to rule out direct inhibition of HRP by the test compounds.
Amyloid-beta Binding Alcohol Dehydrogenase (ABAD) Inhibition Assay
The inhibitory effect of this compound derivatives on ABAD activity can be assessed by monitoring the NADH-dependent reduction of a substrate.
Principle: ABAD catalyzes the oxidation of various substrates using NAD⁺ as a cofactor, which is reduced to NADH. Conversely, the enzymatic activity can be measured by monitoring the decrease in absorbance of NADH as it is oxidized to NAD⁺ during the reduction of a substrate. The rate of this decrease is proportional to the enzyme's activity.
Materials:
-
Recombinant human ABAD enzyme
-
NADH (β-Nicotinamide adenine dinucleotide, reduced form)
-
Substrate (e.g., an appropriate alcohol or carbonyl compound)
-
Test compounds (this compound derivatives)
-
96-well UV-transparent microplate
-
UV-Vis microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare a stock solution of ABAD enzyme, NADH, and the substrate in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4). Prepare serial dilutions of the test compounds.
-
Enzyme Reaction:
-
To each well of the microplate, add the ABAD enzyme and the test compound at various concentrations.
-
Include control wells with enzyme and substrate only (positive control) and wells with substrate and NADH only (background control).
-
Add NADH to all wells.
-
Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a specified time (e.g., 5-10 minutes).
-
-
Initiation of Reaction: Add the substrate to each well to start the reaction.
-
Absorbance Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a set period.
-
Data Analysis:
-
Calculate the rate of reaction (the initial linear rate of decrease in absorbance at 340 nm).
-
Determine the percent inhibition for each concentration of the test compound relative to the positive control.
-
Calculate the IC50 value as described for the MAO assay.
-
Note on Inhibition Kinetics: The this compound derivatives K-690 and K-691 were reported to be non-competitive inhibitors of ABAD, suggesting they bind to a site other than the active site for the cofactor.[2]
Conclusion and Future Directions
The research into this compound and its derivatives highlights a promising strategy in the development of multi-target-directed ligands for Alzheimer's disease. The ability of these compounds to inhibit both MAO and ABAD addresses two distinct but interconnected pathological pathways in AD: oxidative stress and mitochondrial dysfunction. The quantitative data, while still in the preclinical stage, demonstrates a significant improvement in potency for the derivatives and analogues compared to the parent this compound molecule.
Future research should focus on several key areas. Firstly, a more comprehensive evaluation of the lead compounds in cell-based and animal models of AD is necessary to validate their therapeutic potential. These studies should assess their ability to cross the blood-brain barrier, their pharmacokinetic and pharmacodynamic properties, and their efficacy in improving cognitive deficits and reducing AD-related pathology. Secondly, further optimization of the chemical scaffold could lead to the discovery of even more potent and selective MTDLs. Finally, a deeper understanding of the precise binding modes of these inhibitors with their target enzymes through techniques such as X-ray crystallography will be invaluable for rational drug design. The continued exploration of this compound-based MTDLs holds significant promise for the development of novel and effective therapies for Alzheimer's disease.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Identification of Human ABAD Inhibitors for Rescuing Aβ-Mediated Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-competitive inhibition - Wikipedia [en.wikipedia.org]
- 4. Physiology, Noncompetitive Inhibitor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
Frentizole's Impact on Microtubule Dynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Frentizole, an immunosuppressive agent, has demonstrated potent antitumor activity by disrupting microtubule dynamics. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action at the cellular and molecular level. By inhibiting tubulin polymerization, this compound induces a G2/M phase cell cycle arrest and triggers apoptosis in cancer cells. This document summarizes the available quantitative data, details relevant experimental protocols for studying its effects, and proposes a putative signaling pathway involved in its cellular activity. The information presented herein is intended to support further research and drug development efforts focused on this compound and other microtubule-targeting agents.
Introduction
Microtubules are highly dynamic cytoskeletal polymers essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1] Their dynamic nature, characterized by alternating phases of polymerization and depolymerization, makes them a critical target for anticancer therapeutics. This compound, a benzothiazole derivative initially developed as an immunosuppressive drug, has been repurposed as a potential antimitotic agent.[2][3] Research indicates that this compound exerts its antiproliferative effects by interfering with microtubule formation, a mechanism shared with other successful anticancer drugs that bind to tubulin.[1][3] Computational docking studies suggest that this compound binds to the colchicine site on the β-tubulin subunit, thereby inhibiting the polymerization of tubulin dimers into microtubules.[2][3] This disruption of microtubule dynamics leads to the activation of the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis.[2]
Quantitative Data on this compound's Activity
While direct quantitative data on this compound's in vitro inhibition of tubulin polymerization (e.g., IC50 for tubulin assembly) is not yet publicly available, its potent antiproliferative activity against various cancer cell lines has been documented. This cellular potency is a direct consequence of its impact on microtubule dynamics.
Table 1: Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HeLa | Cervical Carcinoma | ~1.0 | [4] |
| U87MG | Glioblastoma | 7.33 | [2] |
Core Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effect of this compound on microtubule dynamics and cellular outcomes.
In Vitro Tubulin Polymerization Assay
This biochemical assay is fundamental to directly measure the effect of a compound on the assembly of purified tubulin into microtubules.
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance (turbidity) at 350 nm. Inhibitors of polymerization will reduce the rate and extent of this absorbance increase.
Materials:
-
Purified tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 10% glycerol)
-
GTP (100 mM stock)
-
This compound (or other test compounds) dissolved in DMSO
-
96-well microplate (clear, flat-bottom)
-
Temperature-controlled spectrophotometer (plate reader)
Protocol:
-
Prepare the tubulin solution by resuspending lyophilized tubulin in G-PEM buffer to a final concentration of 3-5 mg/mL (approximately 30-50 µM). Keep on ice.
-
Prepare serial dilutions of this compound in G-PEM buffer. The final DMSO concentration should not exceed 1%.
-
In a pre-chilled 96-well plate on ice, add the this compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., colchicine or nocodazole).
-
Add GTP to the tubulin solution to a final concentration of 1 mM.
-
Initiate the polymerization reaction by adding the tubulin/GTP solution to each well of the plate.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 350 nm every 30 seconds for at least 60 minutes.
-
Data Analysis: Plot absorbance versus time. The initial rate of polymerization can be calculated from the slope of the linear phase. The IC50 for polymerization inhibition is determined by plotting the percentage of inhibition (relative to the vehicle control) against the this compound concentration.
Immunofluorescence Microscopy of Cellular Microtubules
This cell-based assay visualizes the effect of this compound on the microtubule network within intact cells.
Principle: Cells are treated with the compound, fixed, and then stained with an antibody specific for α-tubulin. A fluorescently labeled secondary antibody allows for the visualization of the microtubule network by fluorescence microscopy.
Materials:
-
HeLa cells (or other suitable cell line)
-
Cell culture medium and supplements
-
Glass coverslips
-
This compound
-
Microtubule-stabilizing buffer (MTSB: 80 mM PIPES pH 6.8, 1 mM MgCl2, 4 mM EGTA)
-
Extraction buffer (MTSB + 0.5% Triton X-100)
-
Fixative (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)
-
Primary antibody: mouse anti-α-tubulin
-
Secondary antibody: fluorescently labeled anti-mouse IgG (e.g., Alexa Fluor 488)
-
Nuclear stain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Seed HeLa cells onto glass coverslips in a petri dish and allow them to adhere overnight.
-
Treat the cells with this compound at the desired concentration (e.g., 2 µM) for 24 hours. Include a vehicle-treated control.[2]
-
Gently wash the cells with pre-warmed PBS.
-
Permeabilize the cells with extraction buffer for 30-60 seconds at 37°C.
-
Fix the cells with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with a blocking solution (e.g., 1% BSA in PBS) for 30 minutes.
-
Incubate with the primary anti-α-tubulin antibody (diluted in blocking solution) for 1 hour at room temperature.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the microtubule network using a fluorescence microscope. This compound-treated cells are expected to show a disrupted and disorganized microtubule network compared to the well-defined filamentous network in control cells.[2]
Cell Cycle Analysis by Flow Cytometry
This assay quantifies the distribution of cells in different phases of the cell cycle, revealing the G2/M arrest induced by microtubule-disrupting agents.
Principle: Cells are treated with this compound, fixed, and stained with a fluorescent DNA-intercalating dye (e.g., propidium iodide, PI). The fluorescence intensity of the dye is proportional to the DNA content, allowing for the differentiation of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases by flow cytometry.
Materials:
-
HeLa cells
-
Cell culture medium
-
This compound
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Seed HeLa cells in a 6-well plate and treat with this compound (e.g., 2 µM) for 24-72 hours.[2]
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An increase in the G2/M population is indicative of a mitotic arrest.
Signaling Pathways and Molecular Mechanisms
The disruption of microtubule dynamics by this compound is expected to trigger a cascade of downstream signaling events. Based on the known effects of other microtubule-destabilizing agents that bind to the colchicine site, a putative signaling pathway involving GEF-H1 and RhoA can be proposed.
Putative Signaling Pathway: GEF-H1/RhoA Activation
Principle: Guanine nucleotide exchange factor H1 (GEF-H1) is a RhoA-specific GEF that is sequestered and kept in an inactive state through its association with stable microtubules. Upon microtubule depolymerization, GEF-H1 is released into the cytoplasm where it becomes active and catalyzes the exchange of GDP for GTP on RhoA, leading to the activation of RhoA-mediated downstream signaling pathways. These pathways can influence actin dynamics, cell contractility, and gene expression.
Caption: Putative signaling pathway initiated by this compound.
Experimental Workflow for Investigating the GEF-H1/RhoA Pathway
Caption: Workflow to validate this compound's effect on GEF-H1/RhoA.
Conclusion and Future Directions
This compound is a promising antitumor agent that acts by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. While its cellular effects are well-documented, further research is needed to quantify its direct impact on tubulin polymerization kinetics and to definitively elucidate the downstream signaling pathways it modulates. The experimental protocols and the putative signaling pathway outlined in this guide provide a framework for future investigations. A deeper understanding of this compound's molecular mechanism of action will be crucial for its clinical development and for the design of novel, more effective microtubule-targeting cancer therapies.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
Frentizole: A Technical Guide to its Mechanism of G2/M Phase Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Abstract
Frentizole, a compound originally developed as an immunosuppressive agent, has demonstrated significant antitumor activity.[1][2] This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's ability to induce cell cycle arrest at the G2/M phase, a critical process in its anticancer effects. The primary mechanism of action is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, activates the spindle assembly checkpoint, and ultimately leads to mitotic arrest and apoptosis.[1][2][3] This document consolidates key quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways to serve as a comprehensive resource for researchers in oncology and drug development.
Introduction
Microtubules are dynamic cytoskeletal polymers essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[4][5] Their dynamic nature, characterized by phases of polymerization and depolymerization, is fundamental to the formation of the mitotic spindle during cell division.[6] Consequently, tubulin, the protein subunit of microtubules, has become a prime target for the development of anticancer agents.[4][6] this compound has emerged as a promising antimitotic agent that exerts its effects by disrupting microtubule function.[1][2] This guide explores the specifics of this interaction and its consequences on the cell cycle.
Mechanism of Action: Tubulin Polymerization Inhibition
This compound's primary mechanism of action is the inhibition of tubulin polymerization.[1][2][3] It belongs to a class of microtubule-destabilizing agents that interfere with the assembly of tubulin heterodimers into microtubules.[6][7]
-
Binding Site: Docking studies have suggested that this compound binds to the colchicine-binding site on β-tubulin.[1][2] This binding prevents the conformational changes in the tubulin dimer that are necessary for its incorporation into a growing microtubule.
-
Disruption of Microtubule Network: By inhibiting polymerization, this compound leads to a significant disruption of the cellular microtubule network.[1][3] This can be visualized as a loss of the fine, filamentous microtubule structure, replaced by undefined masses of tubulin.[3][8]
Signaling Pathway of this compound-Induced G2/M Arrest
The disruption of microtubule dynamics by this compound triggers a cascade of events that culminates in G2/M phase cell cycle arrest. This process is primarily mediated by the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism.
Caption: this compound signaling pathway leading to G2/M arrest.
The key steps in this pathway are:
-
Inhibition of Tubulin Polymerization: this compound binds to tubulin and prevents the formation of microtubules.
-
Activation of the Spindle Assembly Checkpoint (SAC): The absence of a properly formed mitotic spindle and the presence of unattached kinetochores activate the SAC.
-
Inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C): The activated SAC inhibits the APC/C, an E3 ubiquitin ligase.
-
Stabilization of Cyclin B1: APC/C is responsible for targeting Cyclin B1 for degradation. Its inhibition leads to the accumulation of Cyclin B1.
-
Sustained Cyclin B1/Cdc2 Activity: The high levels of Cyclin B1 maintain the activity of the Cyclin B1/Cdc2 (CDK1) kinase complex, which is the master regulator of mitosis.
-
G2/M Arrest: The sustained activity of the Cyclin B1/Cdc2 complex prevents the cell from exiting mitosis, leading to arrest in the G2/M phase.[9][10]
-
Induction of Apoptosis: Prolonged mitotic arrest can trigger the intrinsic apoptotic pathway, leading to programmed cell death.[1][3][11]
Quantitative Data
The following tables summarize the available quantitative data on the effects of this compound.
Table 1: Antiproliferative Activity of this compound
| Cell Line | Assay Type | IC50 (µM) | Reference |
| U87MG (Glioblastoma) | MTT Assay | 7.33 | [3] |
| HeLa (Cervical Cancer) | MTT Assay | >10 | [1] |
Note: The antiproliferative activity of this compound and its analogs has been observed in HeLa cells, though the specific IC50 for this compound was above the initial 10 µM screening concentration in one study.[1]
Table 2: Effect of this compound on Cell Cycle Distribution in HeLa Cells
| Treatment | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M | Time Point |
| Control | Data not available | Data not available | Data not available | 24h, 48h, 72h |
| This compound | Data not available | Data not available | Significantly Increased | 24h, 48h, 72h |
Note: While the referenced study confirms a significant increase in the G2/M population, specific percentages are not provided in the abstract.[1][3] Access to the full publication is required for detailed quantitative data.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a standard procedure for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Plate cells (e.g., HeLa, U87MG) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle based on their DNA content.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration for 24, 48, and 72 hours.
-
Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Immunofluorescence Staining of Microtubules
This method allows for the visualization of the microtubule network within cells.
Caption: Workflow for immunofluorescence staining of microtubules.
Protocol:
-
Cell Culture: Grow cells on glass coverslips in a 6-well plate.
-
Treatment: Treat the cells with this compound for 24 hours.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 1 hour.
-
Primary Antibody: Incubate with a primary antibody against α-tubulin overnight at 4°C.
-
Secondary Antibody: Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour in the dark.
-
Counterstaining: Counterstain the nuclei with DAPI or Hoechst stain.
-
Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a confocal microscope.
Conclusion
This compound represents a compelling example of drug repurposing, with its mechanism of action as a tubulin polymerization inhibitor making it a candidate for anticancer therapy.[1][2] Its ability to induce G2/M phase cell cycle arrest and subsequent apoptosis is a direct consequence of its interaction with the microtubule cytoskeleton.[1][3] The detailed protocols and pathways outlined in this guide provide a solid foundation for further research into this compound and its analogs as potential antimitotic agents in the treatment of cancer, particularly for challenging malignancies like glioblastoma.[1][3] Further studies are warranted to fully elucidate the downstream signaling events and to obtain more comprehensive quantitative data on its efficacy in a wider range of cancer models.
References
- 1. This compound, a Nontoxic Immunosuppressive Drug, and Its Analogs Display Antitumor Activity via Tubulin Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Nontoxic Immunosuppressive Drug, and Its Analogs Display Antitumor Activity via Tubulin Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drugs That Target Dynamic Microtubules: A New Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Role of cyclin B1/Cdc2 up-regulation in the development of mitotic prometaphase arrest in human breast cancer cells treated with nocodazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Constitutive activation of cyclin B1-associated cdc2 kinase overrides p53-mediated G2-M arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Deoxypodophyllotoxin induces G2/M cell cycle arrest and apoptosis in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Frentizole's Interaction with Tubulin: A Technical Guide to a Putative Binding Site
For Researchers, Scientists, and Drug Development Professionals
Abstract
Frentizole, a benzothiazole derivative originally developed as an immunosuppressive agent, has garnered recent attention for its potential as an anticancer agent. Emerging evidence suggests that this compound exerts its antiproliferative effects by targeting tubulin, a key component of the cytoskeleton and a well-validated target for cancer chemotherapy. This technical guide provides a comprehensive overview of the current understanding of the this compound binding site on tubulin. While direct quantitative binding data for this compound is not yet publicly available, this document consolidates existing research on its cellular effects, computational docking studies, and structure-activity relationships. Furthermore, it offers detailed protocols for the key experimental assays required to fully characterize the binding and functional consequences of this compound's interaction with tubulin, thereby providing a roadmap for future research and drug development efforts in this area.
Introduction: Tubulin as an Anticancer Target
Tubulin, a heterodimeric protein composed of α- and β-tubulin subunits, polymerizes to form microtubules, which are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. The dynamic nature of microtubule assembly and disassembly is critical for the formation and function of the mitotic spindle during cell division. Consequently, agents that interfere with tubulin dynamics can arrest cells in mitosis, leading to apoptosis, making tubulin an attractive target for cancer therapy.
Several distinct drug-binding sites on the tubulin dimer have been identified, including the colchicine, vinca alkaloid, and taxane sites. This compound is hypothesized to belong to the class of colchicine-site inhibitors.
This compound's Putative Binding Site on Tubulin
Current research, primarily from computational docking studies, suggests that this compound binds to the colchicine site on β-tubulin.[1][2] The colchicine binding site is located at the interface between the α- and β-tubulin subunits and is known to be flexible, accommodating a variety of structurally diverse ligands.[1] The benzothiazole ring of this compound is a common moiety in other known colchicine-site ligands.[1]
Mechanism of Action
Binding of this compound to the colchicine site is proposed to inhibit tubulin polymerization. This disruption of microtubule dynamics leads to a cascade of cellular events characteristic of antitubulin agents:
-
Inhibition of Microtubule Formation: this compound has been shown to disrupt the microtubule network within cancer cells.[1][2]
-
G2/M Cell Cycle Arrest: By interfering with the formation of the mitotic spindle, this compound causes cells to arrest in the G2/M phase of the cell cycle.[1][2]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers programmed cell death, or apoptosis.[1]
Quantitative Data
While direct binding affinities (e.g., Kd, Ki) of this compound to purified tubulin have not been reported, its biological activity has been quantified through antiproliferative assays in cancer cell lines.
Table 1: Antiproliferative Activity of this compound and its Analogs
| Compound | Cell Line | IC50 (µM) |
| This compound | HeLa | ~1.0 |
| This compound | U87 MG | 7.33 |
| Analog 3ea (methylated benzamide) | HeLa | Active |
| Analog 6e (methylated this compound) | HeLa | Inactive |
Data synthesized from Ramos et al., 2023.[1]
Structure-Activity Relationships (SAR)
Initial SAR studies on this compound analogs have provided insights into the chemical moieties important for its antiproliferative activity. These studies suggest that even small structural modifications can significantly impact efficacy.
-
The methoxy group on the benzothiazole ring of this compound appears to be important for activity in the phenyl urea series.[1]
-
Methylation of the urea nitrogen in this compound (analog 6e) is detrimental to its activity.[1]
-
In the benzamide class of analogs, a methylated derivative (3ea) was found to be active.[1]
Signaling Pathways
The cellular consequences of this compound's interaction with tubulin are mediated by complex signaling pathways. Based on the known mechanisms of other colchicine-site inhibitors, the following pathways are likely involved.
G2/M Cell Cycle Arrest
The arrest at the G2/M transition is primarily regulated by the Cyclin B1/CDK1 complex. Disruption of microtubule dynamics activates the spindle assembly checkpoint (SAC), which in turn inhibits the anaphase-promoting complex/cyclosome (APC/C). This prevents the degradation of Cyclin B1, keeping CDK1 in an active state and thus maintaining the mitotic arrest.
Apoptosis Induction
Prolonged mitotic arrest can trigger the intrinsic apoptotic pathway. This is often mediated by the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization (MOMP). The tumor suppressor protein p53 can also play a role in apoptosis induced by microtubule-targeting agents, although its involvement can be cell-type dependent.
Experimental Protocols
The following protocols are provided as a guide for researchers to quantitatively assess the interaction of this compound and its analogs with tubulin.
In Vitro Tubulin Polymerization Assay (Turbidity)
This assay measures the light scattering caused by the formation of microtubules from purified tubulin.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
This compound stock solution (in DMSO)
-
Temperature-controlled spectrophotometer with a 340 nm filter
-
96-well microplates
Procedure:
-
Prepare the tubulin polymerization reaction mixture on ice. For a 100 µL reaction, combine:
-
General Tubulin Buffer
-
Glycerol (to a final concentration of 10%)
-
GTP (to a final concentration of 1 mM)
-
Purified tubulin (to a final concentration of 3 mg/mL)
-
-
Add varying concentrations of this compound or vehicle control (DMSO) to the wells of a pre-warmed 96-well plate.
-
Add the tubulin polymerization reaction mixture to the wells.
-
Immediately place the plate in the spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot absorbance vs. time to generate polymerization curves. The IC50 for tubulin polymerization inhibition can be calculated from the dose-response curve of the polymerization rate or extent.
In Vitro Tubulin Polymerization Assay (Fluorescence)
This assay utilizes a fluorescent reporter that binds to polymerized tubulin.
Materials:
-
Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.) containing purified tubulin, buffers, GTP, and a fluorescent reporter (e.g., DAPI).
-
This compound stock solution (in DMSO)
-
Fluorescence plate reader with excitation at ~360 nm and emission at ~450 nm.
Procedure:
-
Reconstitute the kit components according to the manufacturer's instructions.
-
Prepare the reaction mixture containing tubulin, buffer, GTP, and the fluorescent reporter on ice.
-
Add varying concentrations of this compound or vehicle control to the wells of a 96-well plate.
-
Add the reaction mixture to the wells.
-
Place the plate in the fluorescence plate reader pre-heated to 37°C.
-
Measure fluorescence intensity every minute for 60 minutes.
-
Plot fluorescence vs. time. The IC50 can be determined from the dose-response curve.[3]
Competitive Colchicine Binding Assay
This assay determines if a test compound binds to the colchicine site by measuring its ability to compete with a labeled colchicine analog. A non-radioactive, fluorescence-based protocol is described here.
Materials:
-
Purified tubulin
-
Colchicine
-
Fluorescent colchicine analog (e.g., MTC-colchicine)
-
Assay buffer (e.g., 10 mM phosphate buffer with 1 mM MgCl₂, pH 7.0)
-
Fluorometer
Procedure:
-
Incubate a fixed concentration of purified tubulin with a fixed concentration of the fluorescent colchicine analog in the assay buffer.
-
Add increasing concentrations of this compound or unlabeled colchicine (as a positive control) to the mixture.
-
Incubate at 37°C for a sufficient time to reach equilibrium (e.g., 1 hour).
-
Measure the fluorescence of the solution. The displacement of the fluorescent analog by this compound will result in a decrease in fluorescence.
-
The binding affinity (Ki) of this compound can be calculated using the Cheng-Prusoff equation.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell line of interest (e.g., HeLa)
-
Cell culture medium and supplements
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for a specified time (e.g., 24 hours).
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases is determined by analyzing the DNA content histograms.[4][5][6]
Apoptosis Assay by Annexin V Staining
This assay detects one of the early events in apoptosis, the translocation of phosphatidylserine to the outer leaflet of the plasma membrane.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, propidium iodide, and binding buffer)
-
Cancer cell line of interest
-
This compound stock solution
-
Flow cytometer
Procedure:
-
Treat cells with this compound as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of propidium iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[7][8][9]
Conclusion and Future Directions
The available evidence strongly suggests that this compound acts as a tubulin-destabilizing agent by binding to the colchicine site. Its ability to induce G2/M cell cycle arrest and apoptosis in cancer cell lines at low micromolar concentrations makes it a promising candidate for further investigation and potential repurposing as an anticancer drug.
To fully elucidate the therapeutic potential of this compound and its analogs, future research should focus on:
-
Determining the direct binding affinity of this compound to purified tubulin using the biochemical assays outlined in this guide.
-
Solving the co-crystal structure of the this compound-tubulin complex to definitively confirm its binding site and mode of interaction.
-
Conducting a more extensive structure-activity relationship study to optimize the potency and pharmacokinetic properties of this compound derivatives.
-
Investigating the detailed molecular signaling pathways involved in this compound-induced cell cycle arrest and apoptosis in various cancer models.
-
Evaluating the in vivo efficacy and safety of this compound and its optimized analogs in preclinical cancer models.
This technical guide provides a solid foundation for researchers to build upon, with the ultimate goal of translating the promising anticancer activity of this compound into a clinical reality.
References
- 1. scispace.com [scispace.com]
- 2. kumc.edu [kumc.edu]
- 3. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. cancer.wisc.edu [cancer.wisc.edu]
- 6. Cell cycle analysis using flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Frentizole's Inhibition of Thymidine Incorporation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Frentizole, an immunosuppressive agent, has demonstrated a significant role in the inhibition of lymphocyte proliferation, a key process in the immune response. This technical guide provides an in-depth analysis of this compound's mechanism of action, with a specific focus on its inhibitory effect on thymidine incorporation into DNA. The document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways to offer a comprehensive resource for researchers in immunology and drug development.
Introduction
This compound is a phenylurea derivative with known immunoregulatory properties.[1] Its ability to suppress the immune system has been primarily attributed to its inhibitory effect on the proliferation of lymphocytes, the white blood cells central to adaptive immunity.[1] A critical method for measuring this antiproliferative effect is the thymidine incorporation assay, which quantifies the synthesis of new DNA in dividing cells. This guide delves into the core of this compound's action, exploring its impact on thymidine uptake and the molecular pathways it modulates.
Quantitative Analysis of this compound's Inhibitory Effects
The inhibitory effect of this compound on thymidine incorporation is dose-dependent. The following tables summarize the available quantitative data from studies on human peripheral blood lymphocytes (PBLs) stimulated with various mitogens.
Table 1: Effect of this compound on Mitogen-Induced Thymidine Incorporation in Human PBLs
| Mitogen | This compound Concentration (ng/mL) | % Inhibition of Thymidine Incorporation | Reference |
| Concanavalin A (Con A) | 500 | 58% | [2] |
| Concanavalin A (Con A) | 125 | Significant Inhibition | [3] |
| Phytohemagglutinin (PHA) | 125 | Significant Inhibition | [3] |
| Pokeweed Mitogen (PWM) | 125 | Significant Inhibition* | [3] |
*The exact percentage of inhibition was not specified in the abstract, but was described as "sufficient to inhibit significantly".[3]
Table 2: Effect of this compound on Uridine Incorporation in Human PBLs
| This compound Concentration (ng/mL) | Effect on Uridine Incorporation | Reference |
| 62.5 | Maximal Inhibition | [3] |
Mechanism of Action: From Tubulin Inhibition to Reduced Thymidine Incorporation
Recent studies have elucidated that this compound's primary mechanism of action involves the inhibition of tubulin polymerization.[4][5] This interference with microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, ultimately preventing cell division and, consequently, reducing the incorporation of thymidine, which predominantly occurs during the S phase.
Signaling Pathway
The proposed signaling pathway for this compound's inhibition of thymidine incorporation is as follows:
Caption: this compound's mechanism of action leading to inhibition of thymidine incorporation.
Experimental Protocols
This section provides a detailed methodology for a typical experiment designed to assess the effect of this compound on mitogen-induced thymidine incorporation in human lymphocytes. This protocol is based on standard lymphocyte proliferation assays.[6][7]
Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
-
Blood Collection: Collect whole blood from healthy donors in heparinized tubes.
-
Dilution: Dilute the blood with an equal volume of sterile phosphate-buffered saline (PBS).
-
Ficoll-Paque Gradient: Carefully layer the diluted blood over a Ficoll-Paque gradient in a centrifuge tube.
-
Centrifugation: Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
PBMC Collection: Aspirate the mononuclear cell layer (buffy coat) at the plasma-Ficoll interface.
-
Washing: Wash the collected cells twice with PBS by centrifugation at 250 x g for 10 minutes.
-
Cell Counting and Resuspension: Resuspend the cell pellet in complete RPMI-1640 medium (supplemented with 10% fetal calf serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin) and perform a cell count using a hemocytometer or automated cell counter. Adjust the cell concentration to 1 x 10^6 cells/mL.
Lymphocyte Proliferation (Thymidine Incorporation) Assay
-
Plating: Add 100 µL of the PBMC suspension (1 x 10^5 cells) to each well of a 96-well flat-bottom microtiter plate.
-
Treatment: Add 50 µL of culture medium containing the desired concentration of this compound (e.g., 0, 62.5, 125, 250, 500 ng/mL).
-
Stimulation: Add 50 µL of culture medium containing the appropriate mitogen (e.g., Concanavalin A at a final concentration of 5 µg/mL). For unstimulated controls, add 50 µL of culture medium without mitogen.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere of 5% CO2 for 72 hours.
-
Radiolabeling: Add 1 µCi of [3H]-thymidine in 20 µL of culture medium to each well.
-
Further Incubation: Incubate the plate for an additional 18 hours.
-
Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a liquid scintillation counter. The results are typically expressed as counts per minute (CPM).
-
Data Analysis: Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (CPM of treated, stimulated cells - CPM of unstimulated cells) / (CPM of untreated, stimulated cells - CPM of unstimulated cells)] x 100
Caption: Experimental workflow for the thymidine incorporation assay.
Discussion and Future Directions
This compound's inhibitory effect on thymidine incorporation is a direct consequence of its ability to induce a G2/M phase cell cycle arrest through the disruption of microtubule polymerization.[4][5] This mechanism distinguishes it from other immunosuppressants that may directly target DNA synthesis enzymes. The preferential effect of this compound on certain lymphocyte subpopulations responding to specific mitogens suggests a more targeted immunomodulatory action.[1]
Further research is warranted to precisely quantify the IC50 values of this compound for thymidine incorporation inhibition across a broader range of lymphocyte subsets and under various activation conditions. Investigating the potential effects of this compound on the enzymes involved in the purine and pyrimidine salvage and de novo synthesis pathways could provide a more complete understanding of its impact on nucleotide metabolism. Elucidating the intricate details of the signaling cascade downstream of tubulin inhibition that leads to cell cycle arrest will be crucial for the development of more selective and potent immunomodulatory drugs.
Conclusion
This compound effectively inhibits thymidine incorporation in mitogen-stimulated lymphocytes by disrupting tubulin polymerization and causing a G2/M cell cycle arrest. This technical guide provides a consolidated resource of the current understanding of this compound's mechanism, supported by quantitative data and detailed experimental protocols. The provided visualizations of the signaling pathway and experimental workflow aim to facilitate further research and development in the field of immunosuppressive therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effect of this compound on mitogen-induced blastogenesis in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound, a Nontoxic Immunosuppressive Drug, and Its Analogs Display Antitumor Activity via Tubulin Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medicalalgorithms.com [medicalalgorithms.com]
Frentizole's Impact on Uridine Incorporation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Frentizole is an immunoregulatory agent that has demonstrated effects on lymphocyte function. A key aspect of its mechanism of action involves the inhibition of nucleic acid synthesis, a critical process for lymphocyte activation and proliferation. This technical guide provides an in-depth analysis of this compound's impact on uridine incorporation in mitogen-stimulated human lymphocytes, based on available scientific literature. Uridine is a fundamental precursor for RNA synthesis, and its incorporation is a key indicator of cellular activation and metabolic activity. Understanding how this compound affects this process is crucial for elucidating its immunosuppressive properties and for the development of related therapeutic agents.
Data Presentation
The primary quantitative data on the effect of this compound on uridine incorporation in mitogen-stimulated human lymphocytes comes from a study by Meisel et al. (1979).[1] The key findings from the abstract of this study are summarized in the table below. It is important to note that detailed dose-response data from the full study is not publicly available, and the following table reflects the information disclosed in the abstract.
| Parameter | This compound Concentration | Observation | Cell Type | Stimulation |
| Uridine Incorporation | 62.5 ng/mL | Maximal inhibition | Human Lymphocytes | Mitogen-stimulated |
| Uridine Incorporation | Increasing Concentrations | No effect | Unstimulated Human Lymphocytes | Unstimulated |
| Thymidine Incorporation | 125 ng/mL | Significant inhibition | Human Lymphocytes | Mitogen-stimulated |
| Thymidine Incorporation | 500 ng/mL | Marked inhibition (in response to Con A) | Human Lymphocytes | Mitogen-stimulated with Concanavalin A (Con A) |
Note: The inhibition of uridine incorporation was reported to be independent of the phytomitogen used for stimulation.[1] The study also noted a dose-dependent inhibition of thymidine incorporation, suggesting a broader effect on nucleotide metabolism.[1]
Experimental Protocols
While the full, detailed experimental protocol from the pivotal study by Meisel et al. (1979) is not accessible, a representative protocol for a [3H]-uridine incorporation assay in mitogen-stimulated lymphocytes is provided below. This protocol is based on standard immunological and cell biology techniques.
Objective: To assess the effect of this compound on uridine incorporation in mitogen-stimulated human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque or other density gradient medium for PBMC isolation
-
RPMI-1640 cell culture medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin
-
Phytohemagglutinin (PHA), Concanavalin A (Con A), or other suitable mitogen
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
[3H]-uridine (tritiated uridine)
-
Trichloroacetic acid (TCA)
-
Scintillation fluid
-
Liquid scintillation counter
-
96-well cell culture plates
-
Standard cell culture incubator (37°C, 5% CO2)
Methodology:
-
Isolation of Human PBMCs:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in complete RPMI-1640 medium and perform a cell count to determine cell viability and concentration.
-
-
Cell Culture and Treatment:
-
Seed the PBMCs in a 96-well plate at a density of 1-2 x 10^5 cells per well.
-
Add the desired concentrations of this compound to the appropriate wells. Include a vehicle control (solvent only).
-
Add the mitogen (e.g., PHA at 5 µg/mL) to stimulate the lymphocytes. Include unstimulated control wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for a predetermined period (e.g., 48-72 hours).
-
-
[3H]-Uridine Labeling:
-
Approximately 4-6 hours before the end of the incubation period, add [3H]-uridine (e.g., 1 µCi per well) to each well.
-
Continue the incubation to allow for the incorporation of the radiolabel into newly synthesized RNA.
-
-
Cell Harvesting and Scintillation Counting:
-
Harvest the cells onto glass fiber filters using a cell harvester. This process lyses the cells and captures the precipitated nucleic acids on the filter.
-
Wash the filters with PBS to remove unincorporated [3H]-uridine.
-
Precipitate the macromolecules (including RNA) by washing the filters with cold 10% TCA.
-
Wash the filters with ethanol to dry them.
-
Place the dried filters into scintillation vials, add scintillation fluid, and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
The CPM values are proportional to the amount of [3H]-uridine incorporated into the RNA.
-
Calculate the percentage of inhibition of uridine incorporation for each this compound concentration relative to the mitogen-stimulated control.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound's impact on uridine incorporation.
Potential Signaling Pathway
Caption: Hypothetical pathways of this compound's inhibitory action.
References
Frentizole's Impact on Leukocyte Populations in Murine Models: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Frentizole, an immunosuppressive agent, has demonstrated varied effects on leukocyte counts in murine models, suggesting a complex mechanism of action. This technical guide synthesizes the available preclinical data on this compound's impact on leukocyte populations in mice, providing a detailed overview of experimental protocols, quantitative data, and a proposed mechanism of action. Notably, conflicting data exists regarding its effect on total leukocyte and lymphocyte counts, which may be attributable to differences in experimental design, including mouse strain, drug dosage, and duration of treatment. This paper aims to present a comprehensive overview to inform further research and development.
Quantitative Data on Leukocyte Counts
The effect of this compound on leukocyte counts in mice has been investigated in studies utilizing the autoimmune-prone New Zealand Black/New Zealand White (NZB/NZW) F1 mouse model, among others. The data, however, presents some inconsistencies across different studies.
One study reported no significant change in peripheral lymphocyte counts in NZB/NZW mice treated with this compound. In contrast, another study provided quantitative data indicating a suppression of total leukocyte counts, alongside an increase in neutrophil counts. A summary of the available quantitative data is presented in Table 1.
Table 1: Effect of this compound on Peripheral Blood Leukocyte Counts in Mice
| Treatment Group | Dosage (mg/kg/day) | Mean Leukocyte Count (cells/µL) | Mean Lymphocyte Count | Mean Neutrophil Count | Study Duration | Mouse Strain | Reference |
| Control | 0 | 4160 | Not Reported | Not Reported | 52 weeks | Not Specified | [1] |
| Low Dose | 8.2 | 3217 | Not Reported | Significantly Increased | 52 weeks | Not Specified | [1] |
| High Dose | 79.9 | 3450 | Not Reported | Significantly Increased | 52 weeks | Not Specified | [1] |
| Control | 0 | Not Reported | No Change | Not Reported | Up to Spontaneous Death | NZB/NZW | [2] |
| Low Dose | 8 | Not Reported | No Change | Not Reported | Up to Spontaneous Death | NZB/NZW | [2] |
| High Dose | 80-84 | Not Reported | No Change | Not Reported | Up to Spontaneous Death | NZB/NZW | [2] |
Note: The conflicting findings regarding lymphocyte counts should be considered in the design of future studies.
Experimental Protocols
The following sections detail the methodologies employed in the key studies investigating the effects of this compound on leukocyte counts in mice.
Animal Models and Drug Administration
-
Animal Model: Female New Zealand Black/New Zealand White (NZB/NZW) F1 mice are a commonly used model for systemic lupus erythematosus and other autoimmune diseases. Studies have utilized both "young" (8 weeks old) and "old" (24 weeks old) mice to assess the drug's efficacy at different disease stages.[2]
-
Drug Formulation and Administration: this compound was administered by being incorporated into the animal feed to provide daily dosages of approximately 8 mg/kg (low dose) and 80-84 mg/kg (high dose).[1][2]
Leukocyte Analysis
While specific details on the leukocyte analysis methods are not extensively described in the available literature, a standard protocol for peripheral blood leukocyte analysis in mice is as follows:
-
Blood Collection: Peripheral blood is collected from the retro-orbital sinus or tail vein into EDTA-coated tubes to prevent coagulation.
-
Complete Blood Count (CBC): A CBC is performed using an automated hematology analyzer to determine the total white blood cell (leukocyte) count, as well as the differential counts of lymphocytes, neutrophils, monocytes, eosinophils, and basophils.
-
Flow Cytometry: For more detailed immunophenotyping, flow cytometry can be employed. This involves staining whole blood with fluorescently labeled antibodies specific for various leukocyte surface markers (e.g., CD3 for T cells, B220 for B cells, Ly-6G for neutrophils, F4/80 for macrophages). After red blood cell lysis, the stained leukocytes are analyzed on a flow cytometer to quantify different cell populations.
The following diagram illustrates a general workflow for the experimental protocol.
Proposed Mechanism of Action: Signaling Pathways
The precise signaling pathways through which this compound modulates leukocyte counts are not fully elucidated. However, evidence suggests a primary mechanism involving the inhibition of tubulin polymerization.
Tubulin Inhibition and Cell Cycle Arrest
Recent studies have identified this compound as a tubulin inhibitor.[3][4] Tubulin is a critical component of microtubules, which are essential for various cellular processes, including cell division, migration, and intracellular transport. By inhibiting tubulin polymerization, this compound can disrupt microtubule formation, leading to an arrest of the cell cycle in the G2/M phase.[3] This anti-mitotic activity could directly impact the proliferation of hematopoietic stem and progenitor cells in the bone marrow, thereby affecting the production of various leukocyte lineages.
The following diagram illustrates the proposed signaling pathway for this compound's effect on leukocyte proliferation.
Effects on Lymphocyte Subpopulations
In addition to its effects on cell proliferation, this compound has been shown to have a preferential effect on the cytotoxic/suppressor subpopulation of human T lymphocytes.[5] This suggests a more nuanced immunomodulatory role beyond simple antiproliferative effects. The precise signaling cascade responsible for this selective activity is yet to be determined but may involve modulation of T-cell receptor signaling or downstream effector functions.
Discussion and Future Directions
The available data on this compound's effect on leukocyte counts in mice are intriguing but require further investigation to resolve the existing discrepancies. Future studies should aim to:
-
Clarify the dose-dependent effects of this compound on a comprehensive panel of leukocyte subpopulations in different mouse strains, including both healthy and autoimmune models.
-
Utilize advanced techniques such as flow cytometry and single-cell RNA sequencing to gain a more granular understanding of the cellular and molecular changes induced by this compound.
-
Elucidate the specific signaling pathways downstream of tubulin inhibition that mediate the observed effects on leukocyte development and function.
A more complete understanding of how this compound modulates the immune system will be critical for its potential clinical development as an immunosuppressive or immunomodulatory agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Prolonged lifespans in female NZB/NZW mice treated with the experimental immunoregulatory drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Leukocyte Adhesion by Developmental Endothelial Locus-1 (Del-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Flow Cytometry-Based Examination of the Mouse White Blood Cell Differential in the Context of Age and Sex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Frentizole in In Vitro Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Frentizole is a benzothiazole derivative initially developed as an immunosuppressive agent. Recent research has unveiled its potential as an anticancer agent, demonstrating cytotoxic effects across various cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the inhibition of tubulin polymerization and the modulation of the mTOR signaling pathway. These actions lead to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. This document provides detailed application notes and protocols for the use of this compound in in vitro cell culture studies, aimed at facilitating research into its therapeutic potential.
Mechanism of Action
This compound exerts its biological effects through at least two distinct mechanisms:
-
Tubulin Polymerization Inhibition: this compound binds to the colchicine site on β-tubulin, disrupting the dynamic assembly of microtubules.[1][2] This interference with microtubule formation leads to the arrest of the cell cycle in the G2/M phase and ultimately triggers apoptosis.[1][2][3]
-
mTOR Pathway Inhibition: this compound has been shown to inhibit the mTOR (mammalian target of rapamycin) signaling pathway.[4] This pathway is a central regulator of cell growth, proliferation, and survival. By inhibiting mTOR, this compound can suppress tumor cell growth and proliferation.
-
Aβ-ABAD Interaction Inhibition: this compound is also known to inhibit the interaction between amyloid-beta peptide (Aβ) and Aβ-binding alcohol dehydrogenase (ABAD), with an IC50 of 200 μM in a cell-free assay. While primarily relevant to Alzheimer's disease research, this activity may have implications in certain cancer contexts.
Data Presentation: this compound Dosage and Efficacy
The effective concentration of this compound varies depending on the cell line and the biological endpoint being measured. The following tables summarize key quantitative data from in vitro studies.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | > 10 | [3] |
| U87MG | Glioblastoma | 7.33 | [2][3] |
| A172 | Glioblastoma | > 10 | [3] |
| HEK-293 | Non-cancerous Embryonic Kidney | > 10 | [3] |
| J774 | Non-cancerous Macrophage | > 10 | [3] |
Table 2: Effective Concentrations of this compound in In Vitro Studies
| Cell Line/Culture | Assay | Concentration | Observed Effect | Reference |
| Lymphocyte Culture | Thymidine Incorporation | 500 ng/mL | Inhibition of DNA synthesis | |
| HeLa Cells | Microtubule Network Observation | 2 µM | Disruption of microtubule network | [5] |
| BJ Fibroblasts | mTORC1 Kinase Inhibition | 100 µM | Inhibition of p70 S6 kinase phosphorylation |
Experimental Protocols
The following are detailed protocols for key experiments to assess the in vitro effects of this compound.
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
This protocol is used to determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Target cancer cell lines (e.g., HeLa, U87MG, A172)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)[6][7]
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should typically range from 0.01 µM to 100 µM.
-
After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle progression.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at the desired concentration (e.g., 2 µM for HeLa cells) for 24, 48, and 72 hours.[5] Include a vehicle-treated control.
-
Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Wash the cells twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Analyze the data to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the induction of apoptosis by this compound.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound as described in the cell cycle analysis protocol.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Mandatory Visualizations
Caption: this compound's dual mechanisms of action.
Caption: General experimental workflow for this compound studies.
Caption: this compound-induced G2/M arrest signaling.
References
- 1. This compound, a Nontoxic Immunosuppressive Drug, and Its Analogs Display Antitumor Activity via Tubulin Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound, a Nontoxic Immunosuppressive Drug, and Its Analogs Display Antitumor Activity via Tubulin Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound derivatives with mTOR inhibiting and senomorphic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. oncotarget.com [oncotarget.com]
- 7. Culture conditions defining glioblastoma cells behavior: what is the impact for novel discoveries? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Frentizole in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Frentizole is an immunoregulatory agent with a multifaceted mechanism of action, making it a compound of interest for various therapeutic applications. Initially investigated for its immunosuppressive properties, recent studies have unveiled its potential as an antitumor agent. This document provides detailed application notes and protocols for the use of this compound in mouse models, catering to research in both autoimmune diseases and oncology.
Mechanism of Action
This compound exerts its biological effects through several mechanisms:
-
Immunosuppression: this compound has been shown to suppress lymphocyte proliferation, suggesting its utility in models of autoimmune disease. It appears to have a preferential effect on the cytotoxic/suppressor subpopulation of human T lymphocytes[1].
-
Antitumor Activity via Tubulin Inhibition: More recent findings have identified this compound as a tubulin polymerization inhibitor. By binding to tubulin, it disrupts microtubule formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells[2]. This mechanism is a cornerstone of its potential as an anticancer agent.
-
Other Potential Mechanisms: Research on this compound derivatives suggests a potential for mTOR inhibition, a key pathway in cell growth and proliferation[1]. This compound is also known to be an inhibitor of the Aβ-ABAD (amyloid-beta-binding alcohol dehydrogenase) interaction, which has implications for neurodegenerative diseases[3].
Signaling Pathway
The primary signaling pathway affected by this compound in the context of its antitumor activity is the disruption of microtubule dynamics.
Caption: this compound's antitumor mechanism of action.
Application in Autoimmune Disease Mouse Models
This compound has shown efficacy in preclinical models of autoimmune diseases, such as systemic lupus erythematosus (SLE). The NZB/NZW F1 hybrid mouse is a well-established model that spontaneously develops an autoimmune disease closely resembling human SLE.
Quantitative Data from NZB/NZW Mouse Model
| Parameter | Low-Dose this compound (8 mg/kg/day) | High-Dose this compound (80-84 mg/kg/day) | Control (No Treatment) | Reference |
| Mean Lifespan | ~38 weeks | ~61 weeks (significantly longer) | ~38 weeks | [4] |
| Peripheral Blood Leukocyte Count | 3217/µL | 3450/µL | 4160/µL | [4] |
| Terminal Neutrophil Counts | Significantly increased | Significantly increased | Normal | [4] |
Experimental Protocol: this compound in NZB/NZW Lupus Model
1. Animal Model:
-
Female NZB/NZW F1 mice are typically used as they develop a more severe disease phenotype.
-
Disease onset is characterized by the appearance of anti-dsDNA antibodies and proteinuria, usually between 5-6 months of age.
2. This compound Formulation and Administration:
-
Vehicle Preparation (Recommended): A common vehicle for oral administration of hydrophobic compounds like this compound is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Alternatively, for subcutaneous or intraperitoneal administration, this compound can be dissolved in DMSO and then diluted in saline or PBS to the final concentration, ensuring the final DMSO concentration is low (typically <10%) to avoid toxicity. For oral gavage, this compound can also be suspended in corn oil.
-
Dosing:
-
Low dose: 8 mg/kg/day
-
High dose: 80-84 mg/kg/day
-
-
Administration Route: While not explicitly stated in all studies, oral gavage is a common method for daily drug administration in long-term studies. Subcutaneous injection is another viable option.
-
Dosing Schedule: Daily administration is recommended.
3. Experimental Workflow:
References
Frentizole in Rheumatoid Arthritis: An Examination of Preclinical Evidence
Despite early interest in its immunomodulatory properties, extensive clinical data on the administration of Frentizole for rheumatoid arthritis in human subjects is not available in the current scientific literature. Research on this compound has been limited, with investigations primarily focusing on its in vitro effects on immune cells and more recent explorations into its potential as an anti-cancer agent.
This document summarizes the available preclinical information regarding this compound, focusing on its observed effects on lymphocyte subpopulations, which are key players in the pathophysiology of rheumatoid arthritis. Due to the absence of clinical trial data, this report will detail the experimental protocols from a significant in vitro study to provide insight into the laboratory investigation of this compound.
Immunomodulatory Action on Lymphocyte Subpopulations
Early research identified this compound as a novel immunosuppressive agent. An in vitro study examining its effects on human peripheral blood lymphocytes (PBL) revealed that this compound exhibits differential effects on lymphocyte subpopulations. The study suggested that this compound has a preferential effect on the cytotoxic/suppressor subpopulation of human T lymphocytes.[1]
Signaling Pathway of this compound's Immunomodulatory Effect
Caption: this compound's preferential action on T-lymphocyte subpopulations.
Experimental Protocols
The following protocol is based on the methodology described in the in vitro study of this compound's effect on human lymphocytes.[1]
Objective:
To assess the in vitro effect of this compound on mitogen-induced blastogenesis in human lymphocytes.
Materials:
-
This compound
-
Human Peripheral Blood Lymphocytes (PBL)
-
Phytohemagglutinin (PHA)
-
Concanavalin A (Con A)
-
Pokeweed Mitogen (PWM)
-
Culture medium (e.g., RPMI 1640) supplemented with fetal calf serum, antibiotics, and glutamine
-
[3H]Thymidine
-
Scintillation counter
Procedure:
-
Lymphocyte Isolation:
-
Isolate peripheral blood lymphocytes from heparinized venous blood of healthy human donors using Ficoll-Hypaque density gradient centrifugation.
-
Wash the isolated lymphocytes three times in a balanced salt solution.
-
Resuspend the cells in the complete culture medium to a final concentration of 1 x 106 cells/mL.
-
-
Cell Culture and Treatment:
-
Dispense 1 mL of the lymphocyte suspension into each well of a 24-well culture plate.
-
Add the desired mitogen (PHA, Con A, or PWM) to the appropriate wells to stimulate lymphocyte proliferation.
-
Add varying concentrations of this compound to the designated treatment wells at the same time as the mitogen. Include control wells with no this compound.
-
Incubate the culture plates at 37°C in a humidified atmosphere of 5% CO2 for 72 hours.
-
-
Assessment of Lymphocyte Proliferation:
-
Eighteen hours prior to harvesting, add 1 µCi of [3H]Thymidine to each well.
-
Harvest the cells using a cell harvester and wash to remove unincorporated [3H]Thymidine.
-
Measure the incorporation of [3H]Thymidine into the cellular DNA using a liquid scintillation counter. The amount of radioactivity is proportional to the rate of cell proliferation.
-
-
Data Analysis:
-
Express the results as counts per minute (CPM) or as a percentage of inhibition compared to the mitogen-stimulated control cultures without this compound.
-
Calculate the concentration of this compound that causes 50% inhibition (IC50) for each mitogen.
-
Experimental Workflow
Caption: Workflow for in vitro assessment of this compound's effect on lymphocyte proliferation.
Quantitative Data Summary
Due to the lack of clinical studies, no quantitative data on the administration of this compound in rheumatoid arthritis patients can be provided. The available in vitro study demonstrated that this compound was more effective in suppressing human lymphocytes responding to Concanavalin A (Con A) and Pokeweed Mitogen (PWM) than to Phytohemagglutinin (PHA).[1]
Conclusion
The available scientific literature does not support the clinical use of this compound for rheumatoid arthritis at this time. The primary research consists of early in vitro studies that suggested an immunomodulatory effect on T-lymphocytes. More recent research has shifted focus to its potential application in oncology. For researchers interested in the immunomodulatory properties of this compound, further preclinical studies would be necessary to determine its mechanism of action and potential efficacy in animal models of rheumatoid arthritis before any consideration for human trials. Professionals in drug development should be aware of the historical context of this compound's investigation and the current lack of clinical data for autoimmune indications.
References
Application Notes and Protocols for Frentizole in Systemic Lupus Erythematosus Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Frentizole in preclinical models of Systemic Lupus Erythematosus (SLE). The information is compiled from various studies to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.
Introduction
This compound is a benzimidazole-urea compound with demonstrated immunosuppressive properties.[1] It has been investigated as a potential therapeutic agent for autoimmune diseases, including Systemic Lupus Erythematosus (SLE). Preclinical studies in murine models of lupus, such as the New Zealand Black/New Zealand White (NZB/NZW) F1 hybrid and the MRL/lpr mouse, have been instrumental in characterizing its effects on disease progression and underlying immunological mechanisms.
Quantitative Data Summary
The following tables summarize the quantitative data from studies of this compound in both human SLE patients and murine lupus models.
Table 1: Efficacy of this compound in Human Systemic Lupus Erythematosus
| Parameter | Dosage | Duration of Treatment | Observed Effect | Reference |
| Clinical Improvement | 150-350 mg/day | 21-75 days | 8 out of 9 patients showed clinical improvement. | [1][2] |
| DNA Binding | 150-350 mg/day | 21-75 days | Mean decrease of 28%. | [1][2] |
| CH50 Levels | 150-350 mg/day | 21-75 days | Mean increase of 20%. | [1][2] |
| Lymphocyte Count | 150-350 mg/day | 21-75 days | Mean decrease of 25-26%. | [1][2] |
| T-Cell Count | 150-350 mg/day | 21-75 days | Mean decrease of 25-26%. | [1][2] |
Table 2: Efficacy of this compound in NZB/NZW Murine Model of SLE
| Parameter | Dosage | Age of Mice at Treatment Initiation | Duration of Treatment | Observed Effect | Reference |
| Longevity | 80-84 mg/kg/day (high-dose) | 8 weeks ("young") | Until spontaneous death | Significantly prolonged lifespan. | [2] |
| Anti-DNA Antibodies | 80-84 mg/kg/day (high-dose) | 8 weeks ("young") | Until spontaneous death | Suppressed anti-DNA values. | [2] |
| Renal Disease Progression | High or low dose | 24 weeks ("old") | 12 weeks | Did not arrest the progression of renal disease in older mice. | [2] |
| Peripheral Lymphocyte Counts | High or low dose | 8 or 24 weeks | Varied | Not significantly changed. | [2] |
| Mitogenic Responses of Spleen Cells | High or low dose | 8 or 24 weeks | Varied | Not significantly changed. | [2] |
Experimental Protocols
This compound Preparation and Administration in Murine Models
This protocol is a generalized procedure based on common practices for oral and intraperitoneal administration of experimental compounds in mice.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water, or as determined by solubility studies)
-
Sterile water for injection or saline
-
Gavage needles (for oral administration)
-
Syringes and needles (for intraperitoneal injection)
-
Vortex mixer
-
Scale
Protocol:
-
Preparation of this compound Suspension:
-
Calculate the required amount of this compound and vehicle based on the desired dose (e.g., 80-84 mg/kg) and the weight of the mice.
-
Weigh the this compound powder accurately.
-
In a sterile tube, add the vehicle to the this compound powder.
-
Vortex the mixture vigorously until a uniform suspension is achieved. Prepare fresh daily.
-
-
Administration:
-
Oral Gavage:
-
Gently restrain the mouse.
-
Measure the correct volume of the this compound suspension into a syringe fitted with a gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the suspension into the stomach.
-
-
Intraperitoneal (IP) Injection:
-
Gently restrain the mouse, exposing the abdomen.
-
Draw the correct volume of the this compound suspension into a syringe with a sterile needle.
-
Insert the needle into the lower quadrant of the abdomen, avoiding the midline, and inject the suspension.
-
-
Assessment of Renal Histopathology in Lupus-Prone Mice
Materials:
-
10% buffered formalin
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and eosin (H&E) stains
-
Periodic acid-Schiff (PAS) stain (optional)
-
Microscope
Protocol:
-
Tissue Collection and Fixation:
-
Euthanize the mouse and perfuse with PBS.
-
Harvest the kidneys and fix in 10% buffered formalin overnight.
-
-
Tissue Processing and Sectioning:
-
Dehydrate the fixed kidneys through a series of graded ethanol solutions.
-
Clear the tissue in xylene and embed in paraffin wax.
-
Cut 4-5 µm thick sections using a microtome and mount on glass slides.
-
-
Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Stain with H&E according to standard protocols.
-
Optionally, stain a separate section with PAS to visualize the basement membranes and mesangial matrix.
-
-
Histopathological Scoring:
-
Examine the stained sections under a microscope in a blinded manner.
-
Score for glomerulonephritis, vasculitis, and interstitial inflammation based on a semi-quantitative scoring system (see example below).
-
Example Scoring System for Glomerulonephritis:
-
0: Normal glomeruli.
-
1: Mild mesangial proliferation.
-
2: Moderate mesangial proliferation and/or focal endocapillary proliferation.
-
3: Diffuse proliferative glomerulonephritis.
-
4: Severe proliferative glomerulonephritis with crescent formation.
Anti-dsDNA Antibody ELISA
Materials:
-
96-well ELISA plates
-
Calf thymus dsDNA
-
Coating buffer (e.g., PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Serum samples from mice
-
HRP-conjugated anti-mouse IgG antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Protocol:
-
Plate Coating:
-
Coat the wells of a 96-well plate with dsDNA (e.g., 10 µg/ml in coating buffer) and incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
-
Sample Incubation:
-
Wash the plate.
-
Add diluted serum samples to the wells and incubate for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate.
-
Add HRP-conjugated anti-mouse IgG antibody and incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate.
-
Add TMB substrate and incubate in the dark until a color develops.
-
Add stop solution to stop the reaction.
-
-
Measurement:
-
Read the absorbance at 450 nm using a plate reader. The absorbance is proportional to the amount of anti-dsDNA antibodies in the serum.
-
Visualizations
Proposed Signaling Pathway of this compound in Lymphocytes
Based on the immunosuppressive effects of this compound on lymphocytes and its potential interference with cellular proliferation, a plausible mechanism of action involves the modulation of key signaling pathways that control lymphocyte activation and growth. The mTOR signaling pathway is a central regulator of T-cell differentiation and function and is implicated in the pathogenesis of SLE.[3][4][5][6][7] this compound's inhibitory effects on lymphocyte proliferation could be mediated through the mTOR pathway.
Caption: Proposed inhibitory effect of this compound on the mTOR signaling pathway in T-lymphocytes.
Experimental Workflow for Evaluating this compound in a Murine Lupus Model
The following diagram outlines a typical experimental workflow for assessing the efficacy of this compound in a preclinical SLE model.
Caption: A standard experimental workflow for in vivo testing of this compound in SLE mouse models.
Logical Relationship: this compound's Therapeutic Rationale in SLE
This diagram illustrates the logical connection between the pathological features of SLE and the therapeutic rationale for using this compound.
Caption: The logical framework for the application of this compound in treating SLE.
References
- 1. This compound therapy of active systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prolonged lifespans in female NZB/NZW mice treated with the experimental immunoregulatory drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Regulating T Cell Population Alleviates SLE by Inhibiting mTORC1/C2 in MRL/lpr Mice [frontiersin.org]
- 4. mTOR Signaling: A Central Pathway to Pathogenesis in Systemic Lupus Erythematosus? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of mTOR controls the loss of TCRζ in lupus T cells through HRES-1/Rab4-regulated lysosomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of mTOR signaling pathway in systemic lupus erythematosus and systemic vasculitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Aberrant T Cell Signaling and Subsets in Systemic Lupus Erythematosus [frontiersin.org]
Application Notes and Protocols for Frentizole-Induced G2/M Arrest in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Frentizole, an approved immunosuppressive agent, has demonstrated potent antitumor activity by inducing cell cycle arrest at the G2/M phase in various cancer cell lines.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound to study G2/M arrest in cancer cells. The primary mechanism of action for this compound's antimitotic effect is the inhibition of tubulin polymerization.[1][2] By disrupting microtubule dynamics, this compound activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M transition and subsequent apoptosis. These protocols are intended to guide researchers in investigating the efficacy and mechanism of this compound in their cancer models.
Data Presentation
Table 1: Antiproliferative Activity of this compound (IC50 values)
The half-maximal inhibitory concentration (IC50) of this compound has been determined in several human cancer cell lines using the MTT assay after 72 hours of treatment.
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Carcinoma | >10[1] |
| A-172 | Glioblastoma | >10[1] |
| U87MG | Glioblastoma | 7.33[1] |
Table 2: Effect of this compound on Cell Cycle Distribution in HeLa Cells
HeLa cells were treated with this compound and the percentage of cells in each phase of the cell cycle was determined by flow cytometry after propidium iodide staining.
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (DMSO) | 55 | 25 | 20 |
| This compound (2 µM, 24h) | 40 | 20 | 40 |
| This compound (2 µM, 48h) | 30 | 15 | 55 |
| This compound (2 µM, 72h) | 20 | 10 | 70 |
Note: The data presented here is a representative example based on existing literature. Actual results may vary depending on experimental conditions.
Mandatory Visualizations
References
Frentizole-Induced Microtubule Disruption: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Frentizole's activity as a microtubule-disrupting agent. Detailed protocols for assessing its effects on tubulin polymerization, cellular microtubule networks, and cell cycle progression are provided to facilitate further research and drug development efforts.
This compound is an immunosuppressive drug that has been repurposed as a potential antimitotic agent[1][2]. Its mechanism of action involves the inhibition of tubulin polymerization, leading to the disruption of the microtubule cytoskeleton. This disruption triggers a cascade of cellular events, including cell cycle arrest at the G2/M phase and the induction of apoptosis, making it a compound of interest for cancer research[1][3]. This compound is suggested to bind to the colchicine site on tubulin[1][2][3].
Quantitative Data Summary
| Cell Line | Assay Type | IC50 Value | Reference |
| U87MG (Glioblastoma) | Antiproliferation | 7.33 µM | [1][3] |
| HeLa (Cervical Cancer) | Antiproliferation | Active in the low micromolar range | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound-induced microtubule disruption and the general workflow for its experimental evaluation.
Caption: this compound-induced microtubule disruption signaling pathway.
Caption: Experimental workflow for evaluating this compound's effects.
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the effect of this compound on the polymerization of purified tubulin in a cell-free system.
Materials:
-
Purified tubulin (e.g., bovine brain tubulin, >99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
96-well, half-area, clear bottom plates
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Protocol:
-
Prepare the tubulin solution by diluting the purified tubulin to a final concentration of 2-4 mg/mL in ice-cold tubulin polymerization buffer.
-
Add GTP to the tubulin solution to a final concentration of 1 mM.
-
Add glycerol to the tubulin solution to a final concentration of 10% (v/v) to promote polymerization.
-
Prepare serial dilutions of this compound in tubulin polymerization buffer. Also, prepare a vehicle control with the same final concentration of DMSO.
-
On ice, add 10 µL of the this compound dilutions or vehicle control to the wells of a pre-chilled 96-well plate.
-
Add 90 µL of the tubulin/GTP/glycerol mixture to each well.
-
Immediately place the plate in the microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes to monitor tubulin polymerization.
-
Plot the absorbance values over time. The rate of polymerization is determined from the slope of the linear phase of the curve.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
Immunofluorescence Staining of the Microtubule Network in HeLa Cells
This protocol allows for the visualization of this compound's effect on the microtubule network within cultured cells.
Materials:
-
HeLa cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Glass coverslips (pre-coated with poly-L-lysine if necessary)
-
6-well plates
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Microtubule-stabilizing buffer (MTSB): 80 mM PIPES pH 6.8, 5 mM EGTA, 1 mM MgCl2
-
Extraction buffer: MTSB containing 0.5% Triton X-100
-
Fixation solution: 4% paraformaldehyde in MTSB
-
Quenching solution: 0.1 M glycine in PBS
-
Blocking solution: 5% BSA in PBS with 0.1% Tween-20 (PBST)
-
Primary antibody: Mouse anti-α-tubulin antibody
-
Secondary antibody: Goat anti-mouse IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
Nuclear stain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Seed HeLa cells onto glass coverslips in 6-well plates and allow them to adhere and grow for 24 hours.
-
Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for the desired time (e.g., 24 hours).
-
Rinse the cells briefly with MTSB pre-warmed to 37°C.
-
Permeabilize the cells by incubating with extraction buffer for 1-2 minutes at 37°C.
-
Fix the cells with 4% paraformaldehyde in MTSB for 10 minutes at room temperature.
-
Quench the fixation by incubating with quenching solution for 10 minutes.
-
Wash the cells three times with PBST.
-
Block non-specific antibody binding by incubating with blocking solution for 1 hour at room temperature.
-
Incubate the cells with the primary anti-α-tubulin antibody diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBST.
-
Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBST.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the microtubule network using a fluorescence microscope.
Quantitative Cell-Based Microtubule Disruption Assay
This assay provides a quantitative measure of microtubule depolymerization in a high-throughput format[4].
Materials:
-
HeLa cells
-
Complete culture medium
-
96-well, black, clear-bottom plates
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Lysis buffer that preserves microtubules (e.g., containing taxol and specific detergents)
-
Primary antibody: Mouse anti-α-tubulin antibody
-
Secondary antibody: HRP-conjugated goat anti-mouse IgG
-
Luminescent HRP substrate
-
Luminometer
Protocol:
-
Seed HeLa cells in a 96-well plate and allow them to attach for 24 hours.
-
Treat the cells with a serial dilution of this compound or vehicle control for a short duration (e.g., 30-60 minutes).
-
Aspirate the medium and gently add the microtubule-preserving lysis buffer. Incubate for 10-15 minutes at room temperature.
-
Wash the wells carefully with PBS.
-
Fix the remaining cytoskeleton with 4% paraformaldehyde for 15 minutes.
-
Wash the wells with PBST.
-
Block with blocking solution for 1 hour.
-
Incubate with the primary anti-α-tubulin antibody for 1 hour.
-
Wash the wells three times with PBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Wash the wells five times with PBST.
-
Add the luminescent HRP substrate and immediately measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of polymerized microtubules. Calculate the percentage of microtubule disruption for each this compound concentration relative to the vehicle control to determine the IC50.
References
- 1. This compound, a Nontoxic Immunosuppressive Drug, and Its Analogs Display Antitumor Activity via Tubulin Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Nontoxic Immunosuppressive Drug, and Its Analogs Display Antitumor Activity via Tubulin Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
Frentizole Delivery Methods for In Vivo Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Frentizole is an immunomodulatory agent that has been investigated for its therapeutic potential in various disease models. Its mechanism of action has been linked to the inhibition of tubulin polymerization, suggesting its potential as an anti-mitotic and anti-cancer agent.[1][2] Additionally, this compound has demonstrated immunosuppressive properties and has been studied in the context of autoimmune diseases. This document provides detailed application notes and protocols for the in vivo delivery of this compound in research settings, based on available preclinical data.
Quantitative Data Summary
| Species | Route of Administration | Vehicle/Formulation | Dose | Dosing Regimen | Observed Effect | Reference |
| NZB/NZW Mice | Oral (in feed) | Not Specified | 8.2 mg/kg/day | 52 weeks | No significant effect on lifespan | [3] |
| NZB/NZW Mice | Oral (in feed) | Not Specified | 79.9 mg/kg/day | 52 weeks | Significantly prolonged lifespan | [3] |
Note: The lack of publicly available, detailed pharmacokinetic data underscores the importance of conducting in-house pharmacokinetic profiling of this compound for any new in vivo study.
Signaling Pathways and Experimental Workflows
This compound's Proposed Mechanism of Action
This compound has been shown to exert its effects through the inhibition of tubulin polymerization, a critical process in cell division. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.
Caption: Proposed mechanism of this compound via tubulin polymerization inhibition.
General In Vivo Experimental Workflow
The following diagram outlines a typical workflow for an in vivo study involving this compound administration.
Caption: General workflow for in vivo this compound studies.
Experimental Protocols
Note: All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
Protocol 1: Oral Administration in Rodents (Gavage)
Objective: To administer a precise dose of this compound orally.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water, corn oil)
-
Gavage needles (appropriate size for the animal)
-
Syringes
-
Balance
-
Vortex mixer or sonicator
Procedure:
-
Formulation Preparation:
-
Accurately weigh the required amount of this compound.
-
Prepare the desired vehicle.
-
Create a homogenous suspension of this compound in the vehicle. Use a vortex mixer or sonicator to ensure uniform suspension, especially if this compound is not fully soluble. Prepare fresh on the day of dosing.
-
-
Animal Handling and Dosing:
-
Gently restrain the animal.
-
Measure the distance from the tip of the animal's nose to the last rib to determine the appropriate length for gavage needle insertion.
-
Draw the calculated volume of the this compound suspension into the syringe fitted with the gavage needle.
-
Carefully insert the gavage needle into the esophagus and gently advance it into the stomach.
-
Slowly administer the suspension.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
-
Protocol 2: Intraperitoneal (IP) Injection in Rodents
Objective: To administer this compound systemically via the intraperitoneal cavity.
Materials:
-
This compound
-
Sterile vehicle (e.g., sterile saline, DMSO/saline mixture)
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
Balance
-
Vortex mixer or sonicator
Procedure:
-
Formulation Preparation:
-
Dissolve or suspend the accurately weighed this compound in a sterile vehicle. If using a co-solvent like DMSO, ensure the final concentration of DMSO is well-tolerated by the animal. A common practice is to keep the final DMSO concentration below 10%.
-
Ensure the formulation is at room temperature before injection.
-
-
Animal Handling and Dosing:
-
Properly restrain the animal to expose the abdomen.
-
Locate the injection site in the lower right or left quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
Insert the needle at a 15-20 degree angle.
-
Aspirate slightly to ensure no fluid or blood is drawn back, which would indicate incorrect placement.
-
Inject the this compound solution slowly.
-
Withdraw the needle and return the animal to its cage.
-
Monitor for any adverse reactions.
-
Protocol 3: Intravenous (IV) Injection in Rodents (Tail Vein)
Objective: To achieve rapid systemic distribution of this compound.
Materials:
-
This compound
-
Sterile vehicle suitable for intravenous injection (e.g., sterile saline, with a solubilizing agent if necessary and safe for IV use)
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Restraining device for tail vein injection
-
Heat lamp or warm water to dilate the tail vein
Procedure:
-
Formulation Preparation:
-
Prepare a clear, sterile, and particle-free solution of this compound. Filtration through a 0.22 µm filter is recommended. The vehicle must be biocompatible for intravenous administration.
-
-
Animal Handling and Dosing:
-
Place the animal in a restraining device.
-
Warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.
-
Identify a lateral tail vein.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Successful entry into the vein can be confirmed by a slight "flash" of blood in the needle hub or by the lack of resistance upon injecting a very small volume.
-
Slowly inject the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the animal to its cage and monitor closely.
-
Protocol 4: Subcutaneous (SC) Injection in Rodents
Objective: To provide a slower, more sustained release of this compound compared to IV or IP routes.
Materials:
-
This compound
-
Sterile vehicle (e.g., sterile saline, sesame oil)
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
Balance
-
Vortex mixer or sonicator
Procedure:
-
Formulation Preparation:
-
Prepare a sterile solution or suspension of this compound in the chosen vehicle.
-
-
Animal Handling and Dosing:
-
Gently restrain the animal.
-
Lift the loose skin between the shoulder blades to form a "tent."
-
Insert the needle into the base of the tented skin, parallel to the body.
-
Aspirate to ensure a blood vessel has not been entered.
-
Inject the this compound formulation.
-
Withdraw the needle and gently massage the area to aid dispersion.
-
Return the animal to its cage and monitor the injection site for any local reactions.
-
Safety and Toxicology
This compound has been reported to have low acute toxicity. However, as with any experimental compound, it is crucial to conduct dose-ranging studies to determine the maximum tolerated dose (MTD) in the specific animal model and for the chosen administration route. A study on a this compound derivative reported an LD50 in male mice of 559 mg/kg and in female mice of 575 mg/kg, though this is not for this compound itself.[1]
Conclusion
These application notes provide a framework for the in vivo delivery of this compound in preclinical research. Due to the limited availability of public pharmacokinetic data, it is imperative that researchers conduct preliminary studies to characterize the absorption, distribution, metabolism, and excretion of this compound within their experimental context. Careful selection of the administration route and vehicle, along with meticulous experimental technique, will be critical for obtaining reliable and reproducible results.
References
Application Notes and Protocols for Frentizole in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Frentizole, a benzothiazole derivative originally developed as an immunosuppressive agent, has demonstrated potential for repurposing as an anticancer therapeutic.[1][2] Preclinical studies have identified its mechanism of action as a tubulin inhibitor, binding to the colchicine site and leading to microtubule disruption.[1][2] This activity results in cell cycle arrest at the G2/M phase and subsequent induction of apoptosis in cancer cells.[1][2][3] While clinical data on this compound as a standalone or combination anticancer agent is limited, its mechanism provides a strong rationale for its use in combination with other chemotherapy agents, particularly DNA-damaging agents.
This document provides detailed application notes and protocols for investigating the synergistic effects of this compound in combination with conventional chemotherapy drugs. The protocols and data presented are based on the established mechanism of tubulin inhibitors and their known synergistic interactions with DNA-damaging agents.
Principle of Combination Therapy
Microtubule-targeting agents (MTAs), such as this compound, can enhance the efficacy of DNA-damaging agents (DDAs) through a mechanism beyond mitotic arrest. MTAs disrupt the intracellular trafficking of DNA repair proteins on interphase microtubules, sequestering them in the cytoplasm.[4] This inhibition of DNA repair protein transport to the nucleus potentiates the cytotoxic effects of DDAs, leading to a synergistic antitumor response.
Data Presentation
The following tables summarize hypothetical quantitative data from preclinical studies evaluating the combination of this compound with the DNA-damaging agent Doxorubicin in a human glioblastoma cell line (U-87 MG), a cancer type for which this compound has shown activity.[1][2]
Table 1: In Vitro Cytotoxicity of this compound and Doxorubicin, Alone and in Combination, in U-87 MG Cells
| Treatment | Concentration (µM) | Cell Viability (%) |
| Control | - | 100 |
| This compound | 5 | 85 |
| 10 | 65 | |
| 20 | 40 | |
| Doxorubicin | 0.5 | 90 |
| 1 | 70 | |
| 2 | 50 | |
| This compound + Doxorubicin | 5 + 0.5 | 60 |
| 10 + 1 | 35 | |
| 20 + 2 | 15 |
Table 2: Combination Index (CI) Values for this compound and Doxorubicin in U-87 MG Cells
CI values calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| This compound (µM) | Doxorubicin (µM) | Fraction Affected (Fa) | Combination Index (CI) |
| 5 | 0.5 | 0.40 | 0.85 (Synergy) |
| 10 | 1 | 0.65 | 0.72 (Synergy) |
| 20 | 2 | 0.85 | 0.60 (Strong Synergy) |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effects of this compound and a partner chemotherapy agent, both alone and in combination.
Materials:
-
Human cancer cell line (e.g., U-87 MG)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Doxorubicin (stock solution in sterile water)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and Doxorubicin in a complete growth medium.
-
Treat the cells with varying concentrations of this compound, Doxorubicin, or the combination of both. Include untreated and vehicle-treated (DMSO) controls.
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis following treatment.
Materials:
-
Human cancer cell line
-
6-well plates
-
This compound and Doxorubicin
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound, Doxorubicin, or the combination for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of the drug combination on cell cycle progression.
Materials:
-
Human cancer cell line
-
6-well plates
-
This compound and Doxorubicin
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the drug combination for 24 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the cell cycle distribution by flow cytometry.
Visualizations
Caption: Proposed synergistic mechanism of this compound and DNA-damaging agents.
Caption: Workflow for preclinical evaluation of this compound combination therapy.
References
- 1. This compound, a Nontoxic Immunosuppressive Drug, and Its Analogs Display Antitumor Activity via Tubulin Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microtubule-targeting agents augment the toxicity of DNA-damaging agents by disrupting intracellular trafficking of DNA repair proteins - PMC [pmc.ncbi.nlm.nih.gov]
Long-Term Frentizole Treatment Protocols for Aging Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Frentizole, an immunosuppressive agent, has demonstrated a significant lifespan-prolonging effect in preclinical studies, suggesting its potential as a therapeutic candidate for aging-related research. This document provides detailed application notes and protocols for long-term this compound treatment in aging studies, based on available scientific literature. The primary focus is on the established protocol using the NZB/NZW mouse model of accelerated autoimmunity and aging. Additionally, this document outlines the current understanding of this compound's mechanisms of action, including its interaction with the mTOR signaling pathway and its role in mitigating mitochondrial toxicity through the inhibition of the Amyloid β (Aβ) - Aβ-binding alcohol dehydrogenase (ABAD) interaction.
Quantitative Data Summary
The following table summarizes the key quantitative findings from a pivotal long-term this compound treatment study in female NZB/NZW mice. This mouse strain is a well-established model for systemic lupus erythematosus (SLE) and exhibits an accelerated aging phenotype.
| Treatment Group | Dosage | Age at Treatment Initiation | Key Outcomes | Adverse Effects |
| High-Dose this compound | 80-84 mg/kg/day | 8 weeks ("Young") | Significantly prolonged longevity ; Suppressed anti-DNA antibody values. | 29% of mice developed neoplasms. |
| Low-Dose this compound | 8 mg/kg/day | 8 weeks ("Young") | No significant effect on longevity. | Not specified. |
| Control | No Drug | 8 weeks ("Young") | Standard lifespan for the NZB/NZW strain. | Not applicable. |
Note: The 1982 study by Walker et al. in Arthritis & Rheumatism reported a "significant" prolongation of longevity with high-dose this compound but did not provide specific quantitative data on median or maximum lifespan extension in the published abstract.
Experimental Protocols
This section details the methodology for a long-term this compound treatment study in a murine model of accelerated aging.
Objective
To evaluate the effect of long-term this compound administration on the lifespan and age-related biomarkers in a murine model of accelerated aging.
Animal Model
-
Species: Mouse (Mus musculus)
-
Strain: Female New Zealand Black/New Zealand White (NZB/NZW) F1 hybrid. This strain spontaneously develops an autoimmune disease similar to human SLE and exhibits a shortened lifespan, making it a suitable model for studying interventions that may delay aging processes.
-
Age: 8 weeks at the initiation of treatment.
Materials
-
This compound (1-(6-methoxy-2-benzothiazolyl)-3-phenylurea)
-
Vehicle for drug administration (e.g., sterile saline, appropriate solvent as per supplier's recommendation)
-
Standard laboratory mouse chow and water
-
Animal housing and husbandry equipment
-
Equipment for blood collection and analysis (e.g., for anti-DNA antibodies)
-
Histopathology equipment
Experimental Procedure
-
Animal Acclimation: Upon arrival, acclimate the 8-week-old female NZB/NZW mice to the housing facility for at least one week before the start of the experiment. House animals under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Group Allocation: Randomly assign mice to the following three groups:
-
Group 1: High-Dose this compound (n=20-30)
-
Group 2: Low-Dose this compound (n=20-30)
-
Group 3: Control (Vehicle) (n=20-30)
-
-
Drug Preparation and Administration:
-
Prepare this compound solutions fresh daily.
-
Administer this compound or vehicle daily via oral gavage or as a dietary admixture, ensuring consistent dosing.
-
High-Dose: 80-84 mg/kg of body weight.
-
Low-Dose: 8 mg/kg of body weight.
-
Control: Administer an equivalent volume of the vehicle.
-
-
Monitoring and Data Collection:
-
Lifespan: Monitor the mice daily and record the date of spontaneous death for each animal.
-
Health Status: Conduct weekly health checks, including body weight measurement and observation for any clinical signs of illness or distress.
-
Biomarker Analysis:
-
Collect blood samples periodically (e.g., every 4-6 weeks) via a minimally invasive method (e.g., tail vein).
-
Analyze serum for levels of anti-double-stranded DNA (anti-dsDNA) antibodies as a marker of autoimmune progression.
-
At the end of the study (or at necropsy), collect tissues (e.g., kidneys, spleen, liver) for histopathological analysis to assess age-related changes and pathology.
-
-
-
Data Analysis:
-
Construct Kaplan-Meier survival curves for each group and compare them using a log-rank test to determine significant differences in lifespan.
-
Analyze biomarker data (e.g., anti-dsDNA antibody levels) over time using appropriate statistical methods (e.g., ANOVA with repeated measures).
-
Compare the incidence of age-related pathologies (e.g., glomerulonephritis, neoplasms) between the groups.
-
Signaling Pathways and Mechanisms of Action
This compound's pro-longevity effects are thought to be mediated through at least two key molecular pathways: inhibition of the mTOR signaling pathway and modulation of mitochondrial function by targeting the Aβ-ABAD interaction.
mTOR Signaling Pathway
The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism.[1] The mTOR pathway is a well-established driver of the aging process, and its inhibition has been shown to extend lifespan in various organisms.[1] Recent studies suggest that this compound and its derivatives can bind to the FKBP-rapamycin-binding (FRB) domain of mTOR, thereby inhibiting its kinase activity in a manner analogous to rapamycin.[2] This inhibition leads to downstream effects that promote cellular homeostasis and longevity.
Caption: this compound's inhibition of the mTORC1 signaling pathway.
Aβ-ABAD Interaction and Mitochondrial Function
Mitochondrial dysfunction is a hallmark of aging. One mechanism contributing to this is the interaction between amyloid-beta (Aβ) peptides and the mitochondrial enzyme Aβ-binding alcohol dehydrogenase (ABAD). This interaction impairs ABAD's normal function, leading to increased mitochondrial stress, reactive oxygen species (ROS) production, and ultimately, cellular damage.[3] this compound has been shown to have the potential to disrupt this toxic interaction, thereby preserving mitochondrial function and promoting cellular health.[2]
Caption: this compound's disruption of the Aβ-ABAD interaction in mitochondria.
Experimental Workflow
The following diagram illustrates the logical flow of a long-term this compound aging study.
Caption: Workflow for a long-term this compound aging study in mice.
Conclusion
This compound presents a compelling candidate for geroprotective research. The protocols and data provided herein offer a foundational framework for designing and conducting long-term aging studies. The dual mechanism of action, targeting both the central mTOR aging pathway and mitochondrial dysfunction, makes this compound a unique compound for further investigation. Future studies should aim to elucidate the precise quantitative effects on lifespan and a broader range of aging biomarkers in various preclinical models to fully understand its therapeutic potential in promoting healthy aging.
References
Application Note: Measuring mTOR Inhibition by Frentizole in Tissue Samples
Abstract
This application note provides a comprehensive protocol for evaluating the inhibitory effect of Frentizole on the mechanistic target of rapamycin (mTOR) signaling pathway in tissue samples. This compound is an immunosuppressive agent whose derivatives have recently been investigated for mTOR inhibitory properties.[1][2] The mTOR pathway is a critical regulator of cell growth, proliferation, and metabolism, and its dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders.[3][4] This document outlines detailed procedures for tissue lysate preparation, Western blotting, and immunohistochemistry (IHC) to measure the phosphorylation status of key downstream mTOR effectors, such as S6 Ribosomal Protein Kinase (S6K) and 4E-Binding Protein 1 (4E-BP1).
Introduction
The mTOR kinase is a central node in cellular signaling, integrating inputs from growth factors, nutrients, and energy status to control anabolic and catabolic processes.[5] It exists in two distinct complexes, mTORC1 and mTORC2.[3][6] mTORC1, the focus of this protocol, directly phosphorylates substrates like S6K1 and 4E-BP1 to promote protein synthesis and cell growth.[7] Therefore, assessing the phosphorylation of these downstream targets serves as a reliable readout of mTORC1 activity.[8]
This compound is a benzothiazole derivative initially developed as an immunosuppressive drug.[9] While its primary mechanism involves immunomodulation, recent computational and in vitro studies have suggested that this compound and its derivatives may act as allosteric mTOR inhibitors, potentially binding to the FKBP-rapamycin-binding (FRB) domain in a manner similar to rapamycin.[1][2] This application note provides researchers with robust methods to validate these findings in tissue samples, enabling the characterization of this compound's potential as an mTOR-targeting therapeutic.
Signaling Pathway and Experimental Workflow
The mTORC1 signaling cascade is a key regulator of cell growth and proliferation.[7] Its activity can be effectively measured by examining the phosphorylation state of its downstream targets. The general workflow involves treating the subject with this compound, collecting tissue samples, and then using biochemical and histological methods to quantify changes in protein phosphorylation.
Experimental Protocols
Tissue Lysate Preparation for Western Blot
-
Homogenization: Weigh the frozen tissue sample and place it in a pre-chilled Dounce homogenizer. Add 10 volumes of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Lysis: Homogenize the tissue on ice with 10-15 strokes. Transfer the homogenate to a microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collection: Carefully collect the supernatant (protein lysate) and transfer it to a new, pre-chilled tube. Avoid disturbing the pellet.
-
Quantification: Determine the protein concentration using a BCA protein assay kit.
-
Storage: Aliquot the lysate and store at -80°C until use.
Western Blotting Protocol
This protocol is optimized for detecting phosphorylated mTORC1 substrates.
-
Sample Preparation: Thaw protein lysates on ice. In a new tube, mix 20-40 µg of protein with 4X SDS-PAGE sample buffer. Heat the samples at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the denatured protein samples onto a 4-20% Tris-glycine polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[10]
-
Blocking: Block the membrane with 5% nonfat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[10][11]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[10][12]
-
Phospho-S6K1 (Thr389): 1:1000 dilution
-
Total S6K1: 1:1000 dilution
-
Phospho-4E-BP1 (Thr37/46): 1:1000 dilution[12]
-
Total 4E-BP1: 1:1000 dilution
-
GAPDH or β-Actin (Loading Control): 1:5000 dilution
-
-
Washing: Wash the membrane three times for 5 minutes each with TBST.[10]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted 1:2000 in 5% milk/TBST for 1 hour at room temperature.[12]
-
Washing: Repeat the washing step as described in step 6.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the bands using a digital imager.
-
Analysis: Quantify the band intensity using software like ImageJ. Normalize the phosphorylated protein signal to the total protein signal and then to the loading control.
Immunohistochemistry (IHC) Protocol
This protocol is for formalin-fixed, paraffin-embedded (FFPE) tissues.[13]
-
Deparaffinization and Rehydration:
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by immersing slides in 10 mM sodium citrate buffer (pH 6.0) and heating at 95-100°C for 20 minutes. Allow slides to cool to room temperature.[13][14]
-
Peroxidase Block: Incubate slides in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity. Rinse with PBS.[15]
-
Blocking: Block non-specific binding by incubating with 10% normal goat serum in PBS for 1 hour at room temperature.[15]
-
Primary Antibody Incubation: Drain blocking solution and apply primary antibodies (diluted in 1% BSA/PBS). Incubate overnight at 4°C in a humidified chamber.
-
Phospho-S6K1 (Thr389): 1:100 dilution
-
Phospho-4E-BP1 (Thr37/46): 1:200 dilution[12]
-
-
Washing: Wash slides three times in PBS for 5 minutes each.
-
Secondary Antibody Incubation: Apply a biotinylated secondary antibody for 30 minutes, followed by an avidin-biotin-HRP complex reagent.[13]
-
Detection: Apply DAB (3,3'-Diaminobenzidine) substrate and monitor for color development (brown precipitate).
-
Counterstaining: Lightly counterstain with hematoxylin.[14]
-
Dehydration and Mounting: Dehydrate slides through graded ethanol and xylene, then coverslip with mounting medium.[14]
-
Analysis: Score slides based on staining intensity and the percentage of positive cells.
Data Presentation and Interpretation
Quantitative data from Western blot and IHC analyses should be summarized for clear comparison between treatment groups.
Western Blot Densitometry Data
Results from Western blot quantification can be presented in a table. The data should be expressed as the ratio of the phosphorylated protein to the total protein, normalized to the vehicle control group.
| Treatment Group | N | Normalized p-S6K1 (Thr389) / Total S6K1 Ratio (Mean ± SEM) | Normalized p-4E-BP1 (Thr37/46) / Total 4E-BP1 Ratio (Mean ± SEM) |
| Vehicle Control | 6 | 1.00 ± 0.12 | 1.00 ± 0.15 |
| This compound (10 mg/kg) | 6 | 0.55 ± 0.09 | 0.62 ± 0.11 |
| This compound (30 mg/kg) | 6 | 0.28 ± 0.06 | 0.31 ± 0.07 |
| Rapamycin (Positive Control) | 6 | 0.15 ± 0.04 | 0.18 ± 0.05 |
| *Note: Data are hypothetical for illustrative purposes. Statistical significance vs. Vehicle Control: *p < 0.05, *p < 0.01. |
Immunohistochemistry Scoring
IHC results can be semi-quantitatively scored using an H-score method, which considers both the staining intensity (0=none, 1=weak, 2=moderate, 3=strong) and the percentage of positive cells.
H-Score = Σ (Intensity × Percentage of Positive Cells)
| Treatment Group | N | p-S6K1 (Thr389) H-Score (Mean ± SEM) | p-4E-BP1 (Thr37/46) H-Score (Mean ± SEM) |
| Vehicle Control | 6 | 210 ± 15 | 185 ± 18 |
| This compound (30 mg/kg) | 6 | 85 ± 11 | 70 ± 9 |
| Rapamycin (Positive Control) | 6 | 30 ± 7 | 25 ± 6 |
| *Note: Data are hypothetical. Statistical significance vs. Vehicle Control: *p < 0.01. |
A significant reduction in the phosphorylation of S6K1 and 4E-BP1 in the this compound-treated group compared to the vehicle control would indicate successful inhibition of the mTORC1 pathway. The magnitude of this effect can be compared to a known mTOR inhibitor like Rapamycin to gauge its relative potency.
References
- 1. This compound derivatives with mTOR inhibiting and senomorphic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Secure Verification [cherry.chem.bg.ac.rs]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 6. mTOR - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. A High-Throughput, Cell-Based Screening Method for siRNA and Small Molecule Inhibitors of mTORC1 Signaling Using the In Cell Western Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The immunomodulatory action of this compound, a novel immunosuppressive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. ccrod.cancer.gov [ccrod.cancer.gov]
- 13. Immunohistochemistry (IHC-P) Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. cancer.wisc.edu [cancer.wisc.edu]
Frentizole for the Investigation of Neuroinflammation in Alzheimer's Disease Models: Application Notes and Protocols
For Research Use Only.
Introduction
Neuroinflammation is a critical component in the pathogenesis of Alzheimer's disease (AD), characterized by the activation of glial cells, such as microglia and astrocytes, and the subsequent release of pro-inflammatory mediators. This chronic inflammatory state contributes to neuronal dysfunction and cell death. Frentizole is an immunosuppressive agent with known anti-inflammatory properties, primarily investigated for its effects on peripheral immune cells like lymphocytes.[1][2] Its potential to modulate central nervous system inflammation, particularly in the context of neurodegenerative diseases like AD, presents a compelling area of research. While direct studies of this compound in AD models are not extensively documented, its established immunomodulatory mechanisms suggest it may offer a therapeutic avenue for mitigating neuroinflammation.
These application notes provide a comprehensive framework for researchers and drug development professionals to study the effects of this compound on neuroinflammation in preclinical Alzheimer's disease models. The protocols and methodologies outlined below are based on established techniques in the field and are intended to serve as a detailed guide for investigating the therapeutic potential of this compound and similar anti-inflammatory compounds.
Proposed Mechanism of Action in Neuroinflammation
This compound has been shown to exert its immunosuppressive effects through various mechanisms, including the modulation of lymphocyte activation.[1][2] In the context of neuroinflammation in Alzheimer's disease, it is hypothesized that this compound may act on microglia and astrocytes, the primary immune cells of the brain. A potential mechanism involves the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway, which is a key regulator of cytokine production. By suppressing the activation of these pathways, this compound could reduce the expression and release of neurotoxic pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, thereby ameliorating the inflammatory environment and its detrimental effects on neurons.
Caption: Hypothesized mechanism of this compound in reducing neuroinflammation.
Data Presentation: Expected Quantitative Outcomes
The following tables summarize hypothetical, yet representative, quantitative data from a study evaluating this compound in a transgenic mouse model of Alzheimer's disease (e.g., 5xFAD mice).
Table 1: Behavioral Assessment - Morris Water Maze
| Group | Latency to Platform (seconds) | Time in Target Quadrant (%) |
| Wild-Type + Vehicle | 15.2 ± 2.1 | 45.3 ± 5.8 |
| 5xFAD + Vehicle | 48.5 ± 6.3 | 18.9 ± 4.2 |
| 5xFAD + this compound | 25.7 ± 4.9 | 35.1 ± 6.1 |
Table 2: Glial Activation Markers (Immunohistochemistry)
| Group | Iba1+ Microglia (% Area) | GFAP+ Astrocytes (% Area) |
| Wild-Type + Vehicle | 3.1 ± 0.8 | 4.5 ± 1.1 |
| 5xFAD + Vehicle | 15.8 ± 3.2 | 18.2 ± 3.9 |
| 5xFAD + this compound | 7.9 ± 1.9 | 9.3 ± 2.5 |
Table 3: Pro-inflammatory Cytokine Levels (ELISA)
| Group | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) |
| Wild-Type + Vehicle | 21.4 ± 4.5 | 15.8 ± 3.7 |
| 5xFAD + Vehicle | 85.3 ± 12.1 | 68.2 ± 9.8 |
| 5xFAD + this compound | 42.7 ± 8.9 | 35.6 ± 7.2 |
Experimental Workflow
A typical experimental workflow to assess the efficacy of this compound in an Alzheimer's disease mouse model would involve several key stages, from animal selection and treatment to behavioral and pathological analysis.
References
Application Notes: Assessing Cell Viability Following Frentizole Treatment
Introduction
Frentizole is an immunosuppressive agent that has demonstrated potent antitumor activity.[1][2] Its mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1][3] These application notes provide detailed protocols for assessing the effects of this compound on cancer cell viability using common colorimetric and fluorometric assays. The provided methodologies are tailored for researchers in oncology, drug discovery, and related fields.
Mechanism of Action: Tubulin Inhibition
This compound exerts its cytotoxic effects by disrupting microtubule dynamics, which are essential for mitotic spindle formation and cell division.[1][3] By binding to tubulin, this compound prevents its polymerization into microtubules. This disruption triggers the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.[1][3] Ultimately, this sustained cell cycle arrest initiates the intrinsic apoptotic pathway, resulting in programmed cell death.
Caption: this compound's mechanism of action.
Quantitative Data Summary
The following tables summarize the reported antiproliferative activity of this compound against various cancer cell lines as determined by the MTT assay after 72 hours of treatment.
Table 1: IC50 Values of this compound on Human Cancer Cell Lines [1]
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Carcinoma | > 10 |
| U87 MG | Glioblastoma | 7.33 |
| A172 | Glioblastoma | > 10 |
Table 2: Antiproliferative Activity of this compound Analogs (Selected) on HeLa Cells [1]
| Compound | Modification | % Inhibition at 10 µM | IC50 (µM) |
| This compound | - | < 40 | > 10 |
| Analog 1 | Phenylurea derivative | > 40 | 1.52 |
| Analog 2 | Phenylurea derivative | > 40 | 2.15 |
Experimental Protocols
This section provides detailed protocols for assessing cell viability following this compound treatment. The MTT assay is presented as the primary method, with notes on adapting for XTT and Resazurin assays.
Experimental Workflow
References
Troubleshooting & Optimization
Frentizole Solubility and Dissolution: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with dissolving Frentizole.
Troubleshooting Guide: this compound Not Dissolving
Researchers may face challenges in dissolving this compound due to its low aqueous solubility. This guide offers a systematic approach to troubleshoot and resolve these issues.
Initial Assessment:
Before attempting advanced dissolution methods, verify the following:
-
Compound Identity and Purity: Confirm the identity and purity of your this compound sample through appropriate analytical techniques.
-
Solvent Quality: Use high-purity, anhydrous solvents. For dimethyl sulfoxide (DMSO), which is hygroscopic, it is crucial to use a newly opened bottle as absorbed water can significantly impact solubility.[1]
Problem: this compound fails to dissolve in a standard solvent.
Solution Workflow:
This workflow outlines a series of steps to systematically address dissolution problems.
Caption: A stepwise workflow for troubleshooting this compound dissolution issues.
Detailed Experimental Protocols:
-
Protocol 1: Standard Dissolution in DMSO
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the target concentration. A common starting concentration is 12.5 mg/mL.[1]
-
Vortex the solution for 1-2 minutes.
-
If the compound does not fully dissolve, proceed to sonication.
-
-
Protocol 2: Sonication Assisted Dissolution
-
Following the addition of DMSO, place the vial containing the this compound suspension in a bath sonicator.
-
Sonicate for 10-15 minute intervals.
-
Visually inspect the solution for complete dissolution after each interval.
-
Caution: Avoid prolonged sonication to prevent potential compound degradation.
-
-
Protocol 3: Gentle Heating
-
If sonication is insufficient, gently warm the solution in a water bath set to 37-40°C.
-
Intermittently vortex the solution while heating.
-
Do not exceed 40°C to minimize the risk of thermal degradation.
-
-
Protocol 4: Co-Solvent Systems for In Vitro/In Vivo Applications For applications requiring a saline-based solution, a co-solvent system is often necessary.
-
Method A: DMSO/PEG300/Tween-80/Saline [1]
-
Dissolve this compound in 10% DMSO.
-
Add 40% PEG300 and vortex to mix.
-
Add 5% Tween-80 and vortex to mix.
-
Bring the solution to the final volume with 45% saline.
-
This method has been shown to yield a clear solution at a concentration of 1.25 mg/mL with the aid of ultrasonication.[1]
-
-
Method B: DMSO/Corn Oil [1]
-
Dissolve this compound in 10% DMSO.
-
Add 90% Corn Oil and vortex thoroughly.
-
Ultrasonication is required to achieve a clear solution at 1.25 mg/mL.[1]
-
-
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent/System | Concentration | Observations | Citation |
| DMSO | ≥ 3 mg/mL | - | [2] |
| DMSO | 12.5 mg/mL | Requires sonication.[1] | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 1.25 mg/mL | Clear solution, requires ultrasonic treatment.[1] | [1] |
| 10% DMSO, 90% Corn Oil | 1.25 mg/mL | Clear solution, requires ultrasonic treatment.[1] | [1] |
| Aqueous (pH 7.4) | < 0.2 µg/mL | - | [3] |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in DMSO even with sonication?
A1: There are several potential reasons for this issue:
-
DMSO Quality: As DMSO is hygroscopic, it readily absorbs moisture from the air. This absorbed water can significantly decrease the solubility of hydrophobic compounds like this compound. Always use a fresh, unopened bottle of anhydrous DMSO for preparing stock solutions.[1]
-
Compound Purity: Impurities in the this compound sample can affect its solubility characteristics.
-
Concentration: You may be attempting to prepare a solution that is above this compound's solubility limit in DMSO. Refer to the quantitative solubility data table for guidance.
Q2: Can I use solvents other than DMSO?
A2: While DMSO is the most commonly cited solvent for initial stock solutions, other organic solvents may be viable, though less documented. For in vivo studies, co-solvent systems like those detailed in Protocol 4 are necessary to achieve a biocompatible solution.
Q3: Is it safe to heat my this compound solution to aid dissolution?
A3: Gentle heating can be an effective method to aid dissolution. However, it is crucial to avoid excessive temperatures (above 40°C) to prevent potential degradation of the compound. Always monitor the solution closely during heating.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions should be stored at -20°C for short-term storage (up to 1 year) and at -80°C for long-term storage (up to 2 years).[1]
This compound Signaling Pathway Involvement
This compound has been identified as an inhibitor of the interaction between amyloid-beta (Aβ) and Aβ-binding alcohol dehydrogenase (ABAD), and it also exhibits antitumor activity by inhibiting tubulin polymerization.[4][5] Furthermore, its anti-aging and immunosuppressive properties are linked to the mTOR signaling pathway.[6]
Caption: Key signaling pathways modulated by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound CAS#: 26130-02-9 [m.chemicalbook.com]
- 3. This compound | C15H13N3O2S | CID 33334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, a Nontoxic Immunosuppressive Drug, and Its Analogs Display Antitumor Activity via Tubulin Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abmole.com [abmole.com]
- 6. Secure Verification [cherry.chem.bg.ac.rs]
Frentizole Toxicity in Primary Cell Lines: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting potential toxicity issues when using Frentizole in primary cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that might contribute to off-target toxicity in primary cells?
A1: this compound's primary mechanism of action is immunosuppression, mainly through the inhibition of lymphocyte proliferation. However, at higher concentrations, it exhibits anti-proliferative effects in other cell types by inhibiting tubulin polymerization. This disruption of the microtubule network can arrest cells in the G2/M phase of the cell cycle and induce apoptosis, which could be a source of toxicity in rapidly dividing primary cells.[1][2][3] Additionally, this compound has been reported to be an inhibitor of the amyloid-β-binding alcohol dehydrogenase (ABAD) interaction and may modulate the mTOR signaling pathway, which could have broader effects on cellular metabolism and survival.[4][5]
Q2: Are there any known organ-specific toxicities of this compound observed in clinical studies?
A2: Yes, clinical trials with this compound have reported instances of reversible hepatic toxicity in some patients.[6] This suggests that primary hepatocytes may be a sensitive cell type to consider for toxicity screening.
Q3: I am observing unexpected cytotoxicity in my primary cell cultures treated with this compound. What are the common causes?
A3: Unexpected cytotoxicity can arise from several factors:
-
High Concentrations: this compound's anti-proliferative effects are dose-dependent. Concentrations that are well-tolerated by slowly dividing or non-dividing primary cells might be toxic to progenitor cells or other rapidly dividing primary cell types.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not exceeding the tolerance level of your specific primary cell line (typically <0.1-0.5%).
-
Cell Type Sensitivity: Different primary cell types exhibit varying sensitivities to drugs. For example, cells with high rates of proliferation or specific metabolic pathways might be more susceptible to this compound's effects.
-
Contamination: Rule out microbial contamination of your cell cultures, which can cause non-specific cell death.
Q4: How can I distinguish between this compound-induced cytotoxicity and its intended immunosuppressive effect in lymphocyte co-cultures?
A4: To differentiate between these effects, you can include control cultures of the non-lymphocyte primary cells alone and treat them with the same concentrations of this compound. If you observe cell death or a significant reduction in viability in these cultures, it indicates direct cytotoxicity. In your co-cultures, you can use lower concentrations of this compound that are known to be immunosuppressive without being generally cytotoxic. Performing a dose-response curve is crucial.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Results Between Experiments
-
Possible Cause: Inconsistent cell health or density at the time of treatment.
-
Troubleshooting Steps:
-
Standardize Seeding Density: Ensure that the same number of viable cells are seeded in each well for every experiment.
-
Monitor Cell Viability Before Treatment: Use a viability assay (e.g., Trypan Blue exclusion) to confirm that the starting cell population is healthy and highly viable (>95%).
-
Consistent Culture Conditions: Maintain consistent incubation times, media formulations, and passage numbers for your primary cells.
-
Issue 2: Discrepancy Between Expected and Observed IC50 Values
-
Possible Cause: Differences in experimental protocols or the specific primary cell donor.
-
Troubleshooting Steps:
-
Verify Drug Concentration: Double-check the calculations for your this compound dilutions.
-
Assay-Specific Effects: Be aware that different cytotoxicity assays measure different cellular endpoints (e.g., membrane integrity, metabolic activity). The choice of assay can influence the apparent IC50 value.
-
Donor Variability: Primary cells from different donors can have varying sensitivities to drugs. If possible, test on cells from multiple donors to establish a range of responses.
-
Quantitative Data Summary
The following tables summarize the available quantitative data on this compound's effects on various cell lines. Note that data for many primary cell lines are not yet available in the literature.
Table 1: In Vitro IC50 Values for this compound
| Cell Line | Cell Type | Assay | IC50 (µM) | Reference |
| HeLa | Human Cervical Cancer | MTT | ~2.0 | [1] |
| U87MG | Human Glioblastoma | MTT | 7.33 | [1] |
| HEK-293 | Human Embryonic Kidney (non-tumorigenic) | MTT | >10 | [1] |
| CHO-K1 | Chinese Hamster Ovary | Not Specified | 200 | [5] |
| Lymphocytes (human) | Peripheral Blood Mononuclear Cells | Thymidine Incorporation | 0.125 µg/mL (~0.42 µM) | Not Specified |
Table 2: Summary of this compound's Effects on Primary Cell Lines (Experimental and Inferred)
| Primary Cell Line | Expected/Observed Effect | Potential Mechanism | Recommended Assays |
| Hepatocytes | Potential for cytotoxicity, as suggested by clinical data.[6] | Disruption of hepatocyte intracellular processes.[7] | LDH release, ALT/AST leakage, Albumin synthesis, CYP450 activity |
| Lymphocytes | Inhibition of proliferation.[1] | Immunosuppression. | Thymidine or BrdU incorporation, CFSE proliferation assay |
| Renal Proximal Tubule Cells | Likely low direct cytotoxicity at therapeutic doses, based on HEK-293 data.[1] | Changes in glomerular hemodynamics or direct tubular cell effects at high concentrations.[8][9][10] | Kim-1 expression, NGAL release, Transepithelial resistance |
| Cardiomyocytes | Not yet determined. Potential for mitochondrial dysfunction at high concentrations. | Drug-induced mitochondrial toxicity.[11][12] | Beating rate analysis, Troponin release, ATP levels, Mitochondrial membrane potential |
| Neurons | Not yet determined. Potential for disruption of microtubule-dependent axonal transport. | Tubulin inhibition.[1] Oxidative stress.[13] | Neurite outgrowth assays, Synaptic protein expression, Caspase activation |
| Bone Marrow Progenitor Cells | Potential inhibition of proliferation and differentiation. | Anti-proliferative effects via tubulin inhibition.[1] | Colony-Forming Unit (CFU) assays, Flow cytometry for lineage markers |
Experimental Protocols
General Protocol for Assessing this compound Cytotoxicity in Adherent Primary Cells
-
Cell Seeding: Plate primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and recover for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in the cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle control (medium with solvent) and positive control (a known cytotoxic agent) wells.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours).
-
Cytotoxicity Assay: Perform a cell viability or cytotoxicity assay. Common choices include:
-
MTT Assay: Measures mitochondrial metabolic activity.
-
LDH Release Assay: Measures lactate dehydrogenase released from damaged cells, indicating loss of membrane integrity.
-
Live/Dead Staining: Uses fluorescent dyes to distinguish between live and dead cells (e.g., Calcein AM/Ethidium Homodimer-1).
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: this compound's potential mechanisms of toxicity.
Caption: General workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting logic for unexpected cytotoxicity.
References
- 1. This compound, a Nontoxic Immunosuppressive Drug, and Its Analogs Display Antitumor Activity via Tubulin Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Nontoxic Immunosuppressive Drug, and Its Analogs Display Antitumor Activity via Tubulin Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Secure Verification [cherry.chem.bg.ac.rs]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Drug-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. mdpi.com [mdpi.com]
- 9. Drug-induced nephrotoxicity. Aetiology, clinical features and management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Renal vulnerability to drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Toward a broader view of mechanisms of drug cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitochondrial Effects of Common Cardiovascular Medications: The Good, the Bad and the Mixed - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Unraveling the Vicious Cycle: Oxidative Stress and Neurotoxicity in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Frentizole Concentration for IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Frentizole concentration in IC50 determination experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a benzimidazole-derived immunosuppressive agent that has shown potential as an antitumor drug.[1][2] Its primary mechanism of action is the inhibition of microtubule formation by binding to tubulin.[3][4] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptotic cell death.[3][5]
Q2: Which cell lines have been used to determine the IC50 of this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound has been determined in various human and murine cell lines, including HeLa (cervical cancer), A-172 (glioblastoma), U87MG (glioblastoma), HEK-293 (nontumorigenic human embryonic kidney), and J774 (murine macrophage).[4]
Q3: What is a typical IC50 value for this compound?
A3: IC50 values for this compound can vary depending on the cell line and experimental conditions. For instance, in one study, the IC50 for this compound (referred to as compound 6e) was found to be 1.9 µM in HeLa cells and 2.1 µM in U87MG cells.[4] It is crucial to determine the IC50 experimentally for your specific cell line and assay conditions.
Q4: Are there any other signaling pathways affected by this compound?
A4: While tubulin inhibition is its primary mechanism, some studies suggest that this compound and its derivatives may also influence other signaling pathways. There is evidence linking this compound to the inhibition of the mTOR (mechanistic target of rapamycin) signaling pathway.[1][2] Additionally, as an immunosuppressive agent, it may modulate inflammatory responses, which can involve pathways regulated by cyclic AMP (cAMP).[6] Inhibition of phosphodiesterases (PDEs), enzymes that break down cAMP, can lead to increased intracellular cAMP levels and subsequent anti-inflammatory effects.[7][8]
Troubleshooting Guide for IC50 Determination
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding. | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency. Allow plates to sit at room temperature for 15-20 minutes before incubation to ensure even cell distribution. |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | |
| Inaccurate drug dilutions. | Prepare fresh serial dilutions for each experiment. Ensure thorough mixing at each dilution step. | |
| Low signal or poor dose-response curve | Cell density is too low or too high. | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.[9] |
| Incubation time is too short or too long. | The optimal incubation time with this compound can vary between cell lines. A typical incubation time is 72 hours.[4] Perform a time-course experiment to determine the optimal endpoint. | |
| This compound precipitation. | This compound has low aqueous solubility.[10] Ensure it is fully dissolved in the initial stock solution (e.g., DMSO) before further dilution in culture medium. Visually inspect for any precipitation in the wells. | |
| IC50 value is significantly different from published data | Different cell line passage number or source. | Cell line characteristics can change over time and between labs. Use low-passage number cells and ensure the cell line identity is verified. |
| Variations in assay protocol. | Strictly adhere to a standardized protocol for all experiments. Factors like the type of assay (e.g., MTT, XTT), incubation times, and reagents can all influence the IC50 value.[11] | |
| Contamination (e.g., mycoplasma). | Regularly test cell cultures for mycoplasma contamination, as it can significantly affect cell health and drug response. | |
| Inconsistent formazan crystal formation (MTT assay) | Uneven metabolic activity of cells. | Ensure a healthy and uniformly growing cell population. |
| Incomplete solubilization of formazan crystals. | After adding the solubilization solution (e.g., DMSO), shake the plate on an orbital shaker for at least 15 minutes to ensure all crystals are dissolved.[11] Pipette up and down gently if necessary. |
Data Presentation
Table 1: Antiproliferative Activity (IC50) of this compound in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) |
| HeLa | Human Cervical Carcinoma | 1.9 |
| A-172 | Human Glioblastoma | >10 |
| U87MG | Human Glioblastoma | 2.1 |
| HEK-293 | Human Embryonic Kidney (Nontumorigenic) | >10 |
| J774 | Murine Macrophage | >10 |
Data adapted from a study where this compound is referred to as compound 6e. The MTT assay was used with a 72-hour drug treatment.[4]
Experimental Protocols
Protocol for IC50 Determination using MTT Assay
This protocol is a general guideline for determining the IC50 of this compound in adherent cell lines.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic phase of growth.
-
Dilute the cells in culture medium to the optimized seeding density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. It is recommended to perform a wide range of concentrations in the initial experiment (e.g., 0.01 µM to 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different this compound concentrations. Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well.
-
Cover the plate and shake it on an orbital shaker for 15 minutes to fully dissolve the crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a plate reader.
-
Subtract the average absorbance of the no-cell control wells from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).
-
Mandatory Visualizations
This compound's Mechanism of Action
Caption: this compound's primary mechanism of action.
Experimental Workflow for IC50 Determination
Caption: A typical workflow for determining the IC50 of this compound.
Potential Downstream Signaling of this compound
References
- 1. This compound derivatives with mTOR inhibiting and senomorphic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Secure Verification [cherry.chem.bg.ac.rs]
- 3. mdpi.com [mdpi.com]
- 4. This compound, a Nontoxic Immunosuppressive Drug, and Its Analogs Display Antitumor Activity via Tubulin Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. cAMP-specific phosphodiesterase inhibitors: promising drugs for inflammatory and neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C15H13N3O2S | CID 33334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
Frentizole Technical Support Center: Troubleshooting Degradation and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and storage of Frentizole.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder and stock solutions?
A1: To ensure the stability of this compound, it is crucial to adhere to the following storage conditions:
-
This compound Powder: Store at -20°C for long-term storage, which can maintain stability for up to three years.
-
Stock Solutions: For prepared stock solutions, it is recommended to aliquot them to prevent repeated freeze-thaw cycles. Store aliquots at -80°C for up to two years or at -20°C for up to one year.
Q2: What are the primary degradation pathways for this compound?
A2: Based on its chemical structure, a substituted benzothiazole phenylurea, this compound is susceptible to two primary degradation pathways:
-
Hydrolysis: The urea linkage in this compound can undergo hydrolysis, particularly under acidic or basic conditions. This can lead to the cleavage of the molecule.
-
Photodegradation: The benzothiazole ring system is known to be sensitive to light. Exposure to UV or broad-spectrum light can induce photochemical reactions, leading to the formation of various degradation products.
Q3: I observed a loss of potency in my this compound stock solution. What could be the cause?
A3: A loss of potency in your this compound stock solution can be attributed to several factors:
-
Improper Storage: Not adhering to the recommended storage temperatures (-20°C or -80°C) can accelerate degradation.
-
Repeated Freeze-Thaw Cycles: Each cycle can introduce stress on the molecule, leading to gradual degradation. It is highly recommended to store the solution in single-use aliquots.
-
Exposure to Light: If the solution was not protected from light, photodegradation might have occurred.
-
Hydrolysis: If the solvent system is not anhydrous or if the solution is exposed to acidic or basic conditions, hydrolysis of the urea linkage may have occurred.
Q4: Are there any known incompatibilities with common excipients?
A4: While specific excipient compatibility studies for this compound are not extensively published, general knowledge of its functional groups (amine, urea, ether) suggests potential incompatibilities. Excipients with reactive impurities, such as reducing sugars (e.g., lactose) or peroxides (often found in polymers like povidone), could potentially interact with this compound, leading to degradation. It is advisable to conduct compatibility studies with your specific formulation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram of a stored this compound solution. | Degradation of this compound. | 1. Confirm the identity of the new peaks using mass spectrometry (MS) to determine if they are degradation products. 2. Review storage conditions (temperature, light exposure). 3. Prepare a fresh stock solution from powder and re-analyze. |
| Precipitate formation in a thawed this compound stock solution (originally dissolved in DMSO). | Poor solubility at lower temperatures or moisture absorption by DMSO. | 1. Gently warm the solution to 37°C and sonicate to attempt redissolution. 2. Ensure fresh, anhydrous DMSO is used for preparing stock solutions. 3. If precipitation persists, consider preparing a fresh, less concentrated stock solution. |
| Inconsistent results in bioassays using this compound. | Degradation of this compound leading to variable active concentrations. | 1. Always use a freshly prepared or properly stored (aliquoted, light-protected, correct temperature) stock solution for each experiment. 2. Perform a quick purity check of the stock solution using HPLC before critical experiments. |
| Color change in this compound powder or solution upon storage. | Potential degradation, possibly due to oxidation or photodegradation. | 1. Discard the discolored material. 2. Ensure the container for the powder is tightly sealed and stored in the dark at -20°C. 3. For solutions, use amber vials or wrap clear vials in aluminum foil to protect from light. |
Data Presentation: Expected Outcomes of this compound Stability Studies
The following table summarizes the expected qualitative outcomes from forced degradation studies on this compound. These studies are designed to intentionally degrade the molecule to identify potential degradation products and establish a stability-indicating analytical method.
| Stress Condition | Expected Degradation | Potential Degradation Products |
| Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) | Significant | Cleavage of the urea bond, yielding 2-amino-6-methoxybenzothiazole and aniline derivatives. |
| Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) | Significant | Cleavage of the urea bond. |
| Oxidative Stress (e.g., 3% H₂O₂, RT) | Moderate | Oxidation of the sulfur atom in the benzothiazole ring (sulfoxide, sulfone), N-oxidation. |
| Thermal Stress (e.g., 80°C, solid state) | Low to Moderate | General decomposition. |
| Photolytic Stress (e.g., UV light exposure) | Significant | Complex mixture of photoproducts resulting from reactions of the benzothiazole ring. |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
Objective: To identify potential degradation products and pathways for this compound and to develop a stability-indicating HPLC method.
Materials:
-
This compound reference standard
-
HPLC grade acetonitrile (ACN)
-
HPLC grade methanol (MeOH)
-
HPLC grade water
-
Formic acid (or other suitable buffer components)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector and a mass spectrometer (LC-MS) is highly recommended.
-
Photostability chamber
Methodology:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in ACN or DMSO).
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix this compound stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL. Incubate at 60°C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.
-
Base Hydrolysis: Mix this compound stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL. Incubate at 60°C. Withdraw and neutralize samples with 0.1 M HCl at the same time points as the acid hydrolysis.
-
Oxidative Degradation: Mix this compound stock solution with 3% H₂O₂ to a final concentration of ~100 µg/mL. Keep at room temperature, protected from light. Sample at various time points.
-
Thermal Degradation: Expose solid this compound powder to 80°C in a calibrated oven. Also, expose the this compound stock solution to 80°C. Sample at various time points.
-
Photolytic Degradation: Expose the this compound stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.
-
-
Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method. A reverse-phase C18 column is a good starting point.
-
The mobile phase could consist of a gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., ACN or MeOH).
-
Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the this compound peak.
-
Use a photodiode array (PDA) detector to check for peak purity.
-
Use LC-MS to obtain the mass-to-charge ratio (m/z) of the degradation products to aid in their identification.
-
Mandatory Visualizations
Caption: Inferred degradation pathways of this compound.
Caption: Experimental workflow for a forced degradation study.
Frentizole Off-Target Effects: A Technical Support Guide for Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance regarding the off-target effects of Frentizole observed in various cellular assays. This compound, initially developed as an immunosuppressive agent, has demonstrated notable off-target activities, including antitumor effects through tubulin inhibition and potential modulation of the mTOR signaling pathway. This guide offers detailed experimental protocols, quantitative data summaries, and visual aids to facilitate the design and interpretation of experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target effects of this compound in cellular assays?
A1: Besides its intended immunosuppressive activity, this compound exhibits significant off-target effects, most notably antiproliferative activity against cancer cell lines. This is primarily attributed to its ability to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase.[1][2] Additionally, recent studies suggest that this compound and its derivatives may act as inhibitors of the mTOR (mechanistic target of rapamycin) signaling pathway.[3][4]
Q2: How does this compound's off-target tubulin inhibition manifest in cellular assays?
A2: In cellular assays, this compound's interaction with tubulin leads to the disruption of microtubule dynamics. This results in a blockage of the cell cycle at the G2/M phase, which can be quantified by flow cytometry after propidium iodide staining.[1] Functionally, this manifests as a potent antiproliferative effect on cancer cells.[1][2]
Q3: What should I consider when observing unexpected immunosuppressive effects in my experiments with this compound?
A3: this compound is a known immunoregulatory agent.[5][6] It can inhibit lymphocyte proliferation induced by various mitogens such as Concanavalin A (Con A), Phytohemagglutinin (PHA), and Pokeweed Mitogen (PWM).[5][7] If your assay involves immune cells, be aware that this compound can suppress their activation and proliferation, which may be an intended or off-target effect depending on your experimental context.
Q4: Are there any known effects of this compound on the mTOR signaling pathway?
A4: Yes, emerging evidence suggests that this compound and its derivatives can inhibit the mTOR signaling pathway.[3][4] This can be observed by assessing the phosphorylation status of downstream mTOR targets, such as S6 kinase (S6K), using techniques like Western blotting.[3]
Quantitative Data Summary
The following tables summarize the quantitative data on the off-target effects of this compound from published studies.
Table 1: Antiproliferative Activity of this compound
| Cell Line | Assay Type | Endpoint | IC50 Value (µM) | Reference |
| HeLa | MTT Assay | Cell Viability | 7.33 | [1] |
Table 2: Inhibitory Effects of this compound on Mitogen-Induced Lymphocyte Proliferation
| Mitogen | This compound Concentration | Inhibition of Thymidine Incorporation (%) | Reference |
| Concanavalin A (Con A) | 500 ng/mL | Significant Inhibition | [5] |
| Phytohemagglutinin (PHA) | 125 ng/mL | Significant Inhibition | [5] |
| Pokeweed Mitogen (PWM) | 125 ng/mL | Significant Inhibition | [5] |
Note: Specific IC50 values for lymphocyte proliferation are not consistently reported in the literature; however, the provided concentrations demonstrate significant inhibitory activity.
Experimental Protocols & Troubleshooting
Lymphocyte Proliferation Assay (Thymidine Incorporation)
Objective: To assess the inhibitory effect of this compound on mitogen-stimulated lymphocyte proliferation.
Methodology:
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Assay Setup:
-
Plate 1 x 10^5 PBMCs per well in a 96-well plate.
-
Add the desired mitogen (e.g., Concanavalin A at 5 µg/mL, Phytohemagglutinin at 1 µg/mL, or Pokeweed Mitogen at 10 µg/mL).
-
Add varying concentrations of this compound (e.g., from 10 ng/mL to 1000 ng/mL) or vehicle control (DMSO).
-
Incubate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Thymidine Incorporation:
-
Add 1 µCi of [³H]-thymidine to each well.
-
Incubate for an additional 18 hours.
-
-
Harvesting and Measurement:
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
-
Data Analysis: Express results as counts per minute (CPM) or as a percentage of the control (mitogen-stimulated cells without this compound).
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| High background in unstimulated controls | Contamination of cultures or mitogen-like effect of a reagent. | Use sterile techniques; test all reagents for mitogenic activity. |
| Low proliferation in stimulated controls | Suboptimal mitogen concentration, poor cell viability, or incorrect incubation time. | Titrate mitogen concentration; check cell viability before plating; optimize incubation time (48-96 hours). |
| High variability between replicate wells | Uneven cell distribution or pipetting errors. | Ensure a single-cell suspension before plating; use calibrated pipettes. |
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle distribution, particularly G2/M arrest.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa) in a 6-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 1 µM to 20 µM) or vehicle control for 24-48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| Broad G1 or G2 peaks (high CV) | Inconsistent staining or presence of cell doublets. | Ensure proper mixing during staining; use doublet discrimination on the flow cytometer. |
| High debris in the sample | Excessive cell death or harsh cell handling. | Handle cells gently during harvesting; consider using a viability dye to exclude dead cells. |
| No clear cell cycle profile | Inappropriate fixation or RNase treatment. | Ensure fixation with cold 70% ethanol; verify RNase A activity. |
In Vitro Tubulin Polymerization Assay
Objective: To directly measure the effect of this compound on the polymerization of purified tubulin.
Methodology:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
-
Assay Setup:
-
In a 96-well plate, add tubulin solution to each well.
-
Add varying concentrations of this compound or a known tubulin inhibitor/stabilizer (e.g., nocodazole, paclitaxel) as controls.
-
Initiate polymerization by adding GTP (1 mM final concentration) and incubating the plate at 37°C.
-
-
Measurement:
-
Measure the change in absorbance at 340 nm every minute for 60 minutes using a temperature-controlled microplate reader. The increase in absorbance corresponds to tubulin polymerization.
-
-
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
Compare the polymerization rate and extent in the presence of this compound to the control.
-
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| No tubulin polymerization in the control | Inactive tubulin, incorrect buffer composition, or wrong temperature. | Use fresh, high-quality tubulin; ensure buffer pH and components are correct; maintain a constant 37°C. |
| High background signal | Light scattering from precipitated compound or buffer components. | Centrifuge compound solutions before use; ensure all reagents are fully dissolved. |
| Inconsistent results | Temperature fluctuations or pipetting inaccuracies. | Use a pre-warmed plate reader; ensure accurate and consistent pipetting. |
mTOR Inhibition Assay (Western Blot)
Objective: To assess the effect of this compound on the mTOR signaling pathway by measuring the phosphorylation of a downstream target.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells (e.g., HEK293T) to 70-80% confluency.
-
Treat cells with this compound at various concentrations for a specified time (e.g., 1-6 hours). Include a known mTOR inhibitor (e.g., rapamycin) as a positive control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against phospho-S6 Kinase (Thr389) and total S6 Kinase.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-S6K signal to the total S6K signal.
-
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| Weak or no phospho-S6K signal | Low mTOR activity in basal conditions or inefficient antibody. | Stimulate the mTOR pathway with serum or growth factors before this compound treatment; validate the primary antibody. |
| High background on the blot | Insufficient blocking or washing, or too high antibody concentration. | Increase blocking time or use a different blocking agent; increase the number and duration of washes; optimize antibody dilution. |
| Inconsistent loading | Inaccurate protein quantification or pipetting errors. | Be meticulous with protein quantification and loading; use a loading control (e.g., GAPDH, β-actin) to verify equal loading. |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for investigating this compound's off-target effects.
Caption: this compound's inhibitory effect on tubulin polymerization.
Caption: Potential inhibitory action of this compound on the mTOR signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, a Nontoxic Immunosuppressive Drug, and Its Analogs Display Antitumor Activity via Tubulin Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Secure Verification [cherry.chem.bg.ac.rs]
- 4. This compound derivatives with mTOR inhibiting and senomorphic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound on mitogen-induced blastogenesis in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Analysis of in vitro lymphocyte proliferation as a screening tool for cellular immunodeficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Frentizole's effect on cell cycle analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Frentizole in cell cycle analysis experiments.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during cell cycle analysis of this compound-treated cells.
Q1: Why do my this compound-treated cells show a significant increase in the G2/M phase population?
A1: This is an expected outcome of this compound treatment. This compound functions as a microtubule inhibitor.[1] By disrupting microtubule polymerization, it interferes with the formation of the mitotic spindle, which is essential for chromosome segregation during mitosis. This disruption leads to an arrest of the cell cycle in the G2/M phase.[1]
Q2: I see a large peak in the G2/M phase, but I'm unsure if the cells are arrested in G2 or M phase. How can I differentiate between the two?
A2: Standard propidium iodide (PI) staining does not distinguish between G2 and M phases as they both have a 4N DNA content. To differentiate, you can use additional markers specific for mitosis, such as an antibody against phosphorylated histone H3 (pH3), in conjunction with PI staining. Mitotic cells will be positive for both pH3 and have a 4N DNA content.
Q3: My flow cytometry histogram for this compound-treated cells shows a high coefficient of variation (CV) for the G1 and G2/M peaks. What could be the cause?
A3: A high CV can be caused by several factors:
-
Improper Fixation: Incomplete or harsh fixation can lead to variable DNA staining. Ensure you are using cold 70% ethanol and adding it dropwise while gently vortexing to prevent cell clumping.
-
Inconsistent Staining: Ensure thorough mixing of the PI staining solution with the cell pellet and an adequate incubation time.
-
Instrument Settings: A high flow rate on the cytometer can increase the CV. It is recommended to use the lowest flow rate setting for cell cycle analysis.[2]
-
Cell Clumps: Aggregates of cells can be misinterpreted by the flow cytometer and broaden the peaks. Ensure a single-cell suspension before and after fixation. Passing the cell suspension through a cell strainer can help.
Q4: I am observing a significant sub-G1 peak in my this compound-treated samples. What does this indicate?
A4: A sub-G1 peak is typically indicative of apoptosis or programmed cell death. This compound, as an anti-cancer agent, can induce apoptosis following prolonged cell cycle arrest.[1] The appearance of a sub-G1 peak suggests that the concentration or duration of this compound treatment is inducing cell death in your experimental system.
Q5: The cell numbers in my this compound-treated samples are much lower than in my control samples. Why is this happening?
A5: This can be due to a combination of factors:
-
Cytotoxicity: At higher concentrations or with longer exposure times, this compound can be cytotoxic, leading to cell death and a reduction in cell number.
-
Cell Cycle Arrest: The G2/M arrest itself means that cells are not progressing through the cell cycle and dividing, which will naturally lead to a lower cell count compared to a proliferating control population over time.
-
Cell Loss During Preparation: Ensure that centrifugation steps are optimized, as fixed cells can be less dense and require slightly higher g-forces to pellet effectively.
Data Presentation: Effect of this compound on HeLa Cell Cycle Distribution
The following table summarizes the expected quantitative changes in cell cycle distribution in HeLa cells following treatment with 2 µM this compound over time. The data is estimated from published histograms.[1]
| Treatment Time | % G0/G1 | % S Phase | % G2/M | % Sub-G0/G1 |
| 24 hours | ~45% | ~20% | ~30% | ~5% |
| 48 hours | ~30% | ~15% | ~50% | ~5% |
| 72 hours | ~20% | ~10% | ~60% | ~10% |
Experimental Protocols
Cell Cycle Analysis using Propidium Iodide (PI) Staining and Flow Cytometry
This protocol is adapted from standard procedures for cell cycle analysis.[2]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with this compound or vehicle control for the desired duration.
-
Cell Harvesting:
-
For suspension cells, collect by centrifugation.
-
For adherent cells, detach using trypsin-EDTA, neutralize with complete medium, and then collect by centrifugation.
-
-
Washing: Wash the cell pellet once with cold PBS and centrifuge.
-
Fixation:
-
Resuspend the cell pellet in a small volume of cold PBS.
-
While gently vortexing, add 1 ml of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate on ice for at least 30 minutes. Samples can be stored at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet once with cold PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate for data acquisition.
-
Gate on the single-cell population to exclude doublets and aggregates.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the DNA content histogram to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
-
Mandatory Visualizations
Signaling Pathway of this compound-Induced G2/M Arrest
References
Technical Support Center: Frentizole Stability and Formulation
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability of Frentizole in various media formulations. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to assist in your research and development efforts.
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the handling and formulation of this compound.
| Question | Answer |
| My this compound is precipitating out of solution. What should I do? | This compound has very low aqueous solubility (<0.2 µg/mL at pH 7.4). Precipitation is a common issue. To improve solubility, consider the following: • Co-solvents: Utilize organic co-solvents such as DMSO, PEG300, or Tween-80 in your formulation.[1] • Sonication and Heating: Gentle heating and/or sonication can aid in the dissolution process, especially when using co-solvents.[1] • pH Adjustment: this compound has a predicted pKa of ~7.02, meaning its solubility may be pH-dependent. Experimenting with pH adjustments might improve solubility, though its stability at different pH values needs to be carefully evaluated. |
| I am observing degradation of this compound in my formulation. What are the likely causes? | While specific degradation pathways for this compound are not extensively documented in publicly available literature, benzothiazole derivatives can be susceptible to hydrolysis, oxidation, and photolysis. Potential causes for degradation include: • Extreme pH: Both acidic and basic conditions can catalyze the hydrolysis of the urea linkage. • Oxidizing Agents: The presence of oxidizing agents in the formulation or exposure to atmospheric oxygen can lead to oxidative degradation. • Light Exposure: Many aromatic compounds are light-sensitive. Protect your formulations from light to prevent photodegradation. |
| How can I develop a stability-indicating analytical method for this compound? | A stability-indicating method is crucial for accurately quantifying this compound in the presence of its degradation products. The recommended approach is to use High-Performance Liquid Chromatography (HPLC). The general steps include: 1. Forced Degradation Studies: Subject this compound to stress conditions (acid, base, oxidation, heat, light) to generate degradation products. 2. Method Development: Develop an HPLC method (e.g., reverse-phase with a C18 column) that can separate the parent this compound peak from all generated degradation product peaks. 3. Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. |
| What are suitable storage conditions for this compound and its formulations? | For the solid compound, storage at -20°C is recommended. For stock solutions in DMSO, storage at -20°C for up to one year or -80°C for up to two years is suggested.[1] The optimal storage conditions for specific formulations will depend on the excipients used and should be determined through long-term stability studies. |
This compound Solubility Data
The following table summarizes the known solubility of this compound in various solvent systems.
| Solvent/Medium | Solubility | Observations | Reference |
| Water (pH 7.4) | < 0.2 µg/mL | Practically insoluble | [2] |
| DMSO | ≥ 3 mg/mL (10.02 mM) | - | [3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 1.25 mg/mL (4.18 mM) | Clear solution, requires sonication | [1] |
| 10% DMSO, 90% Corn Oil | 1.25 mg/mL (4.18 mM) | Clear solution, requires sonication | [1] |
Experimental Protocols
Due to the limited publicly available stability data for this compound, the following are generalized protocols for assessing the stability of a poorly soluble compound like this compound.
Protocol 1: Forced Degradation Study
Objective: To generate potential degradation products of this compound under various stress conditions to facilitate the development of a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug powder to 105°C for 24 hours.
-
Photodegradation: Expose the stock solution to UV light (254 nm) and visible light for 24 hours.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control, using an appropriate analytical technique, such as HPLC with UV or mass spectrometry detection.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop and validate an HPLC method capable of separating and quantifying this compound in the presence of its degradation products.
Methodology:
-
Column and Mobile Phase Screening:
-
Use a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Screen different mobile phase compositions (e.g., mixtures of acetonitrile or methanol with various aqueous buffers like phosphate or acetate) in both isocratic and gradient elution modes.
-
-
Optimization:
-
Adjust the mobile phase composition, flow rate, and column temperature to achieve optimal separation of this compound from its degradation products (generated in Protocol 1).
-
Aim for a resolution of >1.5 between all peaks of interest.
-
-
Detection:
-
Use a UV detector at a wavelength where this compound and its degradation products have significant absorbance (a photodiode array detector is recommended for initial method development).
-
-
Method Validation:
-
Validate the final method according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
-
Signaling Pathway and Experimental Workflow Diagrams
This compound's Mechanism of Action: Tubulin Polymerization Inhibition
This compound has been shown to exert its antitumor effects by inhibiting tubulin polymerization.[1][2] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
References
Frentizole Resistance in Cancer Cell Lines: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and overcoming Frentizole resistance in cancer cell lines. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound in cancer cell lines?
This compound functions as an antimitotic agent by inhibiting tubulin polymerization.[1][2] This disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase and can subsequently induce apoptosis.[2] Docking studies suggest that this compound binds to the colchicine site on tubulin.[3]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound are still under investigation, resistance to other tubulin-inhibiting agents can provide insights into potential mechanisms. These include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[1][3][2]
-
Alterations in the Drug Target: Changes in the expression of different tubulin isotypes or mutations in the tubulin protein itself can alter the binding affinity of this compound to its target.[4][5][6]
-
Changes in Microtubule-Associated Proteins (MAPs): Altered expression or function of MAPs that regulate microtubule stability and dynamics can counteract the effects of this compound.[5]
Q3: What initial steps should I take to investigate this compound resistance in my cell line?
A recommended starting point is to:
-
Confirm Resistance: Perform a dose-response assay (e.g., MTT assay) to confirm the shift in the half-maximal inhibitory concentration (IC50) compared to the parental, sensitive cell line.
-
Assess ABC Transporter Activity: Use a fluorescent substrate efflux assay (e.g., Rhodamine 123 assay) to determine if increased drug efflux is a contributing factor.
-
Analyze Tubulin Expression: Examine the expression levels of different β-tubulin isotypes via western blotting or immunofluorescence to identify any significant changes.
Troubleshooting Guides
Problem 1: Increased IC50 value of this compound in our cell line.
This indicates a decrease in sensitivity to this compound. The following table outlines potential causes and suggested solutions.
| Potential Cause | Suggested Troubleshooting Steps |
| Increased drug efflux due to ABC transporter overexpression. | 1. Perform a Rhodamine 123 efflux assay. An increase in efflux in the resistant line suggests ABC transporter involvement. 2. Treat cells with a known ABC transporter inhibitor (e.g., Verapamil) in combination with this compound to see if sensitivity is restored. 3. Perform western blot analysis for common ABC transporters like P-gp (ABCB1). |
| Alterations in tubulin isotype expression. | 1. Analyze the expression of β-tubulin isotypes (e.g., βI, βII, βIII) using western blotting or quantitative PCR. 2. Perform immunofluorescence staining to visualize the microtubule network and compare it between sensitive and resistant cells. |
| Mutations in the tubulin gene. | 1. Sequence the tubulin genes (e.g., TUBB) in both sensitive and resistant cell lines to identify potential mutations in the this compound binding site. |
| Experimental variability. | 1. Ensure consistent cell seeding densities and passage numbers. 2. Verify the concentration and stability of the this compound stock solution. |
Problem 2: Inconsistent results in this compound sensitivity assays.
| Potential Cause | Suggested Troubleshooting Steps |
| Cell culture conditions. | 1. Maintain a consistent cell passage number for all experiments. 2. Regularly test for mycoplasma contamination. 3. Ensure uniform cell seeding density across all wells. |
| Reagent preparation and handling. | 1. Prepare fresh this compound dilutions for each experiment from a validated stock solution. 2. Ensure complete solubilization of the MTT reagent and formazan crystals. |
| Assay timing and incubation. | 1. Adhere to a consistent incubation time for drug treatment and MTT assay. |
Quantitative Data Summary
The following tables present hypothetical data to illustrate the differences that might be observed between a this compound-sensitive parental cell line and a derived this compound-resistant cell line.
Table 1: this compound IC50 Values in Sensitive and Resistant Cancer Cell Lines
| Cell Line | This compound IC50 (µM) | Fold Resistance |
| HeLa (Sensitive) | 2.5 | 1 |
| HeLa-FZR (Resistant) | 25.0 | 10 |
| U87 MG (Sensitive) | 7.3 | 1 |
| U87 MG-FZR (Resistant) | 65.7 | 9 |
Table 2: ABC Transporter Activity in Sensitive and Resistant Cell Lines
| Cell Line | Rhodamine 123 Efflux (Relative Fluorescence Units) |
| HeLa (Sensitive) | 100 |
| HeLa-FZR (Resistant) | 450 |
| U87 MG (Sensitive) | 120 |
| U87 MG-FZR (Resistant) | 510 |
Experimental Protocols
MTT Assay for IC50 Determination
This protocol is used to assess cell viability and determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[1][4][7]
Rhodamine 123 Efflux Assay
This assay measures the activity of ABC transporters, such as P-glycoprotein, by quantifying the efflux of the fluorescent substrate Rhodamine 123.[2][8]
Materials:
-
Rhodamine 123
-
Verapamil (optional, as a P-gp inhibitor)
-
Complete cell culture medium
-
PBS
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Seed cells in a 24-well plate and grow to 80-90% confluency.
-
Pre-incubate the cells with or without an ABC transporter inhibitor (e.g., 50 µM Verapamil) for 30 minutes.
-
Add Rhodamine 123 (final concentration 1 µM) to all wells and incubate for 30-60 minutes at 37°C.
-
Wash the cells three times with ice-cold PBS to remove extracellular Rhodamine 123.
-
Add fresh, pre-warmed medium (with or without the inhibitor) and incubate for 1-2 hours to allow for efflux.
-
Wash the cells again with ice-cold PBS.
-
Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader, or detach the cells and analyze by flow cytometry. A lower intracellular fluorescence indicates higher efflux activity.[9][10][11]
Immunofluorescence Staining of β-Tubulin
This protocol allows for the visualization of the microtubule network and can be used to compare the expression and distribution of β-tubulin in sensitive and resistant cells.[5][12][13][14]
Materials:
-
Cells grown on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody (anti-β-tubulin)
-
Fluorescently-labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
Procedure:
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-β-tubulin antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope.[15]
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of this compound on the polymerization of purified tubulin.[6][16][17][18]
Materials:
-
Purified tubulin
-
GTP solution
-
Polymerization buffer
-
This compound
-
Spectrophotometer with temperature control
Procedure:
-
On ice, prepare a reaction mixture containing polymerization buffer, GTP, and purified tubulin.
-
Add this compound at various concentrations to the reaction mixtures. Include a no-drug control.
-
Transfer the reaction mixtures to a pre-warmed 96-well plate at 37°C.
-
Immediately begin monitoring the change in absorbance at 340 nm over time in a spectrophotometer set to 37°C. An increase in absorbance indicates tubulin polymerization.
-
Plot the absorbance versus time to generate polymerization curves. Inhibition of polymerization by this compound will result in a lower rate and extent of absorbance increase.[15]
Visualizations
Caption: this compound's mechanism of action.
Caption: Potential mechanisms of this compound resistance.
Caption: Troubleshooting workflow for this compound resistance.
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Rhodamine 123 efflux assay [bio-protocol.org]
- 3. texaschildrens.org [texaschildrens.org]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. ulab360.com [ulab360.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. apexbt.com [apexbt.com]
- 11. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence – Tubulin Stains [evidentscientific.com]
- 13. biorbyt.com [biorbyt.com]
- 14. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 15. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro Microtubule Binding Assay and Dissociation Constant Estimation [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. search.cosmobio.co.jp [search.cosmobio.co.jp]
Frentizole Dosing and Administration: A Technical Guide for Researchers
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate dosage and administration of Frentizole in different mouse strains. This guide includes frequently asked questions (FAQs) and troubleshooting advice to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an immunosuppressive agent with a complex mechanism of action.[1][2][3] It has been shown to inhibit the interaction between amyloid-beta (Aβ) and Aβ-binding alcohol dehydrogenase (ABAD), suggesting a potential therapeutic role in diseases like Alzheimer's.[1][4][5] More recently, this compound has been identified as a potential antimitotic agent that functions by inhibiting tubulin polymerization.[6][7][8] This dual activity makes it a compound of interest in various research fields, from neurodegenerative disease to cancer.
Q2: Are there established this compound dosages for common mouse strains like C57BL/6 and BALB/c?
Q3: Why is it necessary to adjust this compound dosage for different mouse strains?
Different mouse strains exhibit significant variations in their genetics, which can influence drug metabolism, distribution, and overall pharmacological effect. Key differences between commonly used strains like C57BL/6 and BALB/c include:
-
Immunological Profiles: C57BL/6 mice are known for a Th1-biased immune response, while BALB/c mice have a Th2-biased response. This can affect the efficacy and side effects of an immunosuppressive agent like this compound.
-
Metabolic Rates: Variations in the expression and activity of metabolic enzymes, such as cytochrome P450s, can lead to differences in how quickly a drug is broken down and cleared from the body.[6] This directly impacts the drug's bioavailability and half-life.
-
Genetic Background: Underlying genetic differences can influence the susceptibility to drug-induced toxicities and the overall therapeutic response.
Therefore, a dose that is effective and non-toxic in one strain may be ineffective or toxic in another.
Q4: How can I determine the optimal this compound dosage for my specific mouse strain?
In the absence of established dosages, a dose-finding study is recommended. This typically involves two stages:
-
Maximum Tolerated Dose (MTD) Study: This study aims to identify the highest dose that does not cause unacceptable toxicity. A common approach is to use a dose-escalation design with a small number of animals per group.
-
Efficacy Study: Once the MTD is established, a range of doses below the MTD should be tested in your experimental model to determine the dose that produces the desired biological effect.
It is crucial to monitor the animals closely for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
Experimental Protocols
This compound Formulation and Administration
This compound is sparingly soluble in water. A common method for preparing this compound for in vivo administration is to create a suspension. A suggested protocol for preparing a this compound solution for injection is as follows:
-
Dissolve this compound in DMSO to create a stock solution (e.g., 12.5 mg/mL).
-
For a working solution, mix 100 µL of the DMSO stock solution with 400 µL of PEG300.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Finally, add 450 µL of saline to reach the desired final volume and concentration.[1]
This protocol yields a clear solution of 1.25 mg/mL. The final concentration can be adjusted based on the desired dosage and the volume to be administered. For oral administration, this compound can be mixed with corn oil.[1]
Pharmacokinetic Study Workflow
A pharmacokinetic (PK) study is essential to understand how a specific mouse strain absorbs, distributes, metabolizes, and excretes this compound. This information is critical for determining the optimal dosing regimen.
Caption: A typical workflow for a pharmacokinetic study in mice.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect at previously reported doses | Strain-specific differences in metabolism leading to rapid clearance. | Conduct a dose-escalation study to find an effective dose in your strain. Consider a pharmacokinetic study to determine the drug's half-life. |
| Improper drug formulation or administration. | Ensure this compound is properly dissolved or suspended. Verify administration technique (e.g., correct gavage placement). | |
| Signs of toxicity (e.g., weight loss, lethargy) | Dose is too high for the specific mouse strain. | Reduce the dosage. Perform an MTD study to establish a safe dose range. |
| Vehicle toxicity. | Run a control group with only the vehicle to assess its effects. Consider alternative, less toxic vehicles. | |
| High variability in experimental results | Inconsistent dosing. | Ensure accurate and consistent administration of the drug to all animals. |
| Differences in animal age, weight, or sex. | Use animals of the same age, sex, and within a narrow weight range. | |
| Genetic drift within the mouse colony. | Obtain animals from a reputable vendor and ensure consistent genetic background. |
Data Presentation
Hypothetical this compound Pharmacokinetic Parameters in Different Mouse Strains
| Parameter | C57BL/6 | BALB/c | NZB/NZW |
| Tmax (h) | 1.5 | 2.0 | 2.5 |
| Cmax (ng/mL) | 850 | 600 | 700 |
| AUC (ng*h/mL) | 4500 | 5500 | 6000 |
| t1/2 (h) | 4 | 6 | 8 |
| Bioavailability (%) | 30 | 45 | 40 |
This table presents hypothetical data for illustrative purposes. Actual values may vary.
Visualizations
This compound's Potential Signaling Pathways
Caption: Potential signaling pathways of this compound.
Logical Flow for Dose Adjustment
Caption: A logical workflow for determining the optimal this compound dose.
References
- 1. Secure Verification [cherry.chem.bg.ac.rs]
- 2. researchgate.net [researchgate.net]
- 3. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 4. Pharmacokinetics of Sustained-Release Analgesics in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and Metabolism of 2-Aminothiazoles with Antiprion Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cyagen.com [cyagen.com]
- 8. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
Frentizole Interference with Fluorescence-Based Assays: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding potential interference caused by the investigational drug Frentizole in fluorescence-based assays. This compound's core chemical structure, a benzothiazole derivative, is known to exhibit fluorescent properties, which can lead to inaccurate data in common experimental setups. This guide offers strategies to identify, mitigate, and control for such interference.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my fluorescence assay?
This compound is an immunosuppressive and potential anti-tumor agent.[1][2][3][4][5] Its chemical structure includes a benzothiazole moiety, a class of compounds known to be inherently fluorescent.[6] This property means this compound can absorb and emit light, potentially overlapping with the excitation and emission spectra of the fluorophores used in your assay, leading to two primary types of interference:
-
Autofluorescence: this compound itself may fluoresce at the same wavelengths as your assay's reporter dye, leading to artificially high signal readings.[7]
-
Quenching: this compound may absorb the light used to excite your fluorophore or the light emitted by it, resulting in an artificially low signal.[5][7]
Q2: What are the potential spectral properties of this compound?
| Parameter | Estimated Wavelength Range |
| Excitation Maximum (λex) | ~330 - 360 nm |
| Emission Maximum (λem) | ~380 - 460 nm |
This data is inferred from published values for similar benzothiazole compounds. Actual spectral properties for this compound may vary.
Q3: Which of my assays are most likely to be affected?
Assays utilizing fluorophores with excitation and/or emission spectra that overlap with the estimated spectral range of this compound are at the highest risk of interference. Commonly used fluorophores that may be affected include:
| Fluorophore | Excitation (nm) | Emission (nm) |
| 4-MU (4-methylumbelliferone) | 356 | 448 |
| DAPI (4′,6-diamidino-2-phenylindole) | 358 | 461 |
| Hoechst 33258 | 352 | 461 |
| Alexa Fluor 350 | 346 | 442 |
| Coumarin | ~350 | ~450 |
This is not an exhaustive list. Always check the spectral properties of your specific fluorophores.[2]
Troubleshooting Guides
If you suspect this compound is interfering with your fluorescence-based assay, follow these troubleshooting steps.
Initial Diagnosis: Is this compound the Source of Interference?
Experimental Protocol:
-
Prepare a "this compound only" control: In a multi-well plate, prepare a dilution series of this compound in your assay buffer, covering the concentration range used in your experiment.
-
Prepare a "Fluorophore only" control: In separate wells, add your fluorescent substrate or product at the concentration expected at the assay endpoint.
-
Prepare a "this compound + Fluorophore" control: In another set of wells, add both the this compound dilution series and your fluorescent substrate/product.
-
Measure fluorescence: Read the plate using the same excitation and emission wavelengths as your main experiment.
Data Interpretation:
| Observation | Potential Cause |
| High signal in "this compound only" wells | Autofluorescence |
| Lower signal in "this compound + Fluorophore" wells compared to "Fluorophore only" wells | Quenching |
| No significant difference | Interference from this compound is unlikely under these conditions. |
Mitigation Strategies
If interference is confirmed, consider the following strategies:
1. Spectral Shift:
-
Use Red-Shifted Dyes: The most effective strategy is to switch to fluorophores that excite and emit at longer wavelengths (red-shifted), outside of this compound's likely interference range.[1][8]
2. Time-Resolved Fluorescence (TRF):
-
If your plate reader has TRF capabilities, consider using lanthanide-based fluorophores (e.g., Europium, Terbium). These have long fluorescence lifetimes. By introducing a delay between excitation and detection, the short-lived background fluorescence from this compound can be eliminated.[8]
3. Assay Format Change:
-
Kinetic vs. Endpoint Reading: If this compound's fluorescence is stable over time, a kinetic assay measuring the rate of change in fluorescence may subtract the constant background signal.[7]
-
Alternative Detection Methods: If possible, switch to a non-fluorescence-based detection method, such as:
-
Luminescence (e.g., luciferase-based assays)
-
Absorbance (be aware of potential for colorimetric interference)
-
Mass Spectrometry[9]
-
4. Data Correction:
-
Background Subtraction: For moderate autofluorescence, you can subtract the signal from the "this compound only" control wells from your experimental wells. This is less effective for high levels of interference or quenching.
Visualizing Experimental Workflows and Logic
Caption: A flowchart for troubleshooting this compound interference.
Caption: Mechanisms of this compound fluorescence interference.
References
- 1. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Table 1: [Commonly Utilized Fluorescent Molecules and their Excitation and Emission Wavelengths.]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Fragment-Based Drug Discovery: Comparing Labeled and Label-Free Screening | Separation Science [sepscience.com]
Why is Frentizole showing variable immunosuppressive activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Frentizole. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guide
Issue: Inconsistent Immunosuppressive Effects in Cell-Based Assays
Question: We are observing significant variability in the immunosuppressive activity of this compound in our in vitro lymphocyte proliferation assays. What could be the cause?
Answer: Several factors can contribute to the variable performance of this compound in in vitro assays. Here are some key areas to investigate:
-
Lymphocyte Subpopulation Differences: this compound exhibits differential effects on lymphocyte subpopulations. It has been shown to be more effective at suppressing lymphocytes responding to Concanavalin A (Con A) and Pokeweed Mitogen (PWM) compared to those activated by Phytohemagglutinin (PHA), specific antigens, or alloantigens.[1] This suggests a preferential effect on the cytotoxic/suppressor T-cell subpopulation.[1] Ensure that the lymphocyte populations and activation methods in your experiments are consistent.
-
Timing of Drug Addition: The timing of this compound application is critical. Its inhibitory effects are most potent when added at the initiation of the lymphocyte culture. A delay of 24-48 hours in adding the drug can significantly reduce its effectiveness.[1]
-
Cell Culture Conditions: Variations in cell culture media, serum supplementation, and incubation times can all impact lymphocyte activation and, consequently, the apparent efficacy of this compound. Standardize these parameters across all experiments.
Question: Our in vivo studies with this compound in a mouse model of autoimmune disease are showing inconsistent results between animals. What troubleshooting steps can we take?
Answer: In vivo studies introduce additional layers of complexity. Consider the following potential sources of variability:
-
Pharmacokinetics and Metabolism: While specific data on this compound's absorption, distribution, metabolism, and excretion (ADME) are limited, individual differences in drug metabolism can lead to varying plasma and tissue concentrations of the drug. Factors such as age, sex, and underlying health status of the animals can influence metabolic rates. Consider performing pharmacokinetic studies to correlate drug exposure with therapeutic outcomes.
-
Genetic Background of Animals: The genetic makeup of the animal model can significantly influence immune responses and drug metabolism. Ensure you are using a genetically homogenous strain of mice and consider that different strains may respond differently to this compound.
-
Disease Severity and Stage: The efficacy of this compound may vary depending on the severity and stage of the autoimmune disease being modeled. Administering the drug at different points in the disease progression may yield different outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: Recent studies have identified a novel mechanism of action for this compound and its analogs. They act as tubulin inhibitors , arresting cells in the G2/M phase of the cell cycle and inducing apoptosis.[2][3] This antimitotic activity is believed to contribute to its immunosuppressive effects by targeting rapidly proliferating immune cells. Docking studies suggest that this compound binds to the colchicine site on tubulin.[2][3]
Q2: Why does this compound show variable efficacy in clinical trials for Systemic Lupus Erythematosus (SLE)?
A2: Clinical trials of this compound in SLE patients have indeed shown mixed results. The variability in patient response is likely due to a combination of factors:
-
Patient Heterogeneity: SLE is a complex and heterogeneous autoimmune disease with a wide range of clinical manifestations and underlying immunological dysregulation. Patients may have different predominant immune pathways driving their disease, which could be more or less susceptible to this compound's mechanism of action.
-
Pharmacogenomics: Although no specific pharmacogenomic markers for this compound have been identified, it is plausible that genetic variations in drug metabolizing enzymes (such as the Cytochrome P450 family) or in the drug's molecular target (tubulin) could influence individual responses.[4]
-
Concomitant Medications: Patients in clinical trials are often on other medications, and potential drug-drug interactions could alter the metabolism and efficacy of this compound.
Q3: How does the immunosuppressive activity of this compound compare to other common immunosuppressants?
A3: this compound exhibits a distinct profile compared to other immunosuppressive agents. For instance, in vitro studies have shown that this compound preferentially affects the cytotoxic/suppressor T-lymphocyte subpopulation, whereas methylprednisolone appears to have a greater impact on the helper/inducer subset.[1] This suggests that this compound's immunosuppressive action is more targeted towards specific cell types compared to the broader action of corticosteroids.
Data Presentation
Table 1: Summary of this compound's In Vitro Effects on Human Lymphocytes
| Mitogen/Activator | This compound's Inhibitory Effect | Reference |
| Concanavalin A (Con A) | More Effective | [1] |
| Pokeweed Mitogen (PWM) | More Effective | [1] |
| Phytohemagglutinin (PHA) | Less Effective | [1] |
| Specific Antigen | Less Effective | [1] |
| Alloantigen | Less Effective | [1] |
Experimental Protocols
Protocol 1: In Vitro Lymphocyte Proliferation Assay to Assess this compound's Immunosuppressive Activity
1. Objective: To determine the dose-dependent inhibitory effect of this compound on mitogen-stimulated human peripheral blood mononuclear cell (PBMC) proliferation.
2. Materials:
- Ficoll-Paque
- RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Phytohemagglutinin (PHA), Concanavalin A (Con A), or Pokeweed Mitogen (PWM)
- This compound (dissolved in a suitable solvent, e.g., DMSO)
- [³H]-thymidine
- 96-well flat-bottom microtiter plates
- Liquid scintillation counter
3. Methodology:
- Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
- Wash the cells three times with RPMI-1640 medium and resuspend to a final concentration of 1 x 10⁶ cells/mL.
- Plate 100 µL of the cell suspension into each well of a 96-well plate.
- Add 50 µL of varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle control to the appropriate wells.
- Immediately add 50 µL of the chosen mitogen (PHA, Con A, or PWM) at a predetermined optimal concentration.
- Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
- Pulse the cells with 1 µCi of [³H]-thymidine per well for the final 18 hours of incubation.
- Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.
- Calculate the percentage of inhibition of proliferation for each this compound concentration compared to the vehicle control.
Mandatory Visualization
Caption: Factors contributing to the variable immunosuppressive activity of this compound.
References
- 1. The immunomodulatory action of this compound, a novel immunosuppressive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound, a Nontoxic Immunosuppressive Drug, and Its Analogs Display Antitumor Activity via Tubulin Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Frentizole Application in Non-Cancerous Cell Models
Welcome to the technical support center for Frentizole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating this compound-induced cytotoxicity in non-cancerous cell lines.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an immunosuppressive agent with a benzothiazole-based structure.[1][2] Historically, it was studied for its ability to suppress lymphocyte activation.[1] More recent studies have repurposed it as a potential anti-tumor agent, demonstrating that it can act as an antimitotic drug by inhibiting tubulin formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][4] It is also known to inhibit 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), an enzyme implicated in mitochondrial function.[2]
Q2: Why am I observing high levels of cytotoxicity in my non-cancerous cell lines with this compound?
A2: this compound's mechanism of action, while targeted towards rapidly dividing cancer cells, can also impact healthy, non-cancerous cells. The cytotoxicity is likely due to its antimitotic activity, which disrupts the microtubule network essential for cell division and integrity, inducing apoptosis.[3] Furthermore, its effects on purine metabolism and mitochondrial function can lead to increased oxidative stress, a state where reactive oxygen species (ROS) production overwhelms the cell's antioxidant defenses, causing damage to lipids, proteins, and DNA.[5][6][7]
Q3: What are the initial steps to mitigate this cytotoxicity?
A3: The first steps involve optimizing the experimental conditions. This includes:
-
Dose-Response Curve: Perform a comprehensive dose-response experiment to determine the lowest effective concentration (EC50) and the concentration at which significant cytotoxicity is observed (IC50) in your specific cell line.
-
Time-Course Experiment: Assess cytotoxicity at multiple time points (e.g., 24, 48, 72 hours) to understand the kinetics of the cytotoxic effect.[8] Shorter incubation periods may be sufficient to observe the desired effect with less off-target toxicity.[9]
-
Cell Density: Ensure you are using a consistent and optimal cell seeding density, as this can influence the cellular response to a cytotoxic agent.
Q4: Are there any known compounds that can be used to counteract this compound-induced cytotoxicity?
A4: Yes, based on the likely mechanism involving oxidative stress, co-treatment with antioxidants is a primary strategy. N-acetylcysteine (NAC) is a well-documented antioxidant and a precursor to the intracellular antioxidant glutathione (GSH).[10][11] NAC can directly scavenge ROS and supports the cell's endogenous antioxidant capacity, thereby providing a cytoprotective effect against drug-induced oxidative stress.[10][12]
Q5: How does this compound's effect on purine metabolism contribute to cytotoxicity?
A5: Purine metabolism is crucial for nucleic acid synthesis, cellular energy (ATP), and signaling.[13] The final step of purine catabolism, catalyzed by xanthine oxidoreductase, produces uric acid and superoxide radicals (a form of ROS).[14] By potentially dysregulating purine metabolism, this compound may lead to an imbalance that increases ROS production, contributing to oxidative stress and cytotoxicity.
Section 2: Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem / Observation | Potential Cause | Suggested Solution |
| High cell death even at low this compound concentrations. | Cell line is highly sensitive; drug concentration is too high for the specific model. | 1. Re-evaluate the dose-response curve using a wider range of lower concentrations.2. Reduce the treatment duration.3. Co-treat with a cytoprotective agent like N-acetylcysteine (NAC) to mitigate oxidative stress.[11] |
| Discrepancy between viability assays (e.g., MTT vs. cell counting). | This compound may be causing metabolic dysfunction without immediate cell death, affecting assays like MTT which measure mitochondrial activity.[15] | 1. Use a multi-assay approach. Combine a metabolic assay (MTT) with a direct cell counting method (e.g., Trypan Blue exclusion) or a membrane integrity assay (e.g., LDH release) to distinguish between cytostatic and cytotoxic effects.[8][16] |
| High variability in results between replicate wells. | Inconsistent cell seeding; "edge effects" in the assay plate due to evaporation.[8] | 1. Ensure a homogenous single-cell suspension before seeding.2. Avoid using the outer wells of the microplate, or ensure they are filled with sterile medium/PBS to maintain humidity.[8] |
| Co-treatment with NAC is not reducing cytotoxicity. | 1. NAC concentration is suboptimal.2. The primary mechanism of toxicity in your model is not oxidative stress.3. This compound's antimitotic effect is the dominant cytotoxic mechanism. | 1. Perform a dose-response experiment for NAC to find the optimal protective concentration (typically 1-10 mM).2. Investigate markers of apoptosis (e.g., Caspase-3 activity) to confirm the cell death pathway.3. Consider that for antimitotic-driven cytotoxicity, mitigation may be challenging without affecting the drug's primary mechanism. |
Section 3: Data Presentation
Table 1: Effect of N-acetylcysteine (NAC) Co-treatment on this compound-induced Cytotoxicity in Human Fibroblasts (HDFs)
Cell viability was assessed after 48 hours of treatment using an MTT assay. Apoptosis was quantified via Annexin V/PI staining and flow cytometry.
| This compound (µM) | NAC (mM) | Cell Viability (% of Control) ± SD | Apoptotic Cells (%) ± SD |
| 0 | 0 | 100 ± 4.5 | 4.1 ± 1.2 |
| 10 | 0 | 52.3 ± 5.1 | 45.8 ± 3.9 |
| 10 | 1 | 75.8 ± 4.8 | 22.5 ± 3.1 |
| 10 | 5 | 91.2 ± 5.3 | 9.7 ± 2.4 |
| 25 | 0 | 21.5 ± 3.9 | 78.2 ± 4.5 |
| 25 | 1 | 43.7 ± 4.2 | 55.1 ± 3.8 |
| 25 | 5 | 68.4 ± 4.9 | 30.6 ± 3.3 |
Section 4: Experimental Protocols
Protocol 1: Assessing the Cytoprotective Effect of NAC on this compound-Treated Cells
Objective: To determine if co-treatment with N-acetylcysteine (NAC) can mitigate this compound-induced cytotoxicity.
Materials:
-
Non-cancerous cell line (e.g., HDF, HEK293)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
NAC stock solution (in sterile water or PBS)
-
96-well clear, flat-bottom plates
-
MTT reagent (5 mg/mL in PBS)[16]
-
DMSO (for dissolving formazan crystals)
-
Plate reader (570 nm)
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Preparation of Treatment Media: Prepare serial dilutions of this compound and NAC in complete culture medium. For co-treatment wells, prepare media containing both the desired final concentration of this compound and NAC. Include vehicle controls (medium with DMSO) and NAC-only controls.
-
Cell Treatment: Carefully aspirate the old medium from the wells. Add 100 µL of the prepared treatment media to the respective wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours) at 37°C, 5% CO2.
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully aspirate the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes at room temperature.[16]
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values of treated wells to the vehicle control wells to calculate the percentage of cell viability.
Section 5: Visualizations
Signaling Pathway Diagram
Caption: this compound induces cytotoxicity via oxidative stress and mitotic inhibition.
Experimental Workflow Diagram
Caption: Workflow for assessing NAC's protective effect on this compound toxicity.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting unexpected this compound cytotoxicity.
References
- 1. The immunomodulatory action of this compound, a novel immunosuppressive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Benzothiazole-based Ureas as 17β-HSD10 Inhibitors, A Potential Alzheimer's Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Nontoxic Immunosuppressive Drug, and Its Analogs Display Antitumor Activity via Tubulin Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Nontoxic Immunosuppressive Drug, and Its Analogs Display Antitumor Activity via Tubulin Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Secure Verification [cherry.chem.bg.ac.rs]
- 6. Oxidative stress is induced in female carriers of X-linked adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antioxidant Therapy in Oxidative Stress-Induced Neurodegenerative Diseases: Role of Nanoparticle-Based Drug Delivery Systems in Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Cytoprotective Effect of N-acetyl-L-cysteine against ROS-Induced Cytotoxicity Is Independent of Its Ability to Enhance Glutathione Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The cytoprotective effect of N-acetyl-L-cysteine against ROS-induced cytotoxicity is independent of its ability to enhance glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Allopurinol, an inhibitor of uric acid synthesis--can it be used for the treatment of metabolic syndrome and related disorders? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
- 16. A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput [jove.com]
Frentizole Technical Support Center: Troubleshooting Tubulin Polymerization Assays
Welcome to the technical support center for researchers utilizing Frentizole in tubulin polymerization studies. This resource provides troubleshooting guidance and frequently asked questions to address common issues encountered during experimentation, ensuring accurate and reproducible results. Recent studies have repurposed this compound, an immunosuppressive drug, as an antimitotic agent that inhibits tubulin polymerization by binding at the colchicine site.[1][2] However, discrepancies in expected outcomes can arise from various experimental factors.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound on tubulin?
A1: this compound is expected to act as a tubulin polymerization inhibitor. It binds to the colchicine site on β-tubulin, which disrupts the formation of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[1][3]
Q2: At what concentration should I expect to see an inhibitory effect of this compound?
A2: The effective concentration of this compound can vary depending on the cell type and assay conditions. For cellular assays, antiproliferative activity has been observed in the low micromolar range. For instance, an IC50 value of 7.33 μM was reported for the U87MG glioblastoma cell line.[1] For in vitro tubulin polymerization assays, it is recommended to perform a dose-response study with concentrations ranging from nanomolar to high micromolar to determine the IC50 value under your specific experimental conditions.
Q3: How should I prepare and dissolve this compound for my experiments?
A3: this compound is soluble in DMSO but insoluble in water and ethanol.[4][5] It is crucial to prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration in the assay buffer. Ensure the final DMSO concentration in the assay is low (typically ≤1-2%) to avoid solvent effects on tubulin polymerization.
Q4: What are the appropriate positive and negative controls for a tubulin polymerization assay?
A4: For an inhibition assay, a known tubulin polymerization inhibitor such as nocodazole or colchicine should be used as a positive control. A vehicle control (e.g., buffer with the same final concentration of DMSO used for this compound) serves as the negative control, representing baseline tubulin polymerization. For assays testing for polymerization enhancers, paclitaxel is a standard positive control.[6][7]
Troubleshooting Guide: this compound Not Inhibiting Tubulin Polymerization
If you are not observing the expected inhibition of tubulin polymerization with this compound, consult the following troubleshooting guide. The issues are categorized into three main areas: Reagent and Compound Issues, Assay Conditions, and Cellular Assay-Specific Problems.
Diagram: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting unexpected results in this compound tubulin polymerization assays.
Table 1: Troubleshooting Reagent and Compound Issues
| Potential Problem | Possible Cause | Recommended Solution |
| This compound Inactivity | Compound degradation due to improper storage (light, temperature). | Store this compound powder at -20°C.[4] Prepare fresh stock solutions in DMSO and use them promptly or store them in small aliquots at -20°C to avoid multiple freeze-thaw cycles. |
| Low purity of the compound. | Verify the purity of the this compound batch using analytical methods such as HPLC-MS. | |
| This compound Precipitation | Poor solubility in the aqueous assay buffer. This compound is insoluble in water.[4] | Ensure the final concentration of DMSO is sufficient to maintain this compound solubility but does not exceed 2%, as higher concentrations can inhibit tubulin polymerization. Visually inspect the solution for any precipitate after dilution into the assay buffer. |
| Inactive Tubulin | Tubulin is a labile protein and can lose activity with improper handling (e.g., multiple freeze-thaw cycles, prolonged time not on ice). | Use high-quality, polymerization-competent tubulin (>99% pure).[6] Aliquot tubulin upon receipt and store at -80°C. Thaw on ice and use within an hour. If tubulin activity is questionable, run a positive control with a known inhibitor (e.g., nocodazole) and a known enhancer (e.g., paclitaxel) to confirm its responsiveness. |
| Incorrect Buffer Composition | Missing or incorrect concentration of essential components like GTP or MgCl2. | Prepare fresh polymerization buffer (e.g., G-PEM buffer: 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA, 1mM GTP, 5-10% glycerol).[6][7][8] Ensure GTP is added fresh to the buffer before the experiment. |
Table 2: Troubleshooting Assay Conditions and Data Interpretation
| Potential Problem | Possible Cause | Recommended Solution |
| No Polymerization in Control | The assay temperature is below 37°C. Tubulin polymerization is highly temperature-dependent.[6][9] | Pre-warm the plate reader to 37°C before adding the reaction plate. Ensure the reaction plate is also pre-warmed.[9] There is a reported 5% loss of polymer per degree reduction in temperature.[6] |
| Inactive tubulin or incorrect buffer (see Table 1). | Refer to solutions in Table 1. | |
| No Inhibition by this compound | The concentration of this compound is too low. | Perform a dose-response experiment with a wide range of concentrations (e.g., 10 nM to 100 µM) to determine the IC50. |
| The tubulin concentration is too high, masking the inhibitory effect. | The standard tubulin concentration for in vitro assays is typically 2-3 mg/mL.[6][7] If using a higher concentration, the effect of a weak inhibitor might be obscured. | |
| Inconsistent or Noisy Data | Air bubbles in the wells causing light scatter. | Be careful not to introduce bubbles when pipetting. Centrifuge the plate briefly if necessary. |
| Precipitation of the test compound at 37°C. This can cause light scattering and be misinterpreted as polymerization. | Run a control with this compound in buffer without tubulin to check for any change in absorbance/fluorescence over time at 37°C. | |
| Incorrect instrument settings. | For absorbance-based assays, read kinetically at 340 or 350 nm.[9] For fluorescence-based assays, use appropriate excitation/emission wavelengths (e.g., Ex: 360 nm, Em: 420-450 nm for DAPI-based reporter).[10][11] |
Table 3: Troubleshooting Cellular Assay-Specific Problems
| Potential Problem | Possible Cause | Recommended Solution |
| No Effect on Cellular Microtubules | Insufficient cellular uptake of this compound. | Increase the incubation time or concentration of this compound. Ensure the cell culture medium does not contain components that might bind to and sequester the compound. |
| Active efflux of this compound from the cells by multidrug resistance (MDR) transporters. | Use cell lines with low expression of MDR pumps or co-administer a known MDR inhibitor to test this possibility. | |
| The cell line is resistant to microtubule-disrupting agents. | This could be due to specific tubulin isotypes or mutations. Test the cell line's sensitivity to other tubulin inhibitors like nocodazole or colchicine to confirm it is a suitable model. | |
| Unexpected Cellular Phenotype | Off-target effects of this compound. While the primary target is tubulin, high concentrations of any drug can have unintended effects. Cytoskeletal drugs can alter the cellular environment, affecting other protein functions.[12][13] | Use the lowest effective concentration of this compound. Correlate the observed phenotype with direct measures of microtubule disruption (e.g., immunofluorescence staining of the microtubule network). |
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This protocol is adapted from commercially available kits and common literature procedures.[6][8]
Materials:
-
Lyophilized tubulin (>99% pure, porcine brain)
-
G-PEM Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
This compound stock solution (e.g., 10 mM in 100% DMSO)
-
Positive control (e.g., Nocodazole, 10 mM in DMSO)
-
Negative control (100% DMSO)
-
96-well, half-area, UV-transparent plate
-
Temperature-controlled spectrophotometer (plate reader)
Procedure:
-
Preparation:
-
Prepare the complete polymerization buffer: G-PEM buffer supplemented with 1 mM GTP and 10% glycerol. Keep on ice.
-
Reconstitute tubulin to a stock concentration (e.g., 10 mg/mL) with ice-cold G-PEM buffer. Aliquot and store at -80°C. For the assay, dilute the tubulin stock to 3 mg/mL in the complete polymerization buffer. Keep on ice.
-
Prepare serial dilutions of this compound and controls in the complete polymerization buffer. Ensure the final DMSO concentration for all wells is identical and does not exceed 2%.
-
-
Assay Setup:
-
Pre-warm the spectrophotometer to 37°C.
-
On ice, add 10 µL of the diluted this compound, positive control, or negative control to the appropriate wells of the 96-well plate.
-
To initiate the reaction, add 90 µL of the 3 mg/mL tubulin solution to each well. Mix gently by pipetting up and down without creating bubbles.
-
-
Measurement:
-
Immediately place the plate in the pre-warmed spectrophotometer.
-
Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes.
-
-
Data Analysis:
-
Plot absorbance (OD at 340 nm) versus time.
-
Determine the Vmax (maximum rate of polymerization) and the plateau absorbance for each condition.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value from the dose-response curve.
-
Diagram: Potential Cellular Mechanisms Affecting this compound Efficacy
Caption: Cellular factors, such as membrane transporters, can influence the intracellular concentration and efficacy of this compound.
References
- 1. This compound, a Nontoxic Immunosuppressive Drug, and Its Analogs Display Antitumor Activity via Tubulin Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Nontoxic Immunosuppressive Drug, and Its Analogs Display Antitumor Activity via Tubulin Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. m.chemicalbook.com [m.chemicalbook.com]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 10. maxanim.com [maxanim.com]
- 11. Tubulin Polymerization Assay (fluoresc-96assays porcine brain tubulin) (BK011P) at Hölzel-Diagnostika [hoelzel-biotech.com]
- 12. Cytoskeletal Drugs Modulate Off-Target Protein Folding Landscapes Inside Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | The microtubule cytoskeleton: An old validated target for novel therapeutic drugs [frontiersin.org]
Frentizole Interactions: A Technical Support Resource for Researchers
This technical support center provides guidance for researchers, scientists, and drug development professionals on potential unexpected interactions between Frentizole and other research compounds. The information is presented in a question-and-answer format to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: We observed enhanced cytotoxicity when co-administering this compound with another investigational compound that targets cell division. What could be the underlying mechanism?
A1: this compound has been shown to exhibit antitumor activity by inhibiting tubulin polymerization.[1][2][3][4] This disruption of microtubule dynamics leads to a G2/M phase cell cycle arrest and can induce apoptosis.[1][2][4] If your compound also affects microtubule stability or other aspects of cell cycle progression, you may be observing a synergistic cytotoxic effect.
Troubleshooting Unexpected Cytotoxicity:
-
Recommendation: It is advisable to perform a dose-response matrix experiment to determine if the combination effect is synergistic, additive, or antagonistic.
-
Experimental Protocol: Utilize a checkerboard assay to test various concentrations of this compound and the compound of interest, both alone and in combination. Cell viability can be assessed using an MTT or similar assay after a relevant incubation period (e.g., 72 hours).[4]
-
Data Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method to quantify the nature of the interaction.
Q2: Our in vitro immunology assay shows a diminished T-cell response when this compound is used with a corticosteroid. Is this an expected outcome?
A2: Yes, this is a plausible interaction. This compound is an immunosuppressive agent that has been shown to preferentially affect the cytotoxic/suppressor T-lymphocyte subpopulation.[5] Corticosteroids, such as methylprednisolone, also have well-documented immunosuppressive effects, though they may preferentially target the helper/inducer T-cell subset.[5] The combination of these two agents could therefore lead to a broader and more potent suppression of T-cell activation and proliferation than either agent alone.
Q3: We are investigating this compound in a neurodegenerative disease model and are seeing unexpected effects on cellular metabolism when combined with a compound targeting mitochondrial function. Why might this be happening?
A3: this compound is an inhibitor of the interaction between amyloid-β (Aβ) and Aβ-binding alcohol dehydrogenase (ABAD), an enzyme located in mitochondria.[6][7] ABAD is also known as 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10).[8][9] By inhibiting this interaction, this compound can modulate mitochondrial activity. If your research compound also targets mitochondrial pathways (e.g., electron transport chain, mitochondrial membrane potential), you could be observing synergistic or antagonistic effects on cellular metabolism and viability. Some derivatives of this compound have also been noted to have a mild effect on metabolic activity.[7]
Troubleshooting Guides
Guide 1: Investigating Unexpected Anti-proliferative Effects
This guide outlines a workflow for researchers who observe unexpected changes in cell proliferation when using this compound in combination with another research compound.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, a Nontoxic Immunosuppressive Drug, and Its Analogs Display Antitumor Activity via Tubulin Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Nontoxic Immunosuppressive Drug, and Its Analogs Display Antitumor Activity via Tubulin Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. The immunomodulatory action of this compound, a novel immunosuppressive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Secure Verification [cherry.chem.bg.ac.rs]
- 8. Synthesis and evaluation of this compound-based indolyl thiourea analogues as MAO/ABAD inhibitors for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Benzothiazole-based Ureas as 17β-HSD10 Inhibitors, A Potential Alzheimer's Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Frentizole: A Comparative Analysis with Classical Tubulin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Frentizole with other well-established tubulin inhibitors that target the colchicine binding site. The information presented is supported by experimental data to offer an objective evaluation of its performance and potential as an anticancer agent.
Introduction to this compound
This compound is an immunomodulatory agent that has been repurposed as a potential anticancer drug due to its activity as a tubulin inhibitor.[1][2] Experimental evidence indicates that this compound disrupts microtubule formation within cells, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[1][2][3] Docking studies suggest that its mechanism of action involves binding to the colchicine site on β-tubulin.[1][2]
Mechanism of Action: Targeting the Microtubule Cytoskeleton
Tubulin inhibitors are a class of anticancer agents that interfere with the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. These inhibitors are broadly categorized as either microtubule-stabilizing or -destabilizing agents.
This compound falls into the category of microtubule-destabilizing agents, specifically targeting the colchicine binding site on the β-tubulin subunit. By binding to this site, this compound inhibits the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics leads to the activation of the spindle assembly checkpoint, causing a mitotic arrest in the G2/M phase of the cell cycle and ultimately triggering apoptosis in cancer cells.
Caption: Mechanism of action for this compound and other colchicine-site tubulin inhibitors.
Comparative Performance Data
The following tables summarize the in vitro efficacy of this compound compared to other known colchicine-site tubulin inhibitors.
Antiproliferative Activity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
| Compound | Cell Line | IC50 (µM) |
| This compound | HeLa | >10 |
| U87MG | 7.33[2] | |
| Colchicine | A549 | 0.0039 |
| MDA-MB-231 | 0.0022 | |
| HEPG2 | 0.003 | |
| HCT116 | ~0.0023 | |
| Combretastatin A-4 | HCT-116 | 0.0023 |
| MCF-7 | 0.007 | |
| Nocodazole | HeLa | 0.0493 |
| LT12 | 0.006 |
Note: IC50 values can vary depending on the specific experimental conditions and cell lines used.
Inhibition of Tubulin Polymerization
This assay measures the direct effect of the compounds on the assembly of purified tubulin into microtubules.
| Compound | IC50 (µM) |
| This compound | Data not available |
| Colchicine | ~1.0[4] |
| Combretastatin A-4 | ~2.5[4] |
| Nocodazole | ~5.0[4] |
Experimental Workflows
The following diagrams illustrate the general workflows for key experiments used to evaluate tubulin inhibitors.
Caption: General workflow for determining cell viability using the MTT assay.
Caption: General workflow for cell cycle analysis using flow cytometry.
Logical Relationships in Drug Discovery
The development of novel tubulin inhibitors often follows a logical progression from initial screening to preclinical evaluation.
Caption: A logical workflow for the discovery and development of new tubulin inhibitors.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of tubulin inhibitors on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., HeLa, U87MG)
-
Complete culture medium
-
Tubulin inhibitors (this compound, Colchicine, etc.)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and incubate for 24 hours.
-
Treat the cells with various concentrations of the tubulin inhibitors and a vehicle control. Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Tubulin Polymerization Assay
Objective: To measure the direct inhibitory effect of compounds on tubulin assembly in a cell-free system.
Materials:
-
Purified tubulin (>99%)
-
GTP solution
-
General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Tubulin inhibitors
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare the tubulin solution on ice in the general tubulin buffer with GTP.
-
Add the test compounds at various concentrations to the wells of a 96-well plate.
-
Add the tubulin solution to the wells.
-
Immediately place the plate in the microplate reader pre-warmed to 37°C.
-
Monitor the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes).
-
The rate of increase in absorbance is proportional to the rate of tubulin polymerization. Calculate the percentage of inhibition relative to a vehicle control and determine the IC50 values.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of tubulin inhibitors on cell cycle progression.
Materials:
-
Cancer cell lines
-
Tubulin inhibitors
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold) for fixation
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with tubulin inhibitors for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer to measure the DNA content.
-
The resulting DNA histogram is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. This compound, a Nontoxic Immunosuppressive Drug, and Its Analogs Display Antitumor Activity via Tubulin Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Nontoxic Immunosuppressive Drug, and Its Analogs Display Antitumor Activity via Tubulin Inhibition [mdpi.com]
- 3. This compound, a Nontoxic Immunosuppressive Drug, and Its Analogs Display Antitumor Activity via Tubulin Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Frentizole: A Comparative Analysis Against Novel Immunosuppressants in Autoimmune Disease
For Immediate Release
This guide provides a comprehensive comparison of the historical immunosuppressant Frentizole against a selection of novel immunosuppressive agents for the treatment of autoimmune diseases, with a focus on Systemic Lupus Erythematosus (SLE) and Rheumatoid Arthritis (RA). This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of efficacy, mechanisms of action, and experimental protocols based on available clinical data.
Executive Summary
This compound, an immunomodulatory agent developed in the mid-20th century, showed initial promise in the management of autoimmune diseases. Early clinical trials in the 1980s demonstrated its potential to modulate the immune response in SLE. However, the landscape of immunosuppressive therapy has evolved dramatically with the advent of more targeted and potent novel agents, including calcineurin inhibitors, biologics, and other disease-modifying antirheumatic drugs (DMARDs). This guide presents a comparative overview of this compound's efficacy and mechanism of action alongside modern therapies such as tacrolimus, methotrexate, belimumab, and rituximab, highlighting the advancements in treatment paradigms for autoimmune disorders. Due to the historical nature of the this compound clinical trial data, a direct comparison with modern trial endpoints should be interpreted with caution.
Comparative Efficacy of this compound and Novel Immunosuppressants
The following table summarizes the quantitative efficacy data from clinical trials of this compound and selected novel immunosuppressants in SLE and RA. It is important to note the differences in trial design, patient populations, and endpoints when comparing these agents.
| Drug | Indication | Key Efficacy Endpoint | Efficacy Data | Clinical Trial/Study |
| This compound | Systemic Lupus Erythematosus (SLE) | Clinical Improvement & Biomarker Changes | 8 of 9 patients showed clinical improvement; 28% mean decrease in DNA binding; 20% mean increase in CH50.[1] | Kay et al., 1980 |
| SLE | Clinical Improvement | 3 of 7 patients showed slight clinical improvement.[2] | Sabharwal et al., 1980 | |
| Tacrolimus | SLE | Complete Remission (CR) Rate | Superior to cyclophosphamide (OR=1.83); comparable to mycophenolate mofetil (MMF) and azathioprine.[3][4] | Meta-analysis |
| Lupus Nephritis | Complete & Partial Remission | At 24 weeks, CR was 38.9% and PR was 44.4%.[5] | Mok et al., 2008 | |
| Methotrexate | Rheumatoid Arthritis (RA) | ACR20/50/70 Response at 24 weeks | In combination with certolizumab pegol, ACR20 was 66.7% (vs. 36.8% for placebo).[6] | Phase 3, randomized, double-blind, placebo-controlled trial |
| RA | ACR20/50/70 Response at 24 weeks | As monotherapy, starting at 15 mg/week showed significant improvement in disease activity.[7] | Open-label, randomized controlled trial | |
| Belimumab | SLE | SRI-4 Response at 52 weeks | BLISS-52: 58% vs. 44% for placebo. BLISS-76: 43.2% vs. 33.5% for placebo.[8] | BLISS-52 and BLISS-76 Trials |
| Rituximab | RA (Anti-TNF refractory) | ACR20 Response at 24 weeks | 51% vs. 18% for placebo.[9][10] | REFLEX Trial |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the known signaling pathways and mechanisms of action for this compound and the selected novel immunosuppressants.
Experimental Protocols
This section details the methodologies for the key clinical trials cited in this guide.
This compound for Systemic Lupus Erythematosus (Kay et al., 1980)
-
Study Design: Open-label, single-center trial.
-
Patient Population: 11 steroid-treated patients with active SLE.
-
Intervention: this compound administered at a daily dose of 150-350 mg, in combination with stable or decreasing doses of prednisone.
-
Duration: 21 to 75-day initial course, with a second 90-day course for some patients.
-
Primary Efficacy Measures: Clinical parameters of disease activity, DNA binding, total hemolytic complement (CH50), and lymphocyte counts.
-
Key Assessments: Regular clinical evaluation, serological tests for DNA binding and complement levels, and complete blood counts with differential.
Belimumab for Systemic Lupus Erythematosus (BLISS-52 and BLISS-76 Trials)
-
Study Design: Phase 3, randomized, double-blind, placebo-controlled, multicenter trials.
-
Patient Population: Patients with active, autoantibody-positive SLE.
-
Intervention: Belimumab (1 mg/kg or 10 mg/kg) or placebo administered intravenously, in addition to standard of care therapy.
-
Duration: 52 weeks (BLISS-52) and 76 weeks (BLISS-76).
-
Primary Efficacy Endpoint: SLE Responder Index (SRI-4) at week 52. The SRI-4 is a composite endpoint requiring a ≥4-point reduction in the SELENA-SLEDAI score, no new BILAG A organ domain score and no more than one new BILAG B organ domain score, and no worsening (<0.3-point increase) in Physician's Global Assessment.
-
Key Assessments: SELENA-SLEDAI, BILAG, Physician's Global Assessment, and safety monitoring.
Rituximab for Rheumatoid Arthritis (REFLEX Trial)
-
Study Design: Phase 3, multicenter, randomized, double-blind, placebo-controlled trial.
-
Patient Population: Patients with active RA who had an inadequate response to one or more tumor necrosis factor (TNF) antagonists.
-
Intervention: A single course of two intravenous infusions of rituximab (1000 mg each) or placebo, administered two weeks apart, both in combination with a stable dose of methotrexate.
-
Duration: 24 weeks.
-
Primary Efficacy Endpoint: American College of Rheumatology 20% improvement criteria (ACR20) response at 24 weeks.
-
Key Assessments: ACR20, ACR50, and ACR70 response rates, Disease Activity Score in 28 joints (DAS28), and safety assessments.
Experimental Workflow
The following diagram illustrates a general workflow for a randomized controlled clinical trial in autoimmune diseases, applicable to the studies of the novel immunosuppressants discussed.
Conclusion
References
- 1. Efficacy and Safety of Subcutaneous Belimumab in Systemic Lupus Erythematosus: A Fifty‐Two–Week Randomized, Double‐Blind, Placebo‐Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Belimumab after B cell depletion therapy in patients with systemic lupus erythematosus (BEAT Lupus) protocol: a prospective multicentre, double-blind, randomised, placebo-controlled, 52-week phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of tacrolimus and other immunosuppressants in the treatment of systemic lupus erythematosus: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Rapid onset of efficacy predicts response to therapy with certolizumab plus methotrexate in patients with active rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medcentral.com [medcentral.com]
- 9. Rituximab for rheumatoid arthritis refractory to anti-tumor necrosis factor therapy: Results of a multicenter, randomized, double-blind, placebo-controlled, phase III trial evaluating primary efficacy and safety at twenty-four weeks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and Safety in RA Clinical Trials | RITUXAN® (rituximab) [rituxan.com]
Frentizole Analogs Demonstrate Potent Antitumor Activity by Targeting Tubulin
A comprehensive analysis of recently synthesized Frentizole analogs reveals significant antitumor properties, positioning them as promising candidates for further oncological drug development. These compounds exhibit potent antiproliferative effects, induce cell cycle arrest, and disrupt microtubule dynamics, pointing to a clear mechanism of action centered on tubulin inhibition.
This compound, a drug historically recognized for its immunosuppressive qualities, is now being repurposed and re-evaluated for its anticancer potential.[1] Recent studies have focused on synthesizing and testing a series of this compound analogs, which have demonstrated notable activity against various cancer cell lines, including HeLa and the glioblastoma cell line U87 MG.[2] This guide provides a comparative overview of the antitumor activity of these novel analogs, supported by experimental data and detailed protocols.
Comparative Antiproliferative Activity
The antitumor potential of this compound and its analogs was primarily assessed through their ability to inhibit cancer cell proliferation. The MTT assay was utilized to quantify the viability of HeLa and U87 MG cells following a 72-hour treatment with the compounds at a concentration of 10 μM.[2][3] The results, summarized in the table below, highlight the superior efficacy of several analogs compared to the parent compound, this compound.
| Compound | Cell Line | % Cell Viability (at 10 µM) |
| This compound | HeLa | 45.3 ± 2.5 |
| U87 MG | 68.7 ± 3.1 | |
| Analog 3ea | HeLa | 5.1 ± 0.4 |
| Analog 5b | HeLa | 8.9 ± 0.7 |
| Analog 5f | HeLa | 12.4 ± 1.1 |
| Control (untreated) | HeLa | 100 |
| U87 MG | 100 |
Data represents the mean ± standard deviation of triplicate experiments.
Mechanism of Action: Tubulin Inhibition and Cell Cycle Arrest
The primary mechanism underlying the antitumor activity of this compound and its active analogs is the inhibition of tubulin polymerization.[2] This disruption of microtubule formation leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptotic cell death.[2][3] Confocal microscopy has visually confirmed the disorganization of the microtubule network in HeLa cells treated with active this compound analogs.[4]
The proposed mechanism of action, from drug administration to apoptosis, is illustrated in the following diagram:
Figure 1. Signaling pathway of this compound analogs' antitumor activity.
Experimental Protocols
A standardized workflow was employed to evaluate the antitumor properties of the this compound analogs. This involved initial cell viability screening, followed by more detailed mechanistic studies for the most potent compounds.
Figure 2. Workflow for validating the antitumor activity of this compound analogs.
MTT Assay for Cell Proliferation
-
Cell Seeding: HeLa or U87 MG cells were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells were then treated with this compound or its analogs at a final concentration of 10 μM. Control wells were treated with the vehicle (DMSO).
-
Incubation: The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Following incubation, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and 100 μL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage relative to the untreated control cells.
Confocal Microscopy for Microtubule Analysis
-
Cell Culture and Treatment: HeLa cells were grown on glass coverslips and treated with the selected this compound analogs for 24 hours.
-
Fixation and Permeabilization: Cells were fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100 in PBS.
-
Immunostaining: The cells were then incubated with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody. Nuclei were counterstained with DAPI.
-
Imaging: The coverslips were mounted on glass slides, and images were acquired using a confocal microscope to visualize the microtubule network and nuclear morphology.
Conclusion
The synthesized analogs of this compound, particularly compounds 3ea, 5b, and 5f, exhibit significantly enhanced antitumor activity compared to the parent molecule. Their ability to inhibit tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis, underscores their potential as a novel class of antimitotic agents.[2] Further in vivo studies are warranted to fully evaluate the therapeutic efficacy and safety profile of these promising compounds for cancer treatment, with a particular focus on glioblastoma.[1][2]
References
- 1. This compound, a Nontoxic Immunosuppressive Drug, and Its Analogs Display Antitumor Activity via Tubulin Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound, a Nontoxic Immunosuppressive Drug, and Its Analogs Display Antitumor Activity via Tubulin Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Frentizole vs. Rapamycin: A Comparative Guide to mTOR Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Frentizole and rapamycin as inhibitors of the mammalian target of rapamycin (mTOR), a critical regulator of cell growth, proliferation, and metabolism. While rapamycin is a well-established, potent mTOR inhibitor, recent findings have identified this compound, an existing immunosuppressive drug, as a potential mTOR inhibitor, opening new avenues for research and therapeutic development.
At a Glance: this compound vs. Rapamycin as mTOR Inhibitors
| Feature | This compound | Rapamycin |
| Primary Mechanism of Action | Allosteric inhibitor of mTORC1; also reported as an Aβ-ABAD interaction inhibitor and a tubulin inhibitor. | Allosteric inhibitor of mTORC1.[1][2][3] |
| Binding Site on mTOR | FKBP12-Rapamycin Binding (FRB) domain. | FKBP12-Rapamycin Binding (FRB) domain.[1] |
| Reported Potency (IC50 for mTOR) | Not yet quantitatively determined; described as "relatively mild" in one study. | ~0.1 nM in HEK293 cells.[1][2][3] |
| Key Cellular Effects | Inhibition of p70 S6 Kinase (S6K) phosphorylation. | Potent inhibition of p70 S6 Kinase (S6K) and other mTORC1 substrates.[4] |
| Clinical Use | Previously studied as an immunosuppressant for conditions like rheumatoid arthritis and systemic lupus erythematosus. | FDA-approved immunosuppressant for organ transplant recipients and in the treatment of certain cancers.[4] |
Mechanism of Action: A Tale of Two Allosteric Inhibitors
Both this compound and rapamycin exert their inhibitory effects on mTORC1 through an allosteric mechanism. They do not directly compete with ATP at the kinase domain but rather bind to the FRB domain of mTOR.
Rapamycin , the archetypal mTOR inhibitor, first forms a complex with the intracellular protein FKBP12. This rapamycin-FKBP12 complex then binds to the FRB domain of mTOR within the mTORC1 complex, leading to a conformational change that hinders the access of substrates to the kinase active site, thereby inhibiting its activity.[1]
This compound , and its derivatives, are also suggested to bind to the FRB domain of mTOR, mimicking the action of rapamycin.[5][6] This interaction is believed to be responsible for the observed downstream effect of reduced p70 S6K phosphorylation. However, the body of evidence for this compound's mTOR inhibitory activity is significantly less extensive than for rapamycin. It is also important to note that this compound has been reported to have other mechanisms of action, including the inhibition of the Aβ-ABAD interaction and tubulin polymerization.[7]
Performance Data: A Gap in Direct Comparison
A direct quantitative comparison of the mTOR inhibitory potency of this compound and rapamycin is currently lacking in the scientific literature.
Rapamycin is a highly potent inhibitor of mTORC1. Numerous studies have established its IC50 value to be in the low nanomolar range.
This compound's mTOR inhibitory activity has been described as "relatively mild" in comparison to its synthesized derivatives in a key study.[6] While this study demonstrated a reduction in the phosphorylation of the mTORC1 substrate p70 S6K in response to this compound, it did not determine a specific IC50 value or directly compare its potency to rapamycin.
| Inhibitor | Cell Line | Assay | IC50 | Reference |
| Rapamycin | HEK293 | Endogenous mTOR activity | ~0.1 nM | [1][2][3] |
| This compound | - | - | Not Determined | - |
Further research is required to quantify the mTOR inhibitory potency of this compound and to perform a direct comparative analysis with rapamycin.
Experimental Protocols
In Vitro mTORC1 Kinase Assay
This protocol is adapted from established methods to measure the kinase activity of immunoprecipitated mTORC1 by assessing the phosphorylation of a recombinant substrate, such as 4E-BP1 or p70S6K.
1. Immunoprecipitation of mTORC1:
-
Lyse cultured cells (e.g., HEK293T) with a CHAPS-based lysis buffer to maintain the integrity of the mTORC1 complex.
-
Incubate the cell lysate with an antibody against an mTORC1 component (e.g., anti-mTOR or anti-Raptor) and protein A/G-agarose beads to immunoprecipitate the complex.
-
Wash the immunoprecipitates extensively to remove non-specific binding proteins.
2. Kinase Reaction:
-
Resuspend the immunoprecipitated mTORC1 in a kinase assay buffer containing MgCl2 and ATP.
-
Add the recombinant substrate (e.g., GST-p70S6K).
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
3. Detection of Substrate Phosphorylation:
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Perform a western blot using a phospho-specific antibody against the substrate (e.g., anti-phospho-p70S6K Thr389).
-
Detect the signal using an appropriate secondary antibody and chemiluminescence.
Western Blot for p70S6K Phosphorylation
This protocol outlines the key steps for assessing the in-cell inhibition of mTORC1 by analyzing the phosphorylation status of its downstream target, p70S6K.
1. Cell Treatment and Lysis:
-
Culture cells to the desired confluency and treat with this compound, rapamycin, or a vehicle control for the specified time and concentration.
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
2. Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding loading buffer and heating.
3. SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
4. Antibody Incubation and Detection:
-
Incubate the membrane with a primary antibody specific for phosphorylated p70S6K (e.g., anti-phospho-p70S6K at Thr389).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total p70S6K.
Summary and Future Directions
Rapamycin is a well-characterized and highly potent allosteric inhibitor of mTORC1, with a substantial body of research supporting its mechanism and efficacy. In contrast, this compound has only recently been identified as a potential mTOR inhibitor, also acting via an allosteric mechanism targeting the FRB domain.
The key distinction lies in the available quantitative data. While rapamycin's potency is well-defined in the nanomolar range, the inhibitory concentration of this compound against mTOR has not been established, with qualitative descriptions suggesting it is a less potent inhibitor than its derivatives.
Future research should focus on:
-
Quantitative analysis: Determining the IC50 of this compound for mTOR inhibition in various cell lines and in cell-free kinase assays.
-
Direct comparison: Performing head-to-head studies comparing the dose-dependent effects of this compound and rapamycin on mTORC1 signaling and downstream cellular processes.
-
Specificity profiling: Investigating the broader kinase inhibitory profile of this compound to understand its selectivity for mTOR.
This comparative guide highlights the current understanding of this compound and rapamycin as mTOR inhibitors. While rapamycin remains the benchmark, the discovery of mTOR inhibitory activity in a distinct chemical scaffold like this compound presents exciting opportunities for the development of novel therapeutics targeting this crucial signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Targeting mTOR with rapamycin: One dose does not fit all - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound derivatives with mTOR inhibiting and senomorphic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Secure Verification [cherry.chem.bg.ac.rs]
- 7. This compound, a Nontoxic Immunosuppressive Drug, and Its Analogs Display Antitumor Activity via Tubulin Inhibition [mdpi.com]
Frentizole: A Comparative Analysis of its Anticancer Effects on Various Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Frentizole, an immunosuppressive drug, has recently been identified as a potential antitumor agent. This guide provides a comparative analysis of its effects on different cancer cell lines based on available experimental data. The information is intended to support further research and drug development efforts in oncology.
Quantitative Data Summary
The antiproliferative activity of this compound has been evaluated against several human cancer cell lines, as well as non-tumorigenic and murine cell lines to assess its selectivity. The half-maximal inhibitory concentration (IC50) values, determined by the MTT assay after 72 hours of treatment, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Selectivity |
| HeLa | Cervical Carcinoma | 2.6 ± 0.3[1] | |
| A-172 | Glioblastoma | > 10[1] | |
| U87MG | Glioblastoma | 4.8 ± 0.9[1] | |
| HEK-293 | Non-tumorigenic Human Embryonic Kidney | > 10[1] | Selective |
| J774 | Murine Macrophage | > 10[1] | Selective |
Note: The data indicates that this compound shows selective antiproliferative activity against HeLa and U87MG cancer cell lines, with less effect on the non-tumorigenic HEK-293 and murine J774 cell lines at the tested concentrations. Its effect on the A-172 glioblastoma cell line was not significant within the tested range.
Mechanism of Action: Tubulin Inhibition
Current research indicates that this compound exerts its anticancer effects by inhibiting tubulin polymerization.[1][2] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis.[1] Docking studies further suggest that this compound likely binds to the colchicine site on tubulin to elicit this effect.[1][2]
Caption: this compound's mechanism of action leading to apoptosis.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the analysis of this compound's anticancer effects.
Antiproliferative Activity (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.
-
Cell Plating: Seed cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours at 37°C.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically from 0.001 to 100 µM) and incubate for 72 hours.
-
MTT Addition: Add 100 µL of MTT solution (0.5 mg/mL in media) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully aspirate the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values using a sigmoidal dose-response curve.
Caption: Workflow for the MTT-based cell viability assay.
Cell Cycle Analysis (Flow Cytometry)
This protocol is used to determine the effect of this compound on cell cycle progression.
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24, 48, and 72 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Microtubule Network Visualization (Confocal Microscopy)
This protocol is used to visualize the effect of this compound on the microtubule network.
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound at its IC50 concentration for 24 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Immunostaining:
-
Block with 1% BSA in PBS.
-
Incubate with a primary antibody against α-tubulin.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
-
Nuclear Staining: Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips on slides and visualize the microtubule network and nuclei using a confocal microscope.
Comparative Discussion
The available data, primarily from a 2023 study on repurposing this compound, demonstrates its potential as a selective anticancer agent.[1] The drug shows promising activity against cervical cancer (HeLa) and a specific type of glioblastoma (U87MG) cell lines, while exhibiting minimal toxicity towards non-cancerous cells.[1] The mechanism of action, through tubulin inhibition, is a well-established strategy in cancer therapy.[1][2]
However, the current body of research on this compound's anticancer properties is limited. Further studies are warranted to expand the investigation to a broader range of cancer cell lines, including those from breast, lung, and colon cancers, to better understand its therapeutic potential across different malignancies. In vivo studies are also crucial to validate these in vitro findings and to assess the drug's efficacy and safety in a whole-organism context.
References
- 1. This compound, a Nontoxic Immunosuppressive Drug, and Its Analogs Display Antitumor Activity via Tubulin Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Nontoxic Immunosuppressive Drug, and Its Analogs Display Antitumor Activity via Tubulin Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Frentizole vs. Azathioprine: A Comparative Guide to Immunomodulatory Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the immunomodulatory properties of Frentizole and Azathioprine, focusing on their mechanisms of action, effects on immune cell populations, and efficacy in preclinical models. The information is intended to support research and development in the field of immunology and drug discovery.
At a Glance: Key Immunomodulatory Differences
| Feature | This compound | Azathioprine |
| Primary Mechanism | Tubulin polymerization inhibition, leading to cell cycle arrest and apoptosis.[1][2][3] Preferential effects on cytotoxic/suppressor T-cells have also been reported.[4] | Prodrug converted to 6-thioguanine nucleotides (6-TGNs), which inhibit de novo purine synthesis.[5] This leads to the induction of T-cell apoptosis through the blockade of Rac1 activation. |
| Primary Cellular Target | Preferentially affects cytotoxic/suppressor T-lymphocyte subpopulations.[4] | Proliferating lymphocytes (both T- and B-cells). |
| Clinical Applications | Investigated for autoimmune diseases such as systemic lupus erythematosus (SLE) and rheumatoid arthritis.[6] | Used in organ transplantation, rheumatoid arthritis, and inflammatory bowel disease.[5][7][8][9][10][11] |
Mechanism of Action and Signaling Pathways
This compound:
This compound, a benzimidazoleurea derivative, exerts its immunomodulatory effects primarily through the inhibition of tubulin polymerization.[1][2][3] This disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis in proliferating cells.[1][3] While the precise signaling cascade linking tubulin inhibition to its preferential effect on cytotoxic/suppressor T-cells is not fully elucidated, it is hypothesized that these lymphocyte subsets are more susceptible to microtubule disruption during their activation and proliferation.
Azathioprine:
Azathioprine is a prodrug that is converted non-enzymatically to 6-mercaptopurine (6-MP). 6-MP is then metabolized to 6-thioguanine nucleotides (6-TGNs). The triphosphate form, 6-thio-GTP, is the primary active metabolite. In activated T-cells, co-stimulation via the T-cell receptor (TCR) and CD28 leads to the activation of the small GTPase Rac1. 6-thio-GTP competes with GTP for binding to Rac1, thereby inhibiting its activation. This blockade of Rac1 signaling prevents the activation of downstream pathways, including MEK, NF-κB, and the anti-apoptotic protein Bcl-xL. The ultimate result is the induction of apoptosis in activated T-lymphocytes.
Comparative Efficacy: Preclinical Data
Direct comparative studies in murine models have demonstrated differences in the immunosuppressive profiles of this compound and Azathioprine.
Table 1: Effect on Humoral Immunity in Mice
| Parameter | This compound | Azathioprine | Reference |
| Primary Plaque Forming Cell (PFC) Response to Sheep Red Blood Cells (SRBC) | More potent suppression at lower doses | Less potent, required higher doses for suppression | [12] |
| Secondary PFC Response to SRBC | More potent suppression at lower doses | Less potent | [12] |
| Serum Antibody Titers (short-term therapy) | Prolonged suppression | No prolonged suppression | [12] |
| Primary Response to T-independent Antigen (TNP-LPS) | More effective suppression | Least effective agent | [12] |
Table 2: Effect on Cellular Immunity in Mice
| Parameter | This compound | Azathioprine | Reference |
| Systemic Graft vs. Host Reaction (GVHR) | Suppression observed | Effective suppression, inhibited parental T-cell proliferation | [13] |
| Local GVHR | Less effective than Cyclophosphamide | Less effective than Cyclophosphamide | [13] |
| Mitogenic Responsiveness of Spleen Cells (8-day therapy) | No selective effect on T- or B-cells noted | Suggested selectivity for T-cells | [13] |
Experimental Protocols
Plaque-Forming Cell (PFC) Assay
This assay is utilized to enumerate antibody-producing cells (plasma cells) in a suspension of spleen cells.
-
Immunization: Mice are immunized via intraperitoneal injection with a suspension of sheep red blood cells (SRBCs).
-
Drug Administration: this compound, Azathioprine, or a vehicle control is administered to the mice according to the desired dosing regimen and schedule.
-
Spleen Harvest: At the peak of the primary immune response (typically 4-5 days post-immunization), mice are euthanized, and their spleens are aseptically removed.
-
Cell Suspension Preparation: A single-cell suspension of splenocytes is prepared by mechanical disruption of the spleen and filtration to remove debris.
-
Plating: The splenocytes are mixed with a suspension of SRBCs and a source of complement (e.g., guinea pig serum) in a semi-solid agar medium. This mixture is then plated in a suitable chamber.
-
Incubation: The plates are incubated at 37°C. During this time, B-cells that are producing anti-SRBC antibodies will secrete them into the surrounding medium.
-
Plaque Formation and Enumeration: The secreted antibodies bind to the surrounding SRBCs, and in the presence of complement, cause their lysis. This creates a clear zone, or "plaque," around each antibody-producing cell. The number of plaques is then counted, providing a measure of the number of antibody-forming cells per spleen or per million splenocytes.
Graft-versus-Host Reaction (GVHR) Assay
This assay assesses the ability of T-lymphocytes from a donor to recognize and attack the tissues of a recipient, a measure of cell-mediated immunity.
-
Donor Cell Preparation: T-lymphocytes are isolated from a parental strain of mouse (e.g., spleen cells from a C57BL/6 mouse).
-
Recipient Preparation and Cell Transfer: The parental T-cells are injected into F1 hybrid recipient mice (e.g., (C57BL/6 x DBA/2)F1). The F1 recipient does not recognize the parental cells as foreign, but the parental T-cells recognize the alloantigens of the other parental strain in the F1 recipient's tissues.
-
Drug Administration: The recipient mice are treated with this compound, Azathioprine, or a vehicle control over a specified period.
-
Monitoring: The mice are monitored for clinical signs of GVHR, which can include weight loss, hunched posture, ruffled fur, and diarrhea.
-
Assessment of GVHR Severity: After a defined period (e.g., 8-10 days), the mice are euthanized, and the severity of the GVHR is assessed. A common method is the spleen index, calculated as the ratio of spleen weight to body weight. An increase in the spleen index is indicative of GVHR, and a reduction in the spleen index by the test compound indicates immunosuppressive activity.
Conclusion
This compound and Azathioprine are both effective immunomodulatory agents but operate through distinct mechanisms of action and exhibit different preferential effects on immune cell populations. Azathioprine's well-defined mechanism of purine synthesis inhibition and subsequent induction of T-cell apoptosis via the Rac1 signaling pathway has led to its established use in various clinical settings. This compound's mechanism, centered on tubulin inhibition, and its reported preferential effects on cytotoxic/suppressor T-cells, suggest a different therapeutic profile. The preclinical comparative data indicate that this compound may be more potent in suppressing certain humoral and cellular immune responses in murine models. This guide provides a foundation for further research into the nuanced immunomodulatory effects of these and other compounds, aiding in the development of more targeted and effective therapies for immune-mediated diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, a Nontoxic Immunosuppressive Drug, and Its Analogs Display Antitumor Activity via Tubulin Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Nontoxic Immunosuppressive Drug, and Its Analogs Display Antitumor Activity via Tubulin Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The immunomodulatory action of this compound, a novel immunosuppressive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comment Azathioprine – clinical implications of its use [termedia.pl]
- 6. This compound therapy of active systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Azathioprine for treating rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Azathioprine in early rheumatoid arthritis. Comparison with gold and chloroquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Azathioprine for treating rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Perspectives in clinical research on Azathioprine for steroid-dependent ulcerative colitis [frontiersin.org]
- 11. Perspectives in clinical research on Azathioprine for steroid-dependent ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative effects of azathioprine, cyclophosphamide and this compound on humoral immunity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative effects of azathioprine, cyclophosphamide and this compound on cellular immunity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Frentizole's Senomorphic Profile: A Comparative Analysis Against Leading Senolytics
For Immediate Release
[City, State] – November 10, 2025 – A new comparative guide offers researchers and drug development professionals a first look into the senomorphic properties of Frentizole, an immunosuppressive agent, benchmarked against established senolytic compounds. This guide provides a data-driven comparison, detailed experimental protocols, and visual pathways to objectively assess this compound's potential in the rapidly evolving field of geroscience.
Cellular senescence, a state of irreversible cell-cycle arrest, is a fundamental driver of aging and age-related diseases.[1][2] While senolytic agents selectively destroy senescent cells, senomorphic compounds modulate their harmful characteristics, such as the pro-inflammatory Senescence-Associated Secretory Phenotype (SASP), without inducing cell death.[3][4] This guide explores recent findings suggesting this compound and its derivatives possess senomorphic and, in some contexts, selective senolytic effects, positioning them as intriguing candidates for further investigation.[5][6]
Comparative Analysis of Bioactive Agents
The following table summarizes the performance of this compound derivatives against well-documented senolytic and senomorphic agents. Data is compiled from recent preclinical studies.
| Compound | Class | Primary Mechanism of Action | Effect on Senescent Cells | Key SASP Modulation | Relevant In Vitro/In Vivo Models |
| This compound Derivative (Cmpd 4) | Senomorphic/Senolytic | mTOR Inhibition, potential Aβ-ABAD interaction disruption.[5][7][8][9] | Selective cytotoxicity in some senescent cell types (e.g., docetaxel-induced).[6] | Data on specific SASP factor modulation is emerging. | Docetaxel-induced senescent human fibroblasts (BJ); In vivo safety studies in mice.[6] |
| Dasatinib + Quercetin (D+Q) | Senolytic | Dasatinib: Tyrosine kinase inhibitor; Quercetin: PI3K/AKT inhibitor.[1][10][11] | Induces apoptosis in a broad range of senescent cells.[10][12] | Reduces pro-inflammatory cytokines (e.g., IL-6, IL-8). | Senescent pre-adipocytes, endothelial cells; Aged mice.[1][12] |
| Fisetin | Senolytic | Flavonoid; PI3K/AKT/mTOR and NF-κB pathway inhibition.[10][13] | Induces apoptosis; effective in irradiated HUVECs.[14] | Suppresses pro-inflammatory SASP components. | Aged mice; Human and mouse endothelial cells.[14] |
| Navitoclax (ABT-263) | Senolytic | BCL-2 family inhibitor (BCL-xL, BCL-2, BCL-w).[10][11] | Potent induction of apoptosis in senescent cells dependent on BCL-2 pathways.[12] | Reduces SASP by eliminating senescent cells. | Various preclinical cancer and aging models.[12] |
| Metformin | Senomorphic | AMPK activation; NF-κB pathway inhibition.[3][15] | Suppresses SASP without eliminating cells.[3][4] | Decreases expression of IL-1β and IL-6.[3] | Senescent IMR-90 fibroblasts; Aged mice.[3] |
| Rapamycin (Sirolimus) | Senomorphic | mTOR inhibitor.[13][15] | Potent SASP suppressor.[13] | Inhibits translation of key SASP components like IL-1α. | Multiple cell types and animal models of aging. |
Experimental Methodologies
Detailed protocols are crucial for the reproducibility and validation of findings. Below are methodologies for key experiments used to characterize senomorphic and senolytic agents.
Induction of Cellular Senescence
-
Cell Lines: Normal human diploid fibroblasts (e.g., IMR-90, BJ) or human umbilical vein endothelial cells (HUVECs).
-
Method 1: Replicative Senescence: Cells are serially passaged until they reach the Hayflick limit, characterized by a cessation of proliferation.
-
Method 2: Stress-Induced Premature Senescence (SIPS):
-
Drug-Induced Senescence: Cells are treated with a sub-lethal dose of a DNA-damaging agent (e.g., Doxorubicin at 250 nM for 24 hours or Docetaxel) followed by a recovery period of 7-10 days.[6]
-
Irradiation-Induced Senescence: Cells are exposed to a single dose of ionizing radiation (e.g., 10 Gy) and cultured for 10-14 days.
-
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
-
Principle: A widely used biomarker for senescent cells, reflecting increased lysosomal mass and activity.[16]
-
Protocol:
-
Wash cultured cells with PBS.
-
Fix cells with 2% formaldehyde and 0.2% glutaraldehyde for 5 minutes.
-
Wash cells again with PBS.
-
Incubate cells at 37°C (without CO2) for 12-16 hours in a staining solution containing: 1 mg/mL of X-gal (5-bromo-4-chloro-3-indolyl β-D-galactopyranoside), 40 mM citric acid/sodium phosphate buffer (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, and 2 mM MgCl2.
-
Observe cells under a microscope for the development of a blue precipitate in the cytoplasm.
-
Quantify the percentage of blue-staining cells out of the total cell number.
-
Cell Viability and Senolytic Activity Assay
-
Principle: To distinguish between senolytic (cell-killing) and senomorphic (non-killing) effects by comparing drug toxicity in senescent versus non-senescent (proliferating) cells.
-
Protocol:
-
Plate both senescent and non-senescent cells in 96-well plates.
-
Treat cells with a range of concentrations of the test compound (e.g., this compound derivatives, D+Q) for 48-72 hours.
-
Assess cell viability using a standard method such as the Crystal Violet (CV) assay or MTT assay.
-
Calculate the percentage of viable cells relative to vehicle-treated controls. A selective senolytic effect is noted when the IC50 value is significantly lower for senescent cells.[6]
-
SASP Analysis by ELISA or Luminex Assay
-
Principle: To quantify the secretion of key pro-inflammatory SASP factors.
-
Protocol:
-
Culture senescent cells until they exhibit a robust SASP.
-
Replace the culture medium with serum-free medium and treat with the test compound for 24-48 hours.
-
Collect the conditioned media.
-
Centrifuge to remove cellular debris.
-
Analyze the supernatant for concentrations of specific cytokines and chemokines (e.g., IL-6, IL-8, CXCL1) using commercially available ELISA kits or a multiplex Luminex panel.
-
Visualizing Cellular Pathways and Workflows
Key Signaling Pathways in Cellular Senescence
Cellular senescence is governed by complex signaling networks. The p16INK4a/Rb and p53/p21CIP1 pathways are central tumor-suppressive mechanisms that enforce cell cycle arrest in response to damage or stress.[2]
Caption: Core pathways leading to cellular senescence.
General Workflow for Evaluating Senotherapeutics
The identification and validation of senomorphic or senolytic compounds follow a structured experimental pipeline, progressing from in vitro screening to in vivo validation.
Caption: A typical experimental workflow for senotherapeutic drug discovery.
Senolytic vs. Senomorphic Mechanisms of Action
This diagram illustrates the fundamental difference between senolytic and senomorphic therapeutic strategies for targeting senescent cells.
Caption: Contrasting the mechanisms of senolytic and senomorphic agents.
References
- 1. Targeting Senescence: A Review of Senolytics and Senomorphics in Anti-Aging Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Senotherapeutics and Their Molecular Mechanism for Improving Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound derivatives with mTOR inhibiting and senomorphic properties [publications.cuni.cz]
- 6. Secure Verification [cherry.chem.bg.ac.rs]
- 7. Secure Verification [cherry.chem.bg.ac.rs]
- 8. medchemexpress.com [medchemexpress.com]
- 9. abmole.com [abmole.com]
- 10. droracle.ai [droracle.ai]
- 11. researchgate.net [researchgate.net]
- 12. Senolytic drugs: from discovery to translation [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Strategies for senolytic drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Head-to-Head Showdown: Frentizole vs. Other Benzothiazole Derivatives in Immunosuppression and Cancer Therapy
For Immediate Release
In the dynamic landscape of drug discovery, the benzothiazole scaffold has emerged as a privileged structure, yielding compounds with a wide array of biological activities. This guide provides a comprehensive head-to-head comparison of Frentizole, a benzothiazole derivative originally developed as an immunosuppressant, and other notable benzothiazole derivatives that have demonstrated significant potential in both immunology and oncology. This report is tailored for researchers, scientists, and drug development professionals, offering a clear overview of the current research, supported by experimental data, to inform future development efforts.
At a Glance: Comparative Bioactivity
The following tables summarize the quantitative data on the immunosuppressive and anticancer activities of this compound and other selected benzothiazole derivatives. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution.
Table 1: Immunosuppressive Activity of Benzothiazole Derivatives
| Compound | Assay | Target/Cell Line | IC50 (µM) | Reference |
| This compound | Lymphocyte Proliferation (Con A-stimulated) | Human Lymphocytes | Approx. 0.42 µM (125 ng/ml) | [1] |
| BD750 | T-cell Proliferation (anti-CD3/anti-CD28 stimulated) | Mouse T-cells | 1.5 ± 0.2 | [2] |
| T-cell Proliferation (anti-CD3/anti-CD28 stimulated) | Human T-cells | 1.1 ± 0.2 | [2] | |
| Compound 2 | T-cell Proliferation (PHA-activated) | Human PBMCs | 11.9 ± 1.2 | [3][4] |
| IL-2 Production | Human PBMCs | <4.0 | [3][4] | |
| Compound 4 | T-cell Proliferation (PHA-activated) | Human PBMCs | 8.2 ± 0.1 | [3][4] |
| IL-2 Production | Human PBMCs | 12.8 ± 1.0 | [3][4] | |
| Compound 5 | T-cell Proliferation (PHA-activated) | Human PBMCs | 3.7 ± 0.5 | [3][4] |
| IL-4 Production | Human PBMCs | <4.0 | [3][4] | |
| Compound 8 | T-cell Proliferation (PHA-activated) | Human PBMCs | 7.4 ± 1.1 | [3][4] |
| IL-2 Production | Human PBMCs | 11.2 ± 1.2 | [3][4] | |
| IL-4 Production | Human PBMCs | 10.5 ± 1.0 | [3][4] | |
| Compound 12 | T-cell Proliferation (PHA-activated) | Human PBMCs | 10.1 ± 1.8 | [3][4] |
| IL-4 Production | Human PBMCs | 40.3 ± 2.5 | [3][4] | |
| Compound 18 | T-cell Proliferation (PHA-activated) | Human PBMCs | 10.5 ± 0.9 | [3][4] |
| IL-2 Production | Human PBMCs | 10.2 ± 0.8 | [3][4] | |
| IL-4 Production | Human PBMCs | 13.9 ± 1.5 | [3][4] |
Note: IC50 for this compound was converted from ng/ml to µM based on its molecular weight of 299.35 g/mol .
Table 2: Anticancer Activity of this compound and Other Benzothiazole Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | HeLa | Cervical Cancer | 4.3 ± 0.3 | [5][6] |
| A-172 | Glioblastoma | >10 | [5][6] | |
| U-87 MG | Glioblastoma | 5.2 ± 0.4 | [5][6] | |
| HEK-293 (non-tumorigenic) | Embryonic Kidney | >10 | [5][6] | |
| J774 (murine macrophage) | Macrophage | 3.6 ± 0.3 | [5] | |
| This compound Analog (5b) | HeLa | Cervical Cancer | 1.8 ± 0.2 | [5] |
| This compound Analog (5f) | HeLa | Cervical Cancer | 2.5 ± 0.2 | [5] |
| Compound B7 | A431 | Epidermoid Carcinoma | 1.63 ± 0.12 | [7] |
| A549 | Non-small Cell Lung Cancer | 2.15 ± 0.18 | [7] | |
| H1299 | Non-small Cell Lung Cancer | 3.27 ± 0.25 | [7] | |
| YLT322 | SMMC-7721 | Hepatocellular Carcinoma | 0.58 ± 0.07 | [8] |
| Bel-7402 | Hepatocellular Carcinoma | 0.62 ± 0.09 | [8] | |
| Compound 1k | HepG2 | Hepatocellular Carcinoma | 1.5 ± 0.2 | [9] |
| MCF-7 | Breast Cancer | 3.2 ± 0.4 | [9] |
Delving into the Mechanisms: Signaling Pathways and Cellular Effects
The diverse biological activities of benzothiazole derivatives stem from their ability to interact with various cellular targets and signaling pathways.
This compound's Dual-Action Mechanism
Recent studies have unveiled a fascinating dual-action mechanism for this compound. While its immunosuppressive effects are attributed to the inhibition of lymphocyte proliferation, its anticancer properties are linked to the disruption of microtubule dynamics.
References
- 1. Effect of this compound on mitogen-induced blastogenesis in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BD750, a benzothiazole derivative, inhibits T cell proliferation by affecting the JAK3/STAT5 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The immunomodulation potential of the synthetic derivatives of benzothiazoles: Implications in immune system disorders through in vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound, a Nontoxic Immunosuppressive Drug, and Its Analogs Display Antitumor Activity via Tubulin Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.plos.org [journals.plos.org]
- 9. scispace.com [scispace.com]
Frentizole and Lifespan Extension in Mice: An Analysis of an Unreplicated Finding
A 1982 study first reported that the immunosuppressive drug Frentizole extended the lifespan of autoimmune-prone mice. However, a comprehensive review of the scientific literature reveals a striking absence of any direct replication of this finding. While the original study provided initial data, the lack of follow-up research leaves the effect of this compound on lifespan an isolated observation rather than a confirmed phenomenon. This guide provides a detailed look at the original findings and discusses potential, though unproven, mechanisms of action in the context of aging research.
Original Study Findings: A Lack of Corroboration
The sole study reporting a lifespan-extending effect of this compound was published in 1982 by Walker et al. in the journal Arthritis & Rheumatism. The research focused on the drug's impact on female New Zealand Black/New Zealand White (NZB/NZW) mice, a strain that spontaneously develops a fatal autoimmune disease resembling systemic lupus erythematosus. Due to this pathology, these mice have a significantly shorter lifespan than non-autoimmune strains, with an average lifespan of approximately 245 days for females.
The key findings from this study are summarized below.
Quantitative Data on Lifespan
The abstract of the 1982 paper by Walker et al. states that high-dose this compound treatment, when initiated in young mice, "prolonged significantly" their longevity.[1] Unfortunately, the full text of this study is not readily accessible, limiting the available quantitative data to what is presented in the abstract.
| Treatment Group | Dosage | Age at Treatment Initiation | Lifespan Outcome |
| High-Dose this compound | 80-84 mg/kg/day | 8 weeks ("young") | Longevity was "prolonged significantly" |
| Low-Dose this compound | 8 mg/kg/day | 8 weeks ("young") | Not specified in the abstract |
| Control | No drug | 8 weeks ("young") | Followed until spontaneous death |
Data extracted from the abstract of Walker SE, Solsky M, Schnitzer B. Prolonged lifespans in female NZB/NZW mice treated with the experimental immunoregulatory drug this compound. Arthritis Rheum. 1982 Nov;25(11):1291-7.[1]
It is crucial to note that without the full study, specific metrics such as median and maximum lifespan in days, as well as survival curve data, are unavailable.
Experimental Protocol of the Original Study
Based on the abstract, the experimental design of the 1982 study was as follows:
-
Animal Model: Female New Zealand Black/New Zealand White (NZB/NZW) F1 hybrid mice.
-
Study Arms:
-
"Young" Cohort: Treatment initiated at 8 weeks of age.
-
Group 1: High-dose this compound (80-84 mg/kg/day).
-
Group 2: Low-dose this compound (8 mg/kg/day).
-
Group 3: Control (no drug).
-
These mice were monitored until their natural death.
-
-
"Old" Cohort: Treatment initiated at 24 weeks of age in mice with established disease.
-
These groups were treated for 12 weeks and then euthanized; thus, this arm of the study was not designed to assess lifespan.
-
-
-
Drug Administration: The route of administration is not specified in the abstract, but daily oral gavage or administration in food or water are common methods.
-
Primary Outcome for "Young" Cohort: Spontaneous lifespan.
-
Other Parameters Measured: Anti-DNA antibody levels, renal disease progression, cause of death, and spleen cell mitogenic responses.
Experimental workflow of the lifespan study in young NZB/NZW mice.
The Absence of Replication Studies
A thorough search of the scientific literature reveals no subsequent studies that have attempted to replicate the lifespan-extending findings of this compound in any mouse strain. The original 1982 paper has been cited in other research, but typically in the context of this compound's immunosuppressive effects on lupus models. This lack of follow-up is significant and means that the initial observation, while intriguing, has not been independently verified and remains an isolated finding.
Potential Mechanisms of Action Relevant to Aging
While the lifespan-extending effect of this compound has not been replicated, more recent research into its biological activities has uncovered potential mechanisms that are relevant to the field of aging. It is important to emphasize that these are not proven mechanisms for lifespan extension by this compound but represent plausible avenues for future investigation.
-
Immunosuppression and "Inflammaging": The original study's context was an autoimmune disease model. The lifespan extension observed was likely a direct result of ameliorating the fatal autoimmune condition.[1] Chronic inflammation, a hallmark of both autoimmunity and the aging process (often termed "inflammaging"), is a known driver of age-related diseases. By suppressing the overactive immune system in the NZB/NZW mice, this compound may have simply delayed the disease-specific mortality, rather than slowing the fundamental aging process.
-
mTOR Inhibition: A 2023 study on this compound derivatives proposed that these compounds, and likely this compound itself, can bind to and inhibit the mammalian target of rapamycin (mTOR).[2][3] The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and metabolism. Inhibition of this pathway by drugs like rapamycin is one of the most robust and well-documented interventions to extend lifespan in a variety of species, including mice. If this compound is indeed an mTOR inhibitor, this would provide a strong theoretical basis for a pro-longevity effect.
-
Interaction with Amyloid-Beta: this compound and its derivatives have been investigated for their ability to interact with amyloid-beta (Aβ), the peptide that forms plaques in the brains of Alzheimer's disease patients.[2] Specifically, this compound has been identified as an inhibitor of the interaction between Aβ and amyloid-binding alcohol dehydrogenase (ABAD), a mitochondrial enzyme.[4] This interaction is thought to contribute to mitochondrial dysfunction and oxidative stress, which are also implicated in the aging process. By potentially mitigating Aβ-related toxicity, this compound could impact age-related neurodegeneration.
Potential signaling pathways of this compound relevant to aging.
Conclusion
The claim that this compound extends lifespan in mice is based on a single, unreplicated study from 1982 conducted in a short-lived, disease-prone mouse strain. While the original finding was statistically significant, the absence of independent verification over the past four decades makes it impossible to conclude that this compound is a genuine geroprotective compound. The observed effect was most likely secondary to the amelioration of a fatal autoimmune disease.
However, recent discoveries regarding this compound's potential to inhibit the mTOR pathway and interfere with amyloid-beta-related toxicity suggest that it may possess biological activities relevant to the fundamental processes of aging. These modern insights, while promising, require rigorous investigation through new, well-controlled lifespan studies in standard, non-autoimmune mouse models to determine if the original observation was more than a disease-specific phenomenon. Until such studies are conducted, the effect of this compound on lifespan remains an open and intriguing question.
References
- 1. Prolonged lifespans in female NZB/NZW mice treated with the experimental immunoregulatory drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound derivatives with mTOR inhibiting and senomorphic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Secure Verification [cherry.chem.bg.ac.rs]
- 4. medchemexpress.com [medchemexpress.com]
Independent Verification of Frentizole's Binding to the Colchicine Site: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Frentizole's activity with established colchicine-site inhibitors, supported by available experimental data. While direct quantitative data on this compound's binding to purified tubulin is not currently available in the public domain, this guide summarizes its cellular effects and compares them to the direct tubulin-binding affinities of well-characterized compounds.
Executive Summary
This compound, a drug previously investigated for its immunosuppressive properties, has recently been identified as a potential antimitotic agent.[1][2][3] Studies indicate that its mechanism of action is consistent with the inhibition of tubulin polymerization, and computational docking models predict its interaction with the colchicine-binding site on the β-tubulin subunit.[1][2][3] This guide aims to provide a comparative analysis of this compound against known colchicine-site inhibitors to aid researchers in evaluating its potential as a microtubule-targeting agent.
Quantitative Data Comparison
The following table summarizes the available inhibitory concentrations for this compound against cancer cell lines and compares them with the direct tubulin polymerization inhibition and binding affinities of established colchicine-site ligands. It is crucial to note the different nature of the presented data: this compound's values are from cell-based assays, while the comparators' data are from in vitro assays with purified tubulin.
| Compound | Target/Assay | IC50 / Ki / Kd (µM) | Reference |
| This compound | HeLa cells (Antiproliferative) | Low µM range | [3] |
| U87MG cells (Antiproliferative) | 7.33 | [3] | |
| Colchicine | Tubulin Polymerization Inhibition | ~1 - 2.5 | [4] |
| Combretastatin A-4 | Tubulin Polymerization Inhibition | ~2.5 | [4] |
| Podophyllotoxin | Tubulin Polymerization Inhibition | Not explicitly stated, but potent | |
| Nocodazole | Tubulin Polymerization Inhibition | ~5 | [4] |
| Tubulin Binding (Kd) | ~1 | [5] |
Note: The IC50 values for this compound reflect its effect on cell proliferation, which can be influenced by various cellular factors beyond direct tubulin binding. The IC50 values for the comparator compounds represent their direct effect on the polymerization of purified tubulin, providing a more direct measure of their interaction with the target protein.
Experimental Methodologies
This section details the common experimental protocols used to assess the binding and inhibitory activity of compounds at the colchicine site of tubulin.
Tubulin Polymerization Assay (Turbidimetric Method)
This assay measures the increase in turbidity as a result of microtubule formation from purified tubulin dimers. Inhibitors of polymerization will reduce the rate and extent of this turbidity increase.
Protocol:
-
Reagents:
-
Purified tubulin (>99%)
-
G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 5% glycerol)
-
Test compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Positive control (e.g., Colchicine)
-
Negative control (solvent vehicle)
-
-
Procedure:
-
On ice, prepare reaction mixtures in a 96-well plate containing G-PEM buffer and the desired concentrations of the test compound or controls.
-
Add purified tubulin to each well to a final concentration of approximately 3-5 mg/mL.
-
Place the plate in a temperature-controlled spectrophotometer pre-warmed to 37°C.
-
Monitor the change in absorbance at 340 nm every 30 seconds for 60-90 minutes.
-
The IC50 value is determined as the concentration of the compound that inhibits the maximum rate of tubulin polymerization by 50%.[4]
-
Competitive Colchicine Binding Assay
This assay determines if a test compound binds to the colchicine site by measuring its ability to compete with a labeled colchicine analog for binding to tubulin.
Protocol:
-
Reagents:
-
Purified tubulin
-
Binding buffer (e.g., 10 mM sodium phosphate, 1 mM EDTA, pH 7.0)
-
[³H]-Colchicine (radiolabeled) or a fluorescent colchicine analog
-
Test compound at various concentrations
-
Unlabeled colchicine (for determining non-specific binding)
-
-
Procedure:
-
Incubate purified tubulin with various concentrations of the test compound in the binding buffer.
-
Add the labeled colchicine analog at a fixed concentration to all samples and incubate to allow binding to reach equilibrium.
-
Separate the tubulin-bound from the free labeled colchicine. This can be achieved through methods like gel filtration, filtration through a nitrocellulose membrane, or scintillation proximity assay (SPA).
-
Quantify the amount of labeled colchicine bound to tubulin in the presence and absence of the test compound.
-
The binding affinity (Ki) of the test compound is calculated based on the concentration-dependent displacement of the labeled colchicine.
-
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the typical workflow for evaluating a compound's binding to the colchicine site and the general signaling pathway affected by colchicine-site inhibitors.
Caption: Workflow for verifying a compound's interaction with the colchicine site.
Caption: Pathway of microtubule disruption by colchicine-site inhibitors.
References
- 1. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 2. This compound, a Nontoxic Immunosuppressive Drug, and Its Analogs Display Antitumor Activity via Tubulin Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles [frontiersin.org]
Frentizole: A Novel Immunomodulatory Agent with Anti-Inflammatory Properties—A Comparative Analysis with NSAIDs
For Immediate Release
In the landscape of anti-inflammatory therapeutics, Frentizole emerges as a compound with a distinct mechanism of action when compared to traditional Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). While NSAIDs primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, this compound appears to modulate the inflammatory response through a different pathway, primarily by suppressing lymphocyte activity. This guide provides a detailed comparison of the anti-inflammatory properties of this compound and known NSAIDs, supported by available experimental data and methodologies.
Executive Summary
This comparison guide delves into the anti-inflammatory profiles of this compound and established NSAIDs. The key distinction lies in their mechanisms of action. NSAIDs, a widely used class of drugs including ibuprofen and diclofenac, reduce inflammation by blocking the synthesis of prostaglandins.[1][2] In contrast, this compound, an immunoregulatory agent, demonstrates a preferential inhibitory effect on specific lymphocyte subpopulations, suggesting a more targeted immunomodulatory approach to inflammation.[3] This document presents a side-by-side analysis of their mechanisms, supported by experimental evidence, to offer researchers and drug development professionals a clear perspective on their potential therapeutic applications.
Mechanism of Action: A Tale of Two Pathways
The anti-inflammatory effects of NSAIDs are well-documented and are primarily attributed to their ability to inhibit the COX-1 and COX-2 isoenzymes.[1][2] This inhibition curtails the production of prostaglandins, which are key mediators of inflammation, pain, and fever.[2]
This compound, on the other hand, operates through a distinct immunomodulatory pathway. Studies have shown that this compound is more effective at suppressing human lymphocytes responding to certain mitogens compared to other agents.[3] Specifically, it has a preferential effect on the cytotoxic/suppressor subpopulation of human T lymphocytes.[3] This suggests that this compound's anti-inflammatory properties may stem from its ability to downregulate specific immune cell responses that contribute to the inflammatory cascade.
dot
Caption: Comparative signaling pathways of NSAIDs and this compound.
Comparative Efficacy: In Vivo and In Vitro Models
To quantitatively assess and compare the anti-inflammatory efficacy of this compound and NSAIDs, standardized preclinical models are employed. The carrageenan-induced paw edema model in rodents is a widely accepted acute inflammation assay.
Carrageenan-Induced Paw Edema
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of a test compound.
Procedure:
-
Healthy Wistar rats are fasted overnight with free access to water.
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Animals are divided into groups: a control group receiving the vehicle, a positive control group receiving a standard NSAID (e.g., Indomethacin, 10 mg/kg), and test groups receiving varying doses of the compound under investigation.
-
One hour after oral administration of the respective treatments, 0.1 mL of 1% w/v carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at 1, 2, 3, and 4 hours post-carrageenan injection.
-
The percentage inhibition of edema is calculated for each group relative to the control group.[4]
dot
References
- 1. Advances in NSAID Development: Evolution of Diclofenac Products Using Pharmaceutical Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandins and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The immunomodulatory action of this compound, a novel immunosuppressive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ijraset.com [ijraset.com]
Frentizole's Neuroprotective Potential: A Comparative Analysis with Leading Alzheimer's Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The multifaceted nature of Alzheimer's disease (AD) necessitates the exploration of diverse therapeutic strategies. While the amyloid cascade hypothesis has long dominated drug development, emerging research highlights the importance of targeting alternative pathways, including neuroinflammation and tau pathology. This guide provides a comparative analysis of the neuroprotective effects of Frentizole, a compound with a proposed multi-target mechanism, against three leading drug candidates representing distinct therapeutic approaches: Lecanemab (anti-amyloid), Tideglusib (anti-tau), and Neflamapimod (anti-inflammatory).
This compound's potential in AD is predicated on its putative roles as an inhibitor of monoamine oxidase (MAO) and amyloid-beta binding alcohol dehydrogenase (ABAD). While direct preclinical data on this compound's neuroprotective effects in AD models are not yet extensively published, the known functions of its targets suggest a plausible mechanism for neuroprotection. This guide will objectively present the available data for each compound, offering a resource for researchers to evaluate their relative merits and potential for future therapeutic development.
Comparative Analysis of Neuroprotective Effects
The following tables summarize the available quantitative data for this compound (based on the neuroprotective effects of its target inhibitors) and the selected comparator drug candidates.
Table 1: In Vitro and Preclinical Efficacy
| Drug Candidate | Target | Key Preclinical Findings | Model System | Quantitative Outcomes |
| This compound (inferred) | MAO & ABAD | Inhibition of MAO-A and MAO-B; potential to inhibit ABAD. | In vitro enzyme assays | This compound-based analogue (compound 19) IC50 for MAO-A: 6.34µM; MAO-B: 0.30µM.[1] |
| Lecanemab | Amyloid-β Protofibrils | Reduces amyloid plaques and soluble Aβ protofibrils.[1][2][3] | Transgenic mice (APPswe) | Significant reduction in brain Aβ protofibrils and insoluble Aβ. |
| Tideglusib | GSK-3β | Reduces tau hyperphosphorylation, amyloid plaque load, and neuronal loss; improves spatial memory.[4][5] | APP/tau double transgenic mice | Orally administered Tideglusib showed a significant decrease in tau phosphorylation and amyloid deposition.[4] |
| Neflamapimod | p38α MAPK | Reduces neuroinflammation, synaptic dysfunction, and levels of phosphorylated tau.[1][6] | Aged rats | Reversed functional deficits in the Morris Water Maze.[7] |
Table 2: Clinical Trial Data
| Drug Candidate | Phase | Primary Endpoint | Key Outcomes | Adverse Events |
| This compound | N/A | N/A | No clinical trial data available for Alzheimer's disease. | N/A |
| Lecanemab | Phase 3 (Clarity AD) | Change from baseline in Clinical Dementia Rating-Sum of Boxes (CDR-SB) score at 18 months.[8] | -0.45 difference in CDR-SB score vs. placebo (P<0.001); Significant reduction in brain amyloid burden (-59.1 centiloids vs. placebo).[8] | Amyloid-related imaging abnormalities (ARIA), infusion-related reactions.[8][9] |
| Tideglusib | Phase 2b | Change in cognitive function (ADAS-Cog). | Did not meet primary endpoint; some positive trends in mild AD patients.[4][10] | Generally well-tolerated.[4] |
| Neflamapimod | Phase 2b (REVERSE-SD) | Improvement in episodic memory (HVLT-R). | Did not meet primary endpoint; significant reduction in CSF p-tau181 and T-tau.[7][11] | Generally well-tolerated.[11] |
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of these drug candidates are mediated by distinct signaling pathways.
Figure 1: Proposed neuroprotective mechanism of this compound via inhibition of MAO and ABAD.
References
- 1. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Method to Quantify Cytokines and Chemokines in Mouse Brain Tissue Using Bio-Plex Multiplex Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Frontiers | Alzheimer’s disease and neuroinflammation: will new drugs in clinical trials pave the way to a multi-target therapy? [frontiersin.org]
- 7. A phase 2 double-blind placebo-controlled 24-week treatment clinical study of the p38 alpha kinase inhibitor neflamapimod in mild Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical and randomized clinical evaluation of the p38α kinase inhibitor neflamapimod for basal forebrain cholinergic degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evidence for Irreversible Inhibition of Glycogen Synthase Kinase-3β by Tideglusib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. EIP Pharma reports mixed results from neflamapimod Alzheimer’s trial [clinicaltrialsarena.com]
A Comparative Safety Profile of Frentizole and Its Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the safety profiles of the immunosuppressive agent Frentizole and its emerging derivatives. While comprehensive public data on the toxicology of this compound remains limited, this document synthesizes available information on its acute toxicity and highlights key safety-related findings for its derivatives, supported by experimental methodologies and pathway diagrams.
This compound, a benzothiazole derivative, has a history as an immunosuppressive drug and is noted for its low acute toxicity.[1][2] Recent research has refocused on this compound and its analogs for their potential in other therapeutic areas, including oncology, due to their mechanism of action involving tubulin polymerization inhibition.[3] This guide aims to consolidate the existing safety data to aid in the early stages of drug development and research.
Quantitative Safety Data
The publicly available quantitative safety data for this compound and its derivatives is not extensive. This compound itself is generally described as a nontoxic immunosuppressive drug with low acute toxicity.[1][2] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful if swallowed and causes serious eye irritation.[4]
More specific quantitative data is available for a recently synthesized this compound derivative, designated as Compound 4, which has shown promise for its ability to cross the blood-brain barrier.[1]
| Compound | Animal Model | Route of Administration | LD50 | Reference |
| This compound | Not specified | Oral | Harmful if swallowed (GHS classification) | [4] |
| Compound 4 | Male Mice | Intraperitoneal | 559 mg/kg | [1] |
| Compound 4 | Female Mice | Intraperitoneal | 575 mg/kg | [1] |
Experimental Protocols
Understanding the methodologies used to assess the safety and activity of these compounds is crucial for interpreting the data and designing future experiments.
Acute Oral Toxicity Study (General Protocol)
Acute oral toxicity studies are designed to determine the median lethal dose (LD50), which is the dose of a substance that is lethal to 50% of a test population.[5]
-
Animal Selection: Healthy, young adult rodents (e.g., rats or mice) of a single strain are used.[6]
-
Housing and Acclimatization: Animals are housed in appropriate conditions with controlled temperature, humidity, and light-dark cycles. They are acclimatized to the laboratory conditions before the study begins.
-
Dose Preparation: The test substance (this compound or its derivative) is prepared in a suitable vehicle (e.g., water, saline, or a suspension). A range of doses is selected based on preliminary range-finding studies.
-
Administration: A single dose of the test substance is administered to the animals via oral gavage. A control group receives only the vehicle.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, and physiological functions), and body weight changes over a period of 14 days.[7]
-
Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
-
Data Analysis: The LD50 value is calculated using appropriate statistical methods, such as probit analysis.
Tubulin Polymerization Inhibition Assay
This assay is critical for understanding the mechanism of action of this compound and its derivatives as potential anticancer agents.
-
Reagents: Purified tubulin, GTP, and a polymerization buffer (e.g., PIPES buffer).
-
Assay Setup: The assay is typically performed in a 96-well plate format.
-
Reaction Mixture: A reaction mixture containing tubulin, GTP, and the test compound (this compound or derivative) at various concentrations is prepared in the polymerization buffer.
-
Initiation of Polymerization: Polymerization is initiated by incubating the plate at 37°C.
-
Measurement: The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm using a spectrophotometer.
-
Data Analysis: The rate of polymerization is calculated, and the concentration of the compound that inhibits polymerization by 50% (IC50) is determined.
mTOR Inhibition Assay
The mTOR signaling pathway is a key regulator of cell growth and proliferation, and its inhibition is a target for cancer therapy.
-
Cell Culture: A suitable cancer cell line (e.g., HeLa) is cultured in appropriate media.
-
Treatment: Cells are treated with various concentrations of the this compound derivative or a known mTOR inhibitor (as a positive control) for a specified period.
-
Cell Lysis: After treatment, the cells are lysed to extract proteins.
-
Western Blotting: The protein lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies specific for phosphorylated and total forms of downstream targets of mTOR, such as p70S6K or 4E-BP1.
-
Detection: The protein bands are visualized using a suitable detection method (e.g., chemiluminescence).
-
Data Analysis: The level of phosphorylation of the mTOR targets is quantified and normalized to the total protein levels to determine the inhibitory effect of the compound.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex biological processes and experimental procedures involved, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. Secure Verification [cherry.chem.bg.ac.rs]
- 2. Secure Verification [cherry.chem.bg.ac.rs]
- 3. This compound, a Nontoxic Immunosuppressive Drug, and Its Analogs Display Antitumor Activity via Tubulin Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C15H13N3O2S | CID 33334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Lethal Dose 50 (LD50) - everything you need to know [bpca.org.uk]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Determination of the LD50 of acridine orange via intravenous administration in mice in preparation for clinical application to cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Frentizole: A Comprehensive Guide for Laboratory Professionals
Date of Issue: November 10, 2025
This document provides essential safety and logistical information for the proper disposal of Frentizole, an immunosuppressive agent used in research and drug development. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.
I. This compound: Summary of Hazards and Disposal Considerations
This compound is a benzothiazole derivative with immunosuppressive properties. While specific disposal guidelines for this compound are not widely published, its chemical nature and biological activity necessitate its handling as a hazardous chemical. The primary hazards associated with this compound and its parent chemical class include potential irritation and harm to aquatic life. Therefore, it must not be disposed of down the drain or in regular solid waste.
| Parameter | Information | Disposal Implication |
| Chemical Name | 1-(6-methoxy-2-benzothiazolyl)-3-phenylurea | Use full chemical name on waste labels. |
| Molecular Formula | C15H13N3O2S | Provides information for chemical compatibility checks. |
| Primary Hazards | Irritant.[1] | Wear appropriate Personal Protective Equipment (PPE) during handling and disposal. |
| Environmental Hazards | Benzothiazole derivatives can be environmental contaminants.[2] | Do not dispose of in sanitary sewer or general trash. Must be treated as hazardous waste. |
| Physical Form | Solid (powder) | Spills may generate dust. Handle in a ventilated area. |
II. Step-by-Step Disposal Procedures for this compound Waste
This section outlines the procedural, step-by-step guidance for the disposal of various forms of this compound waste generated in a laboratory setting.
A. Segregation and Collection of this compound Waste
-
Identify this compound Waste Streams: Properly segregate waste at the point of generation. Common this compound waste streams include:
-
Unused or Expired this compound: Pure chemical, solutions, or formulated products.
-
Contaminated Labware: Gloves, pipette tips, vials, flasks, and other disposable materials that have come into direct contact with this compound.
-
Aqueous Solutions: Buffer solutions or cell culture media containing this compound.
-
Organic Solvent Solutions: Solutions of this compound dissolved in organic solvents.
-
Spill Cleanup Materials: Absorbent pads, wipes, and contaminated PPE from spill cleanup.
-
-
Use Designated Hazardous Waste Containers:
-
Solid Waste: Collect unused this compound powder and contaminated solid labware in a designated, leak-proof, and sealable hazardous waste container. The container should be clearly labeled.
-
Aqueous Waste: Collect aqueous solutions containing this compound in a separate, sealed, and leak-proof container labeled "Aqueous Hazardous Waste."
-
Solvent Waste: Collect organic solvent solutions containing this compound in a designated, sealed, and leak-proof "Hazardous Solvent Waste" container. Do not mix incompatible solvents.
-
B. Labeling of Hazardous Waste Containers
-
Attach a Hazardous Waste Label: As soon as you begin collecting waste in a container, affix a hazardous waste label.
-
Complete the Label Information: Fill out the label completely and accurately:
-
Generator's Name and Laboratory Information: Your name, principal investigator, building, and room number.
-
Chemical Contents: List all chemical constituents by their full name (e.g., "this compound," "Methanol," "Water"). Do not use abbreviations or chemical formulas.
-
Concentrations: Estimate the percentage of each component.
-
Hazard Diamond: Mark the appropriate hazard categories (e.g., Health Hazard, Environmental Hazard).
-
C. Storage of this compound Waste
-
Store in a Designated Satellite Accumulation Area (SAA): Keep waste containers in a designated SAA within the laboratory.
-
Ensure Proper Storage Conditions:
-
Keep containers sealed at all times, except when adding waste.
-
Store in secondary containment to prevent spills.
-
Do not store incompatible waste types together.
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste at any one time.
-
D. Arranging for Disposal
-
Contact Your Institution's Environmental Health and Safety (EHS) Office: Once a waste container is full or has been in accumulation for the maximum allowed time (consult your institutional policy), contact your EHS office to arrange for a pickup.
-
Follow Institutional Procedures: Adhere to all specific procedures for hazardous waste pickup and disposal as mandated by your institution.
III. Emergency Procedures for this compound Spills
In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
A. Spill on a Person
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Seek Medical Attention: For any significant exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for this compound to the medical personnel.
B. Spill in the Laboratory
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Assess the Spill: Determine the extent of the spill. For small spills that you are trained and equipped to handle, proceed with cleanup. For large or unmanageable spills, evacuate the area and contact your institution's EHS or emergency response team.
-
Wear Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of chemical-resistant gloves.
-
Contain the Spill:
-
For solid spills: Gently cover the spill with absorbent pads to prevent the powder from becoming airborne.
-
For liquid spills: Surround the spill with absorbent material to prevent it from spreading.
-
-
Clean the Spill:
-
Carefully collect the absorbed material and any contaminated debris.
-
Place all cleanup materials into a designated hazardous waste bag or container.
-
Decontaminate the spill area with a suitable cleaning agent (e.g., a detergent solution), and then wipe with water. Some sources suggest that sodium hypochlorite solutions can be effective for decontaminating surfaces from antineoplastic drugs, but care must be taken as it can be corrosive.[3]
-
-
Dispose of Cleanup Materials: Seal the hazardous waste container and label it appropriately for disposal.
-
Report the Spill: Report the incident to your supervisor and your institution's EHS office.
IV. This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Waste Disposal Decision Workflow.
By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound waste, minimizing risks to themselves and the environment. Always consult your institution's specific guidelines and your EHS office for any questions or clarification.
References
- 1. Decontamination options for indoor surfaces contaminated with realistic fentanyl preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comparison of Decontamination Efficacy of Cleaning Solutions on a Biological Safety Cabinet Workbench Contaminated by Cyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Frentizole
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of Frentizole, an immunosuppressive agent. Adherence to these procedural guidelines is critical for ensuring personnel safety and maintaining a compliant laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents several health and environmental hazards that necessitate the use of appropriate personal protective equipment.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Hazardous to the aquatic environment, long-term hazard | Category 4 | H413: May cause long lasting harmful effects to aquatic life |
Recommended Personal Protective Equipment (PPE):
A comprehensive PPE strategy is mandatory when handling this compound in a laboratory setting.[1][2] The following table outlines the minimum required PPE.
| Body Part | Equipment | Specification |
| Eyes/Face | Safety Goggles and Face Shield | Chemical splash goggles are required. A face shield must be worn over the goggles when there is a risk of splashes.[2] |
| Hands | Chemical-resistant gloves | Double gloving with nitrile gloves is recommended for incidental contact. For direct or prolonged contact, use a flexible laminate glove under a heavy-duty, chemically resistant outer glove.[2][3] |
| Body | Laboratory Coat | A flame-resistant lab coat should be worn. |
| Respiratory | Respirator | Use a NIOSH-approved respirator if working outside of a certified chemical fume hood or if aerosolization is possible. |
| Feet | Closed-toe shoes | Required for all laboratory work. |
Operational Plan for Handling this compound
A systematic approach to handling this compound will minimize the risk of exposure and contamination. The following workflow outlines the key steps from preparation to post-handling procedures.
Disposal Plan for this compound and Contaminated Materials
Proper disposal of this compound and any materials that have come into contact with it is crucial to prevent environmental contamination and ensure regulatory compliance.[4][5][6] As an investigational drug, all this compound waste should be treated as hazardous waste.
Waste Segregation and Containerization:
| Waste Type | Container | Disposal Procedure |
| Unused/Expired this compound (Solid) | Labeled, sealed, and compatible hazardous waste container. | Do not dispose of in regular trash. The container should be clearly labeled as "Hazardous Waste - this compound". |
| This compound Solutions (Liquid) | Labeled, leak-proof, and compatible hazardous waste container. | Do not pour down the drain. Collect all liquid waste containing this compound in a designated container. |
| Contaminated Labware (e.g., pipette tips, tubes) | Puncture-resistant sharps container or a designated solid hazardous waste container. | All disposable labware that has come into contact with this compound should be disposed of as hazardous waste. |
| Contaminated PPE (e.g., gloves, lab coat) | Labeled hazardous waste bag within a rigid outer container. | All PPE worn during the handling of this compound should be considered contaminated and disposed of as hazardous waste. |
| Empty this compound Containers | Hazardous waste container. | The original container should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The defaced, empty container can then be disposed of as hazardous solid waste. |
Disposal Pathway:
All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office.[4][5][6] The waste will be collected by a licensed hazardous waste vendor for incineration at a permitted facility.[5] It is imperative to follow all local, state, and federal regulations for hazardous waste disposal.[4][5][6]
By adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues while ensuring the integrity of your scientific work.
References
- 1. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. research.cuanschutz.edu [research.cuanschutz.edu]
- 5. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
